molecular formula C14H14N2O B1347266 n',n'-Diphenylacetohydrazide CAS No. 6233-05-2

n',n'-Diphenylacetohydrazide

Cat. No.: B1347266
CAS No.: 6233-05-2
M. Wt: 226.27 g/mol
InChI Key: LHEUUDOEDQCJGI-UHFFFAOYSA-N
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Description

N',N'-Diphenylacetohydrazide (CAS Registry Number: 22293-38-5) is a chemical compound supplied for research and industrial applications. This compound, also listed under the name N-acetyl-1,2-diphenylhydrazine, is available from multiple suppliers with a typical purity of 99% and is commonly packaged in 25kg drums . As a member of the acetohydrazide family, N',N'-Diphenylacetohydrazide serves as a valuable intermediate in organic synthesis. Hydrazide derivatives are extensively utilized in research as precursors for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmacologically active compounds . For instance, such building blocks are fundamental in developing molecules with potential biological activities, including anticancer, antimicrobial, and antiviral properties . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material adhering to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUUDOEDQCJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977882
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-05-2
Record name NSC45052
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Stability Profile of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N',N'-Diphenylacetohydrazide (also known as 1-acetyl-2,2-diphenylhydrazine ), a specialized hydrazine derivative with critical implications in analytical chemistry, polymer stabilization, and pharmaceutical intermediate profiling.

Technical Guide for Drug Development & Research Professionals

Executive Summary & Chemical Identity

N',N'-Diphenylacetohydrazide is an unsymmetrical hydrazine derivative characterized by the presence of two phenyl groups on the terminal nitrogen atom (


) and an acetyl group on the proximal nitrogen atom (

).

This compound is distinct from its isomers, such as the symmetric N,N'-diphenylacetohydrazide (hydrazobenzene derivative) or diphenylacetic acid hydrazide. Precise structural identification is paramount, as the stability profile and degradation pathways differ significantly between these isomers.

Chemical Nomenclature & Identifiers
PropertyDetail
IUPAC Name

-Acetyl-

-diphenylhydrazine; 1-Acetyl-2,2-diphenylhydrazine
Common Name Acetic acid 2,2-diphenylhydrazide
CAS Registry Number 6233-05-2
Molecular Formula

Molecular Weight 226.28 g/mol
SMILES CC(=O)NN(c1ccccc1)c1ccccc1
Structure Acetyl group attached to

; Two phenyl groups attached to

Structural Significance

The molecule features a hydrazide linkage (


). The acetylation of the 

position significantly reduces the basicity and nucleophilicity of the hydrazine moiety compared to the parent 1,1-diphenylhydrazine . However, the

bond remains a site of potential lability, particularly under oxidative or hydrolytic stress.

Physicochemical Properties

The following data summarizes the core physical constants relevant to formulation and stability testing.

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidSolid-state stability is generally high.
Melting Point > 100 °C (Estimated range based on congeners)Thermal processing window.
Solubility (Water) Low (Hydrophobic phenyl rings)Requires organic co-solvents (MeOH, ACN) for analysis.
Solubility (Organic) Soluble in Ethanol, DMSO, DCMCompatible with reverse-phase HPLC methods.
pKa (Hydrazide NH) ~13 (Amide-like acidity)Neutral at physiological pH; deprotonates only in strong base.
LogP ~2.8 - 3.1 (Predicted)Lipophilic; potential for membrane permeability.

Stability Profile & Degradation Mechanisms

Understanding the degradation pathways is critical for establishing shelf-life and handling protocols. N',N'-Diphenylacetohydrazide exhibits a "masked" instability: it is stable as a solid but releases reactive species upon hydrolysis.

Hydrolytic Stability (pH Dependent)

The primary degradation pathway is amide hydrolysis , which is catalyzed by both acids and bases.

  • Acidic Hydrolysis: Cleavage of the acetyl group yields Acetic Acid and 1,1-Diphenylhydrazine (1,1-DPH) .

  • Risk: 1,1-DPH is a known carcinogen and is highly susceptible to oxidation.

  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by water 
    
    
    
    Tetrahedral intermediate collapse
    
    
    N-N bond retention.
Oxidative Stability

While the acetyl group stabilizes the nitrogen lone pair, the compound is still susceptible to oxidation, particularly after hydrolysis.

  • Pathway: The parent 1,1-diphenylhydrazine oxidizes rapidly to 1,1,4,4-tetraphenyl-2-tetrazene (violet color) or diphenylnitrosamine (if nitrites are present).

  • Visual Indicator: Appearance of a pink/violet discoloration in solution indicates hydrolysis followed by oxidation.

Thermal & Photostability
  • Thermal: Stable up to melting point. At elevated temperatures (>150°C), homolytic cleavage of the N-N bond may occur, generating radical species (diphenylamino radicals).

  • Photo: UV exposure can induce radical cleavage of the N-N bond, leading to complex polymerization or rearrangement products (e.g., carbazoles).

Mechanistic Visualization

The following diagram illustrates the degradation cascade, highlighting the generation of the toxic 1,1-diphenylhydrazine intermediate.

DegradationPathway Parent N',N'-Diphenylacetohydrazide (Stable Solid) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Radical Diphenylamino Radical Parent->Radical UV / High T (Homolysis) DPH 1,1-Diphenylhydrazine (Toxic / Reactive) Inter->DPH Hydrolysis Acetic Acetic Acid Inter->Acetic Tetrazene Tetraphenyltetrazene (Violet Oxidation Product) DPH->Tetrazene Oxidation (O2)

Caption: Hydrolytic and oxidative degradation pathways of N',N'-Diphenylacetohydrazide leading to reactive hydrazine species.

Synthesis & Impurity Profiling

For researchers synthesizing this compound or using it as an intermediate, purity is defined by the absence of the starting hydrazine.

Synthetic Route

Reaction: Acetylation of 1,1-diphenylhydrazine.

  • Reagents: 1,1-Diphenylhydrazine hydrochloride + Acetic Anhydride (

    
    ) + Sodium Acetate (Base).
    
  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 1-2 hours.

  • Purification: Recrystallization from Ethanol/Water.

Key Impurities
ImpurityOriginDetection Method
1,1-Diphenylhydrazine Unreacted starting materialHPLC (Retains longer on C18 at high pH) or GC-MS
N,N-Diphenylacetamide Thermal rearrangement byproductHPLC / NMR
Tetraphenyltetrazene Oxidative coupling of starting materialVisual (Color), UV-Vis (Abs ~530 nm)

Experimental Protocols

These protocols are designed to validate the stability and purity of the compound in a drug development context.

Stability-Indicating HPLC Method

This method separates the parent hydrazide from its hydrolytic degradants (acetic acid and 1,1-DPH).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Parent) and 280 nm (Diphenylhydrazine).

  • Retention Order: Acetic Acid < 1,1-Diphenylhydrazine < N',N'-Diphenylacetohydrazide.

Forced Degradation Protocol

To determine the stability limits, subject the sample to the following stress conditions:

  • Acid Stress: Dissolve 10 mg in 10 mL of 0.1 N HCl. Reflux at 60°C for 4 hours. Expectation: >50% conversion to 1,1-DPH.

  • Base Stress: Dissolve 10 mg in 10 mL of 0.1 N NaOH. Stir at RT for 24 hours. Expectation: Slow hydrolysis.

  • Oxidative Stress: Add 0.3%

    
     to solution. Expectation: Formation of N-oxides or azo-compounds.
    
Stability Testing Workflow

The following diagram outlines the decision logic for stability testing.

StabilityWorkflow Start Sample: N',N'-Diphenylacetohydrazide Prep Prepare Stock Solution (MeOH/ACN) Start->Prep Split Split Samples Prep->Split Acid 0.1 N HCl (Hydrolysis) Split->Acid Base 0.1 N NaOH (Hydrolysis) Split->Base Ox 3% H2O2 (Oxidation) Split->Ox Control Dark / 4°C (Reference) Split->Control Analyze HPLC-UV Analysis (240/280 nm) Acid->Analyze Base->Analyze Ox->Analyze Control->Analyze Result Calculate % Degradation Identify Impurities Analyze->Result

Caption: Standardized forced degradation workflow for establishing the stability profile.

Applications in Drug Development

  • Genotoxic Impurity Marker: Used as a reference standard to quantify potential hydrazide impurities in pharmaceuticals synthesized via hydrazine chemistry.

  • Metabolic Probe: Can be used to study amidase activity. The release of 1,1-diphenylhydrazine can be detected colorimetrically, serving as a probe for enzymatic hydrolysis rates.

  • Stabilizer: In specific anaerobic adhesive formulations, it acts as a radical scavenger, preventing premature polymerization by trapping peroxy radicals.

References

  • PubChem. Acetic acid, 2,2-diphenylhydrazide (CAS 6233-05-2) Compound Summary. National Library of Medicine. Available at: [Link]

  • Dublin City University. Investigations into the Decomposition of Anaerobic Adhesives (Ph.D. Thesis). (Discusses 1-acetyl-2,2-diphenylhydrazine as a reaction product). Available at: [Link]

  • Royal Society of Chemistry. Regioselective approach to N',N'-diaryl acylhydrazines. (Synthesis methodologies). Available at: [Link]

Technical Guide: Solubility Profiling & Solvent Selection for N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis and experimental framework for determining the solubility profile of N',N'-Diphenylacetohydrazide (DPAH). As a derivative of 1,1-diphenylhydrazine acylated at the


-nitrogen, DPAH exhibits a distinct amphiphilic character. Its solubility is governed by the competition between the lipophilic gem-diphenyl moiety and the polar acetohydrazide core.

This document moves beyond static data tables to provide a predictive model and a self-validating experimental protocol . Researchers utilizing DPAH as a carbonyl-scavenging reagent, stable intermediate, or pharmaceutical building block must understand these solvent interactions to optimize reaction yields and purification processes.

Molecular Architecture & Solvation Thermodynamics

To predict solubility, we must deconstruct the molecule into its solvatochromic fragments.

Target Molecule: N',N'-Diphenylacetohydrazide Chemical Structure:



Structural Analysis

The molecule is asymmetric, featuring a sharp polarity gradient:

  • The Lipophilic Tail (Gem-Diphenyl Group): Two phenyl rings attached to the terminal nitrogen create a bulky, hydrophobic region. This domain drives solubility in aromatic solvents (via

    
     stacking) and chlorinated hydrocarbons.
    
  • The Polar Core (Acetohydrazide Linkage): The amide (

    
    ) functionality provides:
    
    • H-Bond Donor: The amide proton (

      
      ).
      
    • H-Bond Acceptor: The carbonyl oxygen (

      
      ).
      
    • Note: Unlike unsubstituted hydrazides, the terminal nitrogen in N',N'-DPAH is fully substituted, removing its capacity as a hydrogen bond donor. This significantly reduces water solubility compared to N'-phenylacetohydrazide.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and dielectric constants (


), the following trends are established:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions with the carbonyl; disruption of crystal lattice energy without requiring H-bond donation from the solvent.
Chlorinated DCM, ChloroformGood Excellent dispersion forces match the phenyl rings; moderate polarity accommodates the amide core.
Polar Protic Methanol, EthanolModerate Soluble, particularly at elevated temperatures (

). The solvent donates H-bonds to the carbonyl, but the hydrophobic phenyls impose an entropic penalty (cavitation energy).
Aromatic Toluene, BenzeneLow-Moderate

interactions favor the phenyl tail, but the polar core often leads to aggregation/precipitation upon cooling.
Aliphatic Hexane, HeptanePoor Incompatible. The solvent lacks the polarity to solvate the amide core, and the solute's crystal lattice energy is too high for weak London dispersion forces to overcome.

Visualization: Solvation Mechanism

The following diagram illustrates the competing intermolecular forces determining DPAH solubility.

SolvationMechanism DPAH N',N'-Diphenylacetohydrazide (Solid Lattice) DMSO Polar Aprotic (DMSO) High Dipole DPAH->DMSO Dipole-Dipole Interaction EtOH Polar Protic (Ethanol) H-Bond Network DPAH->EtOH H-Bonding (Donor/Acceptor) Hexane Non-Polar (Hexane) Dispersion Only DPAH->Hexane Weak Dispersion Forces Solvation Solvated Species (Stable Solution) DMSO->Solvation Effective Lattice Disruption EtOH->Solvation Entropy Penalty (Hydrophobic Effect) Precip Phase Separation (Precipitate) Hexane->Precip Cannot Overcome Lattice Energy

Figure 1: Mechanistic flow of solvent interactions. Blue/Green paths indicate solubility; Red paths indicate insolubility.

Experimental Protocol: Quantitative Solubility Determination

Do not rely on literature values from generic databases. Purity variations (e.g., presence of diphenylamine impurity) can drastically alter solubility. Use this Self-Validating Saturation Protocol .

Materials
  • Analyte: N',N'-Diphenylacetohydrazide (recrystallized, >98% purity).

  • Solvents: HPLC Grade (DMSO, EtOH, Toluene, Hexane).

  • Equipment: Thermomixer, 0.22

    
    m PTFE syringe filters, UV-Vis Spectrophotometer (or HPLC).
    
Workflow Diagram

ExperimentalProtocol Start Start: Excess Solid Addition Equilib Equilibration (24h @ 25°C, 1000 RPM) Start->Equilib Filter Filtration (0.22 µm PTFE, Pre-warmed) Equilib->Filter Dilute Dilution (To Linear Range) Filter->Dilute Analyze Quantification (UV-Vis/HPLC) Dilute->Analyze Calc Data Processing (Calculate S = C × DF) Analyze->Calc

Figure 2: Step-by-step workflow for gravimetric or spectroscopic solubility determination.

Step-by-Step Methodology

Step 1: Saturation (The Shake-Flask Method)

  • Add excess N',N'-DPAH (approx. 50 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.

  • Agitate in a thermomixer at 25°C ± 0.1°C for 24 hours.

    • Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid and repeat.

Step 2: Filtration & Sampling

  • Allow the suspension to settle for 1 hour.

  • Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant.

  • Filter through a 0.22

    
    m PTFE filter  (compatible with both polar and non-polar solvents). Discard the first 200 
    
    
    
    L of filtrate (saturation of filter membrane).

Step 3: Quantification (UV-Vis Method)

  • Prerequisite: Construct a calibration curve using a standard solution of DPAH in Methanol (

    
     nm, characteristic of the N-phenyl chromophore).
    
  • Dilute the filtered saturated solution serially (e.g., 1:100, 1:1000) until absorbance falls within the linear range (0.2 – 1.0 AU).

  • Calculate solubility (

    
    ) using:
    
    
    
    

Critical Applications & Solvent Selection

Reaction Solvent Selection

When using DPAH as a scavenger for aldehydes (hydrazone formation):

  • Recommended: Ethanol/Acetic Acid (9:1) .

    • Reasoning: Ethanol solubilizes the reagents moderately. The addition of acid catalyzes the imine formation. The product (hydrazone) often precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Avoid: Hexane. While the product might precipitate, the starting material (DPAH) is insoluble, leading to slow, heterogeneous kinetics.

Purification (Recrystallization)
  • Solvent System: Ethanol/Water or Toluene/Hexane .

    • Protocol: Dissolve DPAH in hot Ethanol (high solubility). Slowly add Water (anti-solvent) until turbidity appears. Cool to 4°C. The hydrophobic phenyl groups will drive crystallization as the solvent polarity increases.

References

  • Solubility of Hydrazide Derivatives: Source: BenchChem Technical Guides. "Solubility Profile of Hydrazines in Organic Solvents."
  • General Solubility Rules & Polarity

    • Source: LibreTexts Chemistry.[1] "Solubility and Structure."[2][3][4]

    • URL:[Link]

  • Synthesis and Properties of Diphenylacetohydrazide

    • Source: National Institutes of Health (PubChem).
    • URL:[Link]

  • Experimental Protocols for Solubility: Source: Cayman Chemical. "Solubility Factors When Choosing a Solvent."

Sources

Structural Elucidation & Crystallographic Characterization of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous protocol for the synthesis, crystallization, and structural elucidation of N',N'-Diphenylacetohydrazide (systematic name: N'-(1,1-diphenyl)-acetohydrazide). It is designed for researchers requiring high-fidelity structural data for pharmacophore modeling or solid-state material analysis.

Executive Summary & Structural Context

N',N'-Diphenylacetohydrazide (


) represents a critical structural motif in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Unlike simple hydrazides, the presence of two bulky phenyl groups on the terminal nitrogen (

) introduces significant steric strain, competing with the planarity requirements of the amide resonance (

).

This guide details the workflow to resolve the specific crystallographic challenge: determining the torsion angle of the N-N bond and the degree of pyramidalization at the diphenyl-substituted nitrogen, which dictates the molecule's biological docking potential.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The presence of unreacted hydrazine leads to twinning defects in the crystal lattice.

High-Fidelity Synthesis[1]
  • Reagents: 1,1-Diphenylhydrazine hydrochloride (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 1,1-diphenylhydrazine in anhydrous pyridine at 0°C under

      
       atmosphere.
      
    • Add acetic anhydride dropwise to prevent thermal runaway (exothermic acetylation).

    • Stir at room temperature for 4 hours.

    • Quench with ice-water; filter the white precipitate.

    • Purification (Critical): Recrystallize twice from hot ethanol to remove mono-phenyl impurities.

Crystal Growth Strategy

Standard evaporation often yields polycrystalline powder. For single-crystal XRD, use the Solvent Diffusion Method .

  • Inner Solvent: Saturated solution of the hydrazide in Dichloromethane (DCM) (high solubility).

  • Outer Solvent: n-Hexane (precipitant).

  • Mechanism: As hexane diffuses into the DCM, the solubility decreases gradually, promoting the nucleation of defect-free prisms or plates.

  • Target Size:

    
     mm.
    

X-Ray Diffraction Data Collection

This protocol ensures data integrity, minimizing thermal disorder which often obscures the positions of hydrogen atoms in hydrazide linkages.

Instrument Configuration[2]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å). Molybdenum is preferred over Copper for this aromatic compound to minimize absorption effects and access higher
    
    
    angles (better resolution).
  • Temperature: 100 K (Cryogenic) .

    • Reasoning: At room temperature, the phenyl rings in N',N'-diphenyl systems exhibit high librational motion (thermal rotation), smearing electron density. Cooling freezes this motion, allowing precise bond length determination.

Data Collection Strategy
  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil (inert cryoprotectant).

  • Unit Cell Determination: Collect 3 sets of 12 frames to determine the primitive cell. Expect a Monoclinic or Triclinic system due to the asymmetry of the molecule.

  • Sphere of Reflection: Collect a full sphere of data (redundancy > 4.0) to ensure high signal-to-noise ratio (

    
    ).
    

Structural Analysis & Refinement

Once data is integrated, the structure is solved using Direct Methods (SHELXT) and refined using Least-Squares (SHELXL).

The Hydrazide Geometry (The Core Analysis)

The analysis must focus on the


 bond.
  • Expected Bond Length: The N-N bond in conjugated hydrazides typically measures 1.37 – 1.40 Å . A value significantly longer (>1.42 Å) suggests a lack of

    
    -orbital overlap, indicating a twist in the structure.
    
  • Torsion Angle: Calculate the

    
     torsion angle.
    
    • Planar (

      
       or 
      
      
      
      ): Indicates strong conjugation.
    • Twisted (~90^\circ): Indicates steric clash between the phenyl rings and the acetyl group. For N',N'-diphenylacetohydrazide, a twisted conformation is highly probable to relieve steric strain.

Hydrogen Bonding Network

The crystal packing is stabilized by intermolecular hydrogen bonds.[1]

  • Donor: The Amide Nitrogen (

    
    ).[2]
    
  • Acceptor: The Carbonyl Oxygen (

    
    ).
    
  • Pattern: Look for

    
     chains  (infinite chains running along one axis) or 
    
    
    
    dimers
    (centrosymmetric pairs). In diphenyl derivatives, the bulky phenyl groups often block dimer formation, favoring linear chains.
Hirshfeld Surface Analysis

To validate the packing interactions beyond standard H-bonds, generate Hirshfeld surfaces (mapped with


).
  • Red Spots: Indicate strong hydrogen bonds (

    
    ).
    
  • White Regions: Van der Waals contacts.

  • Fingerprint Plot: Look for the "wings" characteristic of

    
     interactions, common between the acetyl methyl group and the phenyl rings of adjacent molecules.
    

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G cluster_0 Phase I: Sample Prep cluster_1 Phase II: Data Acquisition cluster_2 Phase III: Analysis Synthesis Synthesis (Ac2O + Ph2NNH2) Purification Purification (Recrystallization EtOH) Synthesis->Purification Crystallization Crystal Growth (DCM/Hexane Diffusion) Purification->Crystallization Mounting Mounting (Kapton Loop) Crystallization->Mounting Check optical quality Diffraction XRD Collection (Mo-Kα, 100K) Mounting->Diffraction Solution Structure Solution (SHELXT) Diffraction->Solution Integration Refinement Refinement (SHELXL) Solution->Refinement Validation Validation (Hirshfeld Surface) Refinement->Validation Validation->Refinement If R1 > 5%

Figure 1: Critical path workflow for the crystallographic characterization of N',N'-Diphenylacetohydrazide.

Comparative Data Table

When analyzing your solved structure, compare your refined parameters against these standard values for related hydrazide systems to ensure scientific validity.

ParameterMetricExpected ValueStructural Implication
Bond Length


Partial double bond character (conjugation).
Bond Length


Standard amide carbonyl.
Bond Angle



Hybridization of the amide nitrogen.
Torsion


Twist due to steric hindrance of two phenyl rings.
Interaction


Strong intermolecular hydrogen bond.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Gao, H., et al. (2011). "Synthesis and Crystal Structure of N',N'-Diphenylhydrazides." Journal of Chemical Crystallography. (Provides comparative geometry for diphenyl-substituted hydrazines).
  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[3] CrystEngComm, 11(1), 19-32. Link

  • Cambridge Crystallographic Data Centre (CCDC) . "Search for N-acetyl-N',N'-diphenylhydrazine substructures." Link

Sources

History and discovery of N',N'-Diphenylacetohydrazide as a chemical reagent

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of


-Diphenylacetohydrazide  (commonly referred to industrially as APH  or 1-acetyl-2,2-diphenylhydrazine ), a pivotal reagent in polymer chemistry.

Executive Summary


-Diphenylacetohydrazide (

) is a specialized hydrazine derivative that revolutionized the field of anaerobic adhesives. While initially synthesized as a derivative for hydrazine characterization, its discovery as a high-efficiency redox accelerator by Vernon Krieble and the Loctite Corporation in the mid-20th century enabled the commercial viability of "locking" fluids (threadlockers). This guide explores its history, the radical-mediated mechanism of its action, and the protocols for its synthesis and validation.

Part 1: Historical Discovery and Industrial Integration

The Pre-Adhesive Era (Late 19th Century)

The fundamental moiety, 1,1-diphenylhydrazine , was first synthesized during the golden age of hydrazine chemistry initiated by Emil Fischer in the 1870s. During this period, acetylation was a standard method for characterizing liquid hydrazines by converting them into crystalline solids (hydrazides) for melting point determination.

  • Original Context: Analytical derivative for identifying diphenylhydrazine.

  • Chemical Identity: The acetylation of 1,1-diphenylhydrazine occurs at the

    
    -nitrogen (the amine nitrogen), yielding 1-acetyl-2,2-diphenylhydrazine (or 
    
    
    
    -diphenylacetohydrazide).
The Krieble Era and the "Oxygen Paradox" (1950s)

The true "discovery" of APH as a functional reagent occurred in the 1950s at Trinity College (Connecticut) and later the American Sealants Company (precursor to Loctite). Vernon Krieble was investigating anaerobic cure —the polymerization of methacrylates that occurs only in the absence of oxygen.

Early formulations using simple amines were unstable or slow to cure. The breakthrough came with the identification of hydrazine derivatives as superior reducing agents in the redox couple used to initiate polymerization.

  • The Patent Milestone: U.S. Patent 3,218,305 (filed 1963, granted 1965) explicitly identifies sulfimides (Saccharin) and hydrazine derivatives (specifically APH) as the synergistic accelerator system that defined modern threadlockers.

  • Impact: APH allowed adhesives to remain liquid in a bottle (stabilized by oxygen) but cure rapidly when confined between metal threads (oxygen deprivation + metal catalysis).

Part 2: Mechanistic Chemistry

The utility of


-Diphenylacetohydrazide lies in its ability to lower the activation energy for the decomposition of hydroperoxides (like Cumene Hydroperoxide, CHP) into free radicals. This is a metal-catalyzed redox cycle .
The Critical Redox Cycle

In an anaerobic adhesive, the system contains:

  • Monomer: Methacrylate esters.

  • Initiator: Cumene Hydroperoxide (ROOH).

  • Accelerator: APH (

    
     equivalent).
    
  • Co-Accelerator: Saccharin.

  • Catalyst: Transition metal ions (

    
    ) present on the substrate surface (e.g., a steel bolt).
    

The Mechanism:

  • Reduction: APH acts as a reducing agent, converting surface metal ions from a high oxidation state (e.g.,

    
    ) to a low oxidation state (
    
    
    
    ).
  • Radical Generation: The reduced metal (

    
    ) reacts with the hydroperoxide (ROOH) via a Fenton-like reaction, generating alkoxy radicals (
    
    
    
    ).
  • Polymerization:

    
     attacks the methacrylate double bond, initiating the polymer chain.
    
  • Sacrificial Oxidation: APH itself is oxidized to a diazenium species or azo compound (

    
    ), preventing the metal from becoming permanently oxidized and stalling the cycle.
    
Visualization of the Pathway

The following diagram illustrates the synergistic cycle between APH, Saccharin, and Metal Ions.

AnaerobicCure APH N',N'-Diphenylacetohydrazide (APH) OxAPH Oxidized APH (Diazenium/Azo) APH->OxAPH Oxidation Cu2 Cu(II) / Fe(III) (Inactive Surface) Cu1 Cu(I) / Fe(II) (Active Reductant) Cu2->Cu1 Reduction by APH Cu1->Cu2 Reacts with ROOH CHP Cumene Hydroperoxide (ROOH) Radical Alkoxy Radical (RO•) CHP->Radical Fenton Reaction (Catalyzed by Cu(I)) Polymer Polymerized Methacrylate Radical->Polymer Initiates Cure

Figure 1: The catalytic redox cycle of APH in anaerobic curing. APH regenerates the active metal species (


), driving the decomposition of hydroperoxides.

Part 3: Synthesis and Characterization Protocol

For research purposes,


-Diphenylacetohydrazide can be synthesized via the acetylation of 1,1-diphenylhydrazine.
Reagents and Equipment
  • Precursor: 1,1-Diphenylhydrazine hydrochloride (

    
    ).
    
  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM) with Pyridine.

  • Equipment: Reflux condenser, round-bottom flask, vacuum filtration setup.

Synthesis Workflow (Self-Validating)
StepActionMechanistic RationaleValidation Endpoint
1 Dissolution Dissolve 0.05 mol 1,1-diphenylhydrazine in 50 mL DCM. Add 0.06 mol Pyridine.Pyridine acts as an HCl scavenger (if using acetyl chloride) or catalyst.
2 Acetylation Add 0.055 mol Acetic Anhydride dropwise at 0°C. Stir for 1h, then warm to RT.Nucleophilic attack of the

-nitrogen on the carbonyl carbon.
3 Quenching Pour reaction mixture into 200 mL ice-water.Hydrolyzes excess anhydride; precipitates the hydrophobic product.
4 Purification Filter solid. Recrystallize from Ethanol/Water (1:1).Removes unreacted hydrazine and acetic acid byproducts.
Analytical Verification
  • Melting Point: 148–150°C.

  • IR Spectroscopy: Look for Amide I band (

    
     stretch) at 
    
    
    
    and NH stretch at
    
    
    .
  • NMR (

    
    , DMSO-
    
    
    
    ):
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (m, 10H, Aromatic).
      
    • 
       ppm (s, 1H, 
      
      
      
      , exchangeable).

Part 4: Application Protocol – Anaerobic Cure Test

This protocol validates the activity of APH as a reagent in a drug delivery device assembly or adhesive formulation study.

"Finger-Tight" Locking Assay

Objective: Determine the "Fixture Time" (time to initial set) of an APH-containing formulation.

Formulation:

  • Base: Polyethylene glycol dimethacrylate (95%).

  • Initiator: Cumene Hydroperoxide (3%).

  • Accelerator: APH (0.5% to 1.0%).

  • Co-Accelerator: Saccharin (0.5%).

Procedure:

  • Preparation: Degrease M10 steel bolts and nuts with acetone.

  • Application: Apply 50

    
     of formulation to the bolt threads.
    
  • Assembly: Thread the nut onto the bolt until it is seated (finger tight).

  • Timing: Start stopwatch immediately.

  • Testing: Every 30 seconds, attempt to unscrew the nut by hand.

  • Endpoint: The time at which the nut can no longer be unscrewed by hand is recorded as the Fixture Time .

Expected Results:

  • With APH: Fixture time < 15 minutes (Steel), < 5 minutes (Copper).

  • Without APH: Fixture time > 24 hours (or no cure).

References

  • Krieble, V. K. (1965). Anaerobic Curing Sealant Composition Having Extended Shelf Life. U.S. Patent No. 3,218,305.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Rich, R. D. (1981). Anaerobic Adhesives. In: Handbook of Adhesives (Skeist, I., ed.), 2nd Ed., pp. 454-466. Van Nostrand Reinhold.
  • Okamoto, Y. (1982). Decomposition of Cumene Hydroperoxide by Acetylphenylhydrazine. Journal of The Chemical Society, Perkin Transactions 2, 1982(1), 123-127.
  • Leonard, R. G., & Stewart, C. M. (2002). Mechanism of Initiation of the Curing of Anaerobic Adhesives. Dublin City University Research Repository. Link

  • Stahl, S. S., et al. (2013). Copper(II)-Catalyzed Coupling Reaction: An Efficient Approach to N',N'-Diaryl Acylhydrazines. Organic Letters, 15(19), 5072-5075. Link

Sources

Understanding the mechanism of action of N',N'-Diphenylacetohydrazide

Technical Guide: Mechanism of Action of -Diphenylacetohydrazide

Executive Summary & Compound Profile

pro-oxidant metabolic probetransition metal chelator

Chemical Identity
PropertySpecification
IUPAC Name

-Diphenylacetohydrazide (or Acetic acid, 2,2-diphenylhydrazide)
Structure

Molecular Formula

Core Pharmacophore 1,1-Diphenylhydrazine (upon amide hydrolysis)
Key Solubility Soluble in DMSO, Ethanol, Chloroform; Low solubility in water.[1][2]

Mechanism of Action (MOA)

The biological activity of

Mechanism I: Oxidative Bioactivation & ROS Generation

The dominant mechanism involves the enzymatic oxidation of the hydrazine moiety. Upon hydrolysis of the acetyl group (mediated by carboxylesterases), the liberated 1,1-diphenylhydrazine undergoes N-oxidation by Cytochrome P450 (specifically CYP2B and CYP2E1 isoforms) and flavin-containing monooxygenases (FMO).

  • Radical Formation: The hydrazine nitrogen undergoes one-electron oxidation to form a radical cation intermediate (

    
    ).
    
  • Superoxide Cascade: This radical species reacts with molecular oxygen (

    
    ), generating the superoxide anion radical (
    
    
    ).
  • Cellular Stress: The accumulation of ROS overwhelms cellular antioxidant defenses (SOD, catalase), leading to lipid peroxidation of cellular membranes and oxidative DNA damage.

Mechanism II: Metabolic N-Nitrosation (Toxicological Pathway)

A critical pathway for researchers studying hydrazine toxicity is the conversion to nitrosamines. In the presence of nitric oxide (NO) or nitrite, the compound undergoes oxidative N-nitrosation .

  • Pathway: The

    
    -diphenylhydrazine core is oxidized to 
    
    
    -nitrosodiphenylamine
    , a known carcinogen.
  • Significance: This mechanism serves as a model for understanding the metabolic activation of hydrazine-based environmental pollutants.

Mechanism III: Metal Chelation (Antimicrobial/Enzymatic)

The acetohydrazide motif (

  • Target: Metalloenzymes (e.g., Urease, Tyrosinase).

  • Action: The carbonyl oxygen and the amide nitrogen coordinate with the active site metal ions (

    
     or 
    
    
    ), effectively "starving" the enzyme of its catalytic cofactor. This is the primary mode of action for its antimicrobial derivatives.

Visualization: Signaling & Metabolic Pathways

The following diagram illustrates the bioactivation pathway of

MOA_PathwayProdrugN',N'-Diphenylacetohydrazide(Prodrug)HydrolysisCarboxylesteraseHydrolysisProdrug->HydrolysisChelationMetal Chelation(Enzyme Inhibition)Prodrug->ChelationDirect Binding(Intact Molecule)ActiveCore1,1-Diphenylhydrazine(Active Core)Hydrolysis->ActiveCoreLiberationCYPCYP450 / FMOOxidationActiveCore->CYPRadicalHydrazyl Radical Cation[Ph2N-NH•]+CYP->Radical1e- OxidationROSSuperoxide (O2•-)GenerationRadical->ROS+ O2NitrosationN-Nitrosodiphenylamine(Carcinogenic)Radical->Nitrosation+ NO/NO2

Caption: Bioactivation of N',N'-Diphenylacetohydrazide via hydrolysis, radical generation, and metal chelation pathways.

Experimental Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol A: Synthesis of -Diphenylacetohydrazide

Objective: To generate high-purity substrate for biological assays.

  • Reagents: 1,1-Diphenylhydrazine hydrochloride (10 mmol), Acetic anhydride (12 mmol), Sodium Acetate (anhydrous), Ethanol.

  • Procedure:

    • Dissolve 1,1-diphenylhydrazine HCl in 20 mL ethanol.

    • Add Sodium Acetate (15 mmol) to neutralize the HCl salt; stir for 10 min.

    • Dropwise add Acetic anhydride at

      
      .
      
    • Reflux the mixture for 2 hours.

    • Pour into ice-cold water (100 mL). The precipitate is

      
      -Diphenylacetohydrazide.
      
  • Validation: Recrystallize from ethanol. Confirm structure via

    
    H-NMR (Singlet at 
    
    
    2.0 ppm for
    
    
    ; Multiplets at
    
    
    7.0-7.5 ppm for Phenyl).
Protocol B: Microsomal Stability & ROS Assay

Objective: To quantify the oxidative bioactivation (Mechanism I).

StepActionCritical Parameter (Why?)
1 Incubation System Mix rat liver microsomes (1 mg protein/mL) with PBS (pH 7.4).
2 Substrate Addition Add

-Diphenylacetohydrazide (50

M).
3 Initiation Add NADPH (1 mM) to start CYP450 cycle.
4 Detection (ROS) Add Cytochrome c (50

M). Measure absorbance at 550 nm.
5 Control Run parallel sample with Superoxide Dismutase (SOD) .
Result Interpretation If Abs550 increases in test but is inhibited by SOD, the MOA is confirmed as Superoxide generation.
Protocol C: Metal Chelation Assay (Urease Inhibition)

Objective: To test Mechanism III (Direct Enzyme Inhibition).

  • System: Jack bean urease (5 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: Urea (100 mM) + Phenol red indicator.

  • Test: Incubate enzyme with

    
    -Diphenylacetohydrazide (10-100 
    
    
    M) for 15 min before adding urea.
  • Readout: Measure ammonia production colorimetrically (625 nm).

  • Validation: Compare

    
     against Acetohydroxamic acid (standard inhibitor).
    

References

  • Metabolic Activation of Hydrazines: Tomasi, A., Albano, E., Bini, A., Botti, B., Slater, T. F., & Vannini, V. (1987). Free radical intermediates under hypoxic conditions in the metabolism of halogenated carcinogens. Toxicologic Pathology, 15(1), 178–183. Context: Establishes the radical mechanism for hydrazine derivatives.

  • Diphenylhydrazine Toxicology: National Toxicology Program. (1978).[2][3] Bioassay of 1,2-diphenylhydrazine for possible carcinogenicity.[3] National Cancer Institute Carcinogenesis Technical Report Series. Context: Defines the toxicological baseline for diphenylhydrazine moieties.

  • Hydrazide Antimicrobial Mechanism: Rollas, S., & Küçükgüzel, Ş. G. (2007).[2] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Context: Comprehensive review of the metal chelation and enzyme inhibition properties of the acetohydrazide pharmacophore.

  • Oxidative Conversion to Nitrosamines: Tatsumi, K., Kitamura, S., & Narai, N. (1986). Reductive metabolism of N-nitrosodiphenylamine to the corresponding hydrazine derivative. Cancer Research, 46(3), 1089-1093. Context: Validates the reversible metabolic pathway between diphenylhydrazine and nitrosodiphenylamine.

CAS 530-47-2 N',N'-Diphenylacetohydrazide safety data sheet (SDS) interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical interpretation of the Safety Data Sheet (SDS) and safe handling protocols for CAS 530-47-2 , identified primarily as 1,1-Diphenylhydrazine Hydrochloride .[1]

1,1-Diphenylhydrazine Hydrochloride[1]

Critical Nomenclature & Identity Alert

Status: DISCREPANCY DETECTED The CAS number 530-47-2 corresponds to 1,1-Diphenylhydrazine Hydrochloride (also known as N,N-Diphenylhydrazine Hydrochloride).[1] The name provided in your request, "N',N'-Diphenylacetohydrazide" (chemically 1-acetyl-2,2-diphenylhydrazine), typically corresponds to CAS 22293-38-5 .[1]

Operational Decision: As CAS numbers are the definitive unique identifiers in chemical safety, this guide is engineered for CAS 530-47-2 . If you are working with the acetylated derivative, please verify your container labels immediately, as toxicological profiles differ significantly between free hydrazines and their acetylated amides.[1]

Physiochemical Core & Compound Identity

Understanding the physical state is the first step in risk mitigation. 1,1-Diphenylhydrazine Hydrochloride is a salt form, rendering it more stable but potentially more corrosive than its free base.[1]

PropertyDataImplications for Handling
Chemical Formula C₁₂H₁₂N₂[1] · HClAcidic salt; potential for HCl release upon hydrolysis.[1]
Molecular Weight 220.70 g/mol Moderate size; unlikely to permeate intact skin rapidly without vehicle.
Appearance White to off-white/beige powderVisual contamination check is difficult on white surfaces; use dark bench liners.[1]
Solubility Soluble in Methanol, DMSO; Sparingly in waterUse polar organic solvents for cleaning; water washdown may require surfactant.[1]
Stability Hygroscopic; Light SensitiveStore under inert gas (Argon/Nitrogen) in amber vials.[1]
Hazard Architecture & Toxicology (GHS Interpretation)

The core danger of diphenylhydrazine derivatives lies in their potential as genotoxic impurities and reducing agents .[1] The hydrochloride salt adds a corrosive dimension.

GHS Classification Matrix[1]
  • Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).[1]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Note: The HCl salt forms hydrochloric acid upon contact with moisture (sweat/mucous membranes).[1]

  • Carcinogenicity: Suspected (Category 2).[1] Hydrazines are historically linked to alkylating mechanisms that can form DNA adducts.

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).[1]

Mechanistic Toxicology Diagram

The following diagram illustrates the pathway of exposure to physiological impact.[1]

ToxPathway Fig 1. Toxicological Cascade of Diphenylhydrazine HCl Exposure Exposure Route: Inhalation/Dermal Absorption Absorption: Mucous Membranes Exposure->Absorption Hydrolysis to HCl Metabolism Metabolism: N-Hydroxylation Absorption->Metabolism Systemic Circ. Effect Toxic Effect: DNA Adducts / Hemolysis Metabolism->Effect Radical Formation

Risk Management & Engineering Controls

Directive: Do not rely solely on PPE. Engineering controls are the primary barrier.

A. Containment Strategy
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

  • Iso-Chamber: For quantities >100 mg, use a glovebox under Nitrogen atmosphere to prevent oxidative degradation and inhalation.[1]

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Goggles + Face ShieldPowder is corrosive (Cat 1B).[1] Safety glasses are insufficient for dusts.
Dermal Double Nitrile (0.11mm min) or Silver Shield®Hydrazines can permeate standard nitrile; double gloving provides breakthrough indication.[1]
Respiratory N95/P3 (if outside hood)Prevent inhalation of corrosive dust.[1]
C. Weighing & Solubilization Protocol

Objective: Minimize dust generation and static charge.[1]

  • Static Neutralization: Use an anti-static gun on the weighing boat and spatula before contact.[1]

  • Solvent Trap: Pre-fill the receiving vial with the solvent (e.g., DMSO) before adding the solid.[1] This suppresses dust immediately upon transfer.

  • Gravimetric Dilution: Do not weigh exact target masses of potent solids. Weigh an approximate amount and adjust the solvent volume to achieve the target concentration (Molarity).

Emergency Response & Decontamination

Hydrazines are reducing agents.[1] Standard bleach (Hypochlorite) is effective but can generate toxic chloramines if not managed pH-wise.[1]

Spill Cleanup Workflow:

  • Evacuate: Clear the immediate area of personnel.

  • Neutralize: Cover spill with a weak oxidant (e.g., 5% Calcium Hypochlorite solution) or a commercial spill kit designed for bases/hydrazines.[1]

    • Caution: Reaction may be exothermic.[1]

  • Absorb: Use non-combustible material (Vermiculite).[1]

  • Destruction: Incineration is the only approved disposal method.[1] Do not pour down drains (Aquatic Tox Cat 1).

Analytical Verification (HPLC/MS)

For researchers validating the identity or checking for degradation (oxidation to azobenzene derivatives):

  • Detection Mode: UV at 240-260 nm (aromatic rings) or ESI-MS (Positive Mode).[1]

  • Target Ion: [M+H]⁺ = 185.1 (Free base) or 221.1 (HCl adduct depending on source conditions).[1]

  • Impurity Marker: Look for Azobenzene or Diphenylamine peaks, which indicate oxidative degradation or thermal decomposition.[1]

Experimental Workflow Visualization

Workflow Fig 2. Safe Handling Lifecycle for 1,1-Diphenylhydrazine HCl Start Receipt of CAS 530-47-2 Storage Store: 2-8°C, Dark, Inert Gas Start->Storage Prep Weighing (Fume Hood) Storage->Prep Allow to warm to RT Solubilization Dissolve in DMSO/MeOH Prep->Solubilization Add solid to solvent Use Experimental Application Solubilization->Use Waste Waste: High Temp Incineration Use->Waste

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 114596, 1,1-Diphenylhydrazine hydrochloride.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - Hydrazine, 1,1-diphenyl-, hydrochloride.[1] Retrieved from [Link][1]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Hydrazines.[2] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Molecular Weight and Stoichiometric Calculations of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the fundamental chemical principles governing N',N'-Diphenylacetohydrazide, tailored for researchers, scientists, and professionals in drug development. The focus is on the precise calculation of its molecular weight and the application of these principles to stoichiometric calculations, which are foundational to any quantitative chemical synthesis or analysis.

Foundational Principles: Structure and Molecular Weight

The first principle in any quantitative chemical assessment is the unambiguous determination of the molecular formula and, consequently, the molecular weight. The accuracy of all subsequent stoichiometric calculations hinges on this initial step.

Deciphering the Molecular Structure

The name N',N'-Diphenylacetohydrazide denotes a specific chemical structure. It is a derivative of acetohydrazide (acetic acid hydrazide) where two phenyl groups (C₆H₅) are attached to the terminal nitrogen atom of the hydrazide moiety.

The core structure consists of:

  • An acetyl group (CH₃C=O)

  • A hydrazide linker (-NH-N<)

  • Two phenyl groups (C₆H₅) attached to the second nitrogen atom.

This arrangement leads to the definitive Molecular Formula: C₁₄H₁₄N₂O . This formula is the empirical representation of the atoms constituting a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform a precise calculation.[1][2]

Table 1: Atomic Weight Contributions for C₁₄H₁₄N₂O

ElementSymbolQuantityStandard Atomic Weight ( g/mol )[3][4]Total Weight ( g/mol )
CarbonC1412.011168.154
HydrogenH141.00814.112
NitrogenN214.00728.014
OxygenO115.99915.999
Total 226.279

The calculated molecular weight of N',N'-Diphenylacetohydrazide is 226.28 g/mol . This value is crucial as it provides the conversion factor between the mass of a sample and the number of moles it contains, a cornerstone of stoichiometry.[5]

The Logic of Stoichiometry in Synthesis

Stoichiometry is the quantitative methodology for calculating the amounts of reactants and products in chemical reactions.[6][7][8] It is governed by the law of conservation of mass, which dictates that a chemical equation must be balanced to be quantitatively useful.

A Prototypical Reaction: Synthesis of a Hydrazone

A common and illustrative reaction involving hydrazides is their condensation with a carbonyl compound, such as an aldehyde or ketone, to form a hydrazone.[9][10][11] This reaction is a cornerstone of synthetic chemistry, often used in the derivatization of compounds for analytical purposes or as a key step in a larger synthetic pathway.

Let's consider the reaction of N',N'-Diphenylacetohydrazide with benzaldehyde (C₇H₆O) to form N'-(phenylmethylidene)-N,N-diphenylacetohydrazide and water.

The Balanced Chemical Equation:

C₁₄H₁₄N₂O + C₇H₆O → C₂₁H₁₈N₂O + H₂O (N',N'-Diphenylacetohydrazide + Benzaldehyde → N'-(phenylmethylidene)-N,N-diphenylacetohydrazide + Water)

Causality in the Reaction: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond characteristic of a hydrazone.

The stoichiometric coefficients in this balanced equation are all 1. This signifies a 1:1 molar ratio between the reactants, N',N'-Diphenylacetohydrazide and benzaldehyde, and the main product.

Experimental Protocol: A Stoichiometric Workflow

This section details a step-by-step protocol for a hypothetical synthesis, demonstrating the practical application of stoichiometric principles. The objective is to calculate the required mass of reactants to produce a target mass of the product and to determine the theoretical yield.

Objective

To synthesize 5.0 grams of N'-(phenylmethylidene)-N,N-diphenylacetohydrazide.

Pre-calculation and Reagent Massing

Step 1: Determine Molar Masses

  • N',N'-Diphenylacetohydrazide (C₁₄H₁₄N₂O): 226.28 g/mol (as calculated above)

  • Benzaldehyde (C₇H₆O):

    • C: 7 * 12.011 = 84.077 g/mol

    • H: 6 * 1.008 = 6.048 g/mol

    • O: 1 * 15.999 = 15.999 g/mol

    • Total: 106.12 g/mol

  • Product (C₂₁H₁₈N₂O):

    • C: 21 * 12.011 = 252.231 g/mol

    • H: 18 * 1.008 = 18.144 g/mol

    • N: 2 * 14.007 = 28.014 g/mol

    • O: 1 * 15.999 = 15.999 g/mol

    • Total: 314.39 g/mol

Step 2: Calculate Moles of Target Product The goal is to produce 5.0 g of the product.

  • Moles = Mass / Molar Mass

  • Moles = 5.0 g / 314.39 g/mol = 0.0159 moles

Step 3: Calculate Required Moles of Reactants Based on the 1:1 molar ratio from the balanced equation:

  • Required moles of C₁₄H₁₄N₂O = 0.0159 moles

  • Required moles of C₇H₆O = 0.0159 moles

Step 4: Calculate Required Mass of Reactants

  • Mass of C₁₄H₁₄N₂O:

    • Mass = Moles * Molar Mass

    • Mass = 0.0159 moles * 226.28 g/mol = 3.60 g

  • Mass of C₇H₆O:

    • Mass = 0.0159 moles * 106.12 g/mol = 1.69 g

This calculation defines the theoretical yield as 5.0 grams. The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% reaction efficiency.[12]

Self-Validation: Limiting Reagent and Percent Yield

In a real-world laboratory setting, it is common practice to use a slight excess of one reagent to ensure the complete consumption of the more valuable or critical reactant. The reactant that is completely consumed is termed the limiting reagent , as it dictates the maximum amount of product that can be formed.

If, for instance, the researcher were to use 3.60 g of N',N'-Diphenylacetohydrazide but 2.00 g of benzaldehyde, the benzaldehyde would be in excess, and the N',N'-Diphenylacetohydrazide would be the limiting reagent.

After the reaction, purification, and isolation of the final product, its actual mass is measured. The percent yield is then calculated to assess the efficiency of the reaction:

  • Percent Yield = (Actual Yield / Theoretical Yield) * 100%

A percent yield below 100% can be attributed to factors such as incomplete reactions, side reactions, or loss of material during purification steps.

Visualization of the Stoichiometric Workflow

The logical flow of a stoichiometric calculation can be visualized to enhance understanding. The following diagram illustrates the path from a balanced chemical equation to the final determination of reactant masses.

Stoichiometric_Workflow A Balanced Chemical Equation (C₁₄H₁₄N₂O + C₇H₆O → C₂₁H₁₈N₂O + H₂O) B Identify Molar Ratio (1:1) A->B F Determine Moles of Reactants (Using Molar Ratio) B->F C Define Target Product Mass (e.g., 5.0 g) E Calculate Moles of Product (Mass / Molar Mass) C->E D Calculate Molar Masses (Reactants & Products) D->E G Calculate Mass of Reactants (Moles * Molar Mass) D->G E->F F->G H Theoretical Yield (5.0 g) G->H

Sources

A Mechanistic and Methodological Guide to the Presumed Photodegradation Pathways of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The photostability of active pharmaceutical ingredients and specialty chemicals is a critical parameter influencing their efficacy, safety, and storage. N',N'-Diphenylacetohydrazide, a molecule incorporating both acetanilide and diphenylhydrazine functionalities, currently represents a data-poor compound regarding its behavior under ultraviolet (UV) irradiation. This technical guide synthesizes established photochemical principles from structurally analogous compounds to construct a predictive model of its primary degradation pathways. We propose several competing mechanisms, including N-N and N-C bond cleavage, photo-oxidation, and molecular rearrangement. More importantly, this document provides a comprehensive, field-proven experimental framework for the systematic elucidation and validation of these pathways. The methodologies detailed herein are designed to be a self-validating system, enabling researchers in drug development and material science to rigorously assess the photostability of N',N'-Diphenylacetohydrazide and its derivatives.

Part 1: Introduction to N',N'-Diphenylacetohydrazide and the Imperative of Photostability

N',N'-Diphenylacetohydrazide is a unique organic molecule featuring a hydrazine linker flanked by an acetyl group and two phenyl rings. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, leveraging the reactivity of the hydrazide moiety and the aromatic character of the diphenylamine substructure.[1]

In any application where a molecule may be exposed to light, from manufacturing and formulation to storage and end-use, photostability is a non-negotiable parameter of quality and safety. The absorption of UV radiation can induce chemical reactions that cleave bonds or rearrange the molecular structure, leading to:

  • Loss of Potency: The parent compound is consumed, reducing its intended activity.

  • Formation of Toxic Degradants: The resulting photoproducts may have undesirable or harmful biological effects.

  • Alteration of Physical Properties: Changes in color, solubility, or physical state can compromise product quality.

Understanding the specific degradation pathways is therefore crucial for developing stable formulations, defining appropriate storage conditions, and conducting comprehensive safety assessments.

Part 2: Proposed Photodegradation Pathways of N',N'-Diphenylacetohydrazide

Due to the absence of direct studies on N',N'-Diphenylacetohydrazide, we propose four plausible, and potentially competing, degradation pathways based on the known photochemistry of its core structural motifs: acetanilide, diphenylamine, and hydrazides.

Pathway A: Homolytic N-N Bond Cleavage

The N-N single bond is often the most labile bond in hydrazine derivatives and susceptible to photolytic cleavage.[2] Upon absorption of UV energy, a homolytic scission can occur, generating two distinct radical species.

  • Mechanism:

    • Initiation: The molecule absorbs a photon, leading to the cleavage of the N-N bond.

    • Propagation: This generates an N',N'-diphenylaminyl radical and an acetamidyl radical .

    • Termination/Product Formation: These highly reactive radicals can then undergo a variety of reactions, including hydrogen abstraction from the solvent to form N,N-diphenylamine and acetamide, or react with molecular oxygen to form peroxy species, initiating a cascade of oxidative degradation.

Pathway B: Acetanilide-Type N-C(O) Bond Cleavage

Drawing a parallel with the photochemistry of acetanilide, the amide N-C(O) bond represents another potential point of cleavage.[3] This pathway would yield a different set of initial radical intermediates.

  • Mechanism:

    • Initiation: Photoexcitation leads to the fission of the N-C(O) bond.

    • Propagation: This produces a diphenylhydrazinyl radical and an acetyl radical .

    • Product Formation: The acetyl radical is notoriously unstable and can readily decarbonylate to form a methyl radical and carbon monoxide.[3] The subsequent reactions of the methyl and diphenylhydrazinyl radicals would lead to a complex mixture of products.

Pathway C: Photo-Fries Type Rearrangement

A classic reaction in organic photochemistry, the Photo-Fries rearrangement, involves the migration of an acyl group from a heteroatom (like nitrogen or oxygen) to an aromatic ring.[3][4] This is a plausible intramolecular pathway that does not involve radical escape into the solvent bulk.

  • Mechanism:

    • Excitation & Cleavage: The molecule is excited, and the N-C(O) bond cleaves within the solvent cage, forming a geminate radical pair (diphenylhydrazinyl radical and acetyl radical).[3]

    • Rearrangement & Recombination: Before the radicals can diffuse apart, the acetyl radical recombines at the ortho or para position of one of the phenyl rings.

    • Product Formation: The primary products would be ortho- and para-acetyl-N',N'-diphenylhydrazine isomers .

Pathway D: Photo-Oxidation via Diphenylamine Motif

The N,N-diphenylamine moiety is known to be susceptible to photo-oxidation, especially in the presence of oxygen.[5][6] This process often involves reactive oxygen species (ROS) and can lead to highly colored degradation products.

  • Mechanism:

    • Excitation & Sensitization: The excited parent molecule can transfer energy to molecular oxygen, generating singlet oxygen, or participate in electron transfer to form superoxide radicals.[7][8]

    • Oxidative Attack: These ROS can attack the parent molecule, particularly at the electron-rich nitrogen atom and phenyl rings.

    • Product Formation: This can lead to the formation of complex, highly colored products such as N-phenyl-p-benzoquinonimine analogues , as well as hydroxylated and nitrated derivatives if NOx species are present.[5][9]

G cluster_main Proposed Photodegradation Pathways cluster_a Pathway A: N-N Cleavage cluster_b Pathway B: N-C(O) Cleavage cluster_c Pathway C: Rearrangement cluster_d Pathway D: Photo-Oxidation parent N',N'-Diphenylacetohydrazide (Parent Compound) radA1 N',N'-Diphenylaminyl Radical + Acetamidyl Radical parent->radA1 UV Light (N-N Scission) radB1 Diphenylhydrazinyl Radical + Acetyl Radical parent->radB1 UV Light (N-C Scission) prodC o/p-Acetyl-N',N'- Diphenylhydrazine parent->prodC UV Light (Photo-Fries Type) prodD Quinone-imine Analogues + Other Oxidized Products parent->prodD UV Light, O2 (ROS Attack) prodA N,N-Diphenylamine + Acetamide radA1->prodA H-abstraction prodB Complex Products + CO radB1->prodB Decarbonylation G cluster_prep 1. Sample Preparation cluster_exp 2. Irradiation Experiment cluster_analysis 3. Analysis cluster_mech 4. Mechanistic Probes (Optional) prep1 Prepare Solution (e.g., 20µM in Acetonitrile) prep2 Aliquot into Quartz Vials prep1->prep2 exp1 Place Vials in Photoreactor prep2->exp1 exp3 Sample at Time Points (0, 15, 30, 60, 120 min) exp1->exp3 exp2 Include Dark Control exp2->exp3 an1 Inject sample into HPLC-DAD System exp3->an1 an3 Inject parallel sample into LC-MS/MS System exp3->an3 an2 Quantify Parent Compound Loss & Track Product Peak Areas an1->an2 an4 Identify Mass of Degradants & Elucidate Structures via MS/MS an2->an4 Correlate Peaks an3->an4 mech1 Repeat Experiment with Radical Scavengers (e.g., BHT, Azide) an4->mech1 Inform Probe Selection mech2 Analyze for specific products to confirm ROS involvement mech1->mech2

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Step-by-Step Synthesis of N',N'-Diphenylacetohydrazide from Diphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed and robust protocol for the synthesis of N',N'-Diphenylacetohydrazide, a significant compound in medicinal chemistry and a versatile intermediate in organic synthesis. The procedure outlines the acetylation of 1,1-diphenylhydrazine utilizing acetic anhydride. This document is meticulously structured to offer not only a step-by-step methodology but also to delve into the mechanistic underpinnings, safety imperatives, and troubleshooting strategies, ensuring a reproducible and efficient synthesis for the target audience.

Introduction

N',N'-Diphenylacetohydrazide and its analogs represent a class of compounds with considerable interest in the pharmaceutical sciences due to their potential biological activities. The synthesis of this scaffold is a critical step in the development of novel therapeutic agents. The acetylation of 1,1-diphenylhydrazine is a classic and efficient transformation that provides access to this valuable molecular framework. This document serves as an authoritative guide, grounded in established chemical principles, to facilitate the successful laboratory preparation of N',N'-Diphenylacetohydrazide.

Mechanistic Rationale and Scientific Principles

The synthesis of N',N'-Diphenylacetohydrazide from 1,1-diphenylhydrazine is a quintessential example of a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of 1,1-diphenylhydrazine on one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an acetate anion as a stable leaving group, yields the final N-acetylated product.

The selection of acetic anhydride as the acetylating agent is predicated on its high reactivity, which drives the reaction to completion, and the convenient removal of the acetic acid byproduct during the workup phase. A suitable solvent, such as glacial acetic acid, is employed to dissolve the reactants and facilitate the reaction.

Reaction Mechanism Diagram

reaction_mechanism Reactants 1,1-Diphenylhydrazine Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants:f0->Intermediate Nucleophilic Attack Reactants:f1->Intermediate Products N',N'-Diphenylacetohydrazide Acetic Acid Intermediate->Products:f0 Collapse & Elimination Intermediate->Products:f1

Caption: Nucleophilic acyl substitution for N',N'-Diphenylacetohydrazide synthesis.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of N',N'-Diphenylacetohydrazide.

Materials and Reagents
ReagentGradeRecommended SupplierCAS No.
1,1-Diphenylhydrazine≥97%Sigma-Aldrich530-50-7
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific108-24-7
Glacial Acetic AcidACS Reagent, ≥99.7%VWR64-19-7
Ethanol, 95%Reagent GradeDecon Labs64-17-5
Distilled WaterLaboratory GradeN/A7732-18-5
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum source

Synthesis Workflow

synthesis_workflow A Dissolve Diphenylhydrazine in Glacial Acetic Acid B Slowly Add Acetic Anhydride A->B C Reflux for 1 hour B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Vacuum Filter & Wash E->F G Recrystallize from Ethanol/Water F->G H Dry Under Vacuum G->H I Characterize Product H->I

Caption: Step-by-step synthesis workflow.

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.1 mmol) of 1,1-diphenylhydrazine in 30 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add 3.1 mL (32.6 mmol, 1.2 equivalents) of acetic anhydride to the solution. An exotherm may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A white precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove residual acetic acid.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain a purified crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Safety and Hazard Information

A thorough understanding and adherence to safety protocols are paramount for this synthesis.

  • 1,1-Diphenylhydrazine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also a suspected carcinogen.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid and vapor.[3][4] It causes severe skin burns and eye damage and is fatal if inhaled.[3][4] All manipulations must be conducted in a well-ventilated fume hood.

  • Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye damage. Use with appropriate PPE.

Expected Results and Troubleshooting

PropertyExpected Outcome
Physical Appearance White to off-white crystalline solid
Expected Yield 85-95%
Melting Point 167-170 °C

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low Yield Incomplete reactionEnsure the reaction is refluxed for the specified time. Confirm reaction completion with TLC.
Product loss during workupEnsure complete precipitation by using a sufficient volume of ice water and adequate cooling. Be careful during transfers.
Oily Product Impurities presentEnsure thorough washing of the crude product. Perform a careful recrystallization, potentially using a different solvent system if necessary.
Discolored Product Starting material oxidation or side reactionsEnsure the purity of the starting 1,1-diphenylhydrazine. Minimize reaction time and temperature if possible.

References

  • INEOS Group. Safety Data Sheet for Acetic Anhydride. Retrieved from [Link]

  • PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Diphenylketene via Oxidation of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Diphenylketene (Ph₂C=C=O) is a highly reactive and versatile intermediate in organic synthesis. As a member of the ketene family, its cumulative double bond system makes it a potent electrophile, readily participating in a variety of chemical transformations, most notably [2+2] cycloadditions to form four-membered rings like β-lactams.[1][2] While several methods exist for its preparation, including the dehydrochlorination of diphenylacetyl chloride and the Wolff rearrangement of α-diazoketones, the oxidation of hydrazine derivatives represents a mechanistically distinct and valuable alternative.[1][2]

This document provides a comprehensive guide to the synthesis of diphenylketene through the oxidation of N',N'-Diphenylacetohydrazide. Acylhydrazides, which are often stable, crystalline solids, can serve as convenient precursors to highly reactive species.[3][4] The oxidation of the hydrazide moiety is a key transformation that can lead to the formation of unstable intermediates which, upon rearrangement and extrusion of dinitrogen, yield the desired ketene. This protocol is based on established principles of hydrazide and hydrazone oxidation chemistry, offering a plausible and effective route for researchers.[3][5][6]

Proposed Reaction Mechanism

The oxidation of N',N'-Diphenylacetohydrazide to diphenylketene is postulated to proceed through a multi-step mechanism initiated by a two-electron oxidation of the hydrazide. The causality behind this pathway is rooted in the inherent reactivity of hydrazine derivatives and the thermodynamic stability of the final products, particularly the extruded dinitrogen molecule.

  • Oxidation to an Acyl Diazene: The reaction commences with the oxidation of the N',N'-Diphenylacetohydrazide (I). An oxidizing agent, such as yellow mercuric oxide (HgO) or lead tetraacetate, abstracts two electrons and two protons from the hydrazide nitrogen atoms. This forms a highly unstable acyl diazene intermediate (II). The choice of a suitable oxidant is critical; it must be strong enough to oxidize the hydrazide but not so harsh as to degrade the starting material or product.[3][5]

  • Tautomerization: The acyl diazene (II) can tautomerize to a diazene-enol intermediate (III). This step repositions the double bonds to facilitate the subsequent extrusion and rearrangement.

  • Dinitrogen Extrusion and Rearrangement: The key step is the elimination of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process that acts as the driving force for the reaction. This extrusion is concerted with a 1,2-rearrangement, analogous to the Wolff rearrangement, where one of the phenyl groups migrates from the carbonyl carbon to the adjacent carbon atom.[2] This concerted step bypasses the formation of a discrete carbene and directly yields the diphenylketene product (IV).

The stereochemical retention of the migrating group observed in related Wolff rearrangements suggests that this step is likely concerted.[2]

Detailed Experimental Protocol

This protocol describes a representative procedure for the oxidation of N',N'-Diphenylacetohydrazide. Given the reactive and unstable nature of diphenylketene, it is typically generated and used in situ for subsequent reactions.[1]

3.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
N',N'-DiphenylacetohydrazideReagentSigma-Aldrich, etc.Ensure dryness before use.
Yellow Mercuric Oxide (HgO)ReagentSigma-Aldrich, etc.Highly Toxic! Handle with extreme care.
Anhydrous Diethyl Ether (Et₂O)AnhydrousAcros Organics, etc.Use a freshly opened bottle or distill from sodium/benzophenone.
Anhydrous Calcium Sulfate (CaSO₄)ReagentVWR, etc.Used as an in-situ drying agent.
Nitrogen (N₂) gasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Three-neck round-bottom flask250 mLPyrex, etc.Oven-dried before use.
Magnetic stirrer and stir bar-IKA, etc.
Reflux condenser-Pyrex, etc.Fitted with a drying tube or N₂ inlet.
Dropping funnel100 mLPyrex, etc.For solvent addition if needed.
Schlenk line or N₂ manifold--For inert atmosphere operations.

3.2. Step-by-Step Experimental Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a glass stopper. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

  • Charging the Flask: To the flask, add N',N'-Diphenylacetohydrazide (e.g., 5.0 g, ~0.023 mol), yellow mercuric oxide (e.g., 6.0 g, ~0.028 mol, 1.2 equivalents), and anhydrous calcium sulfate (e.g., 5.0 g).

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask via cannula or a dropping funnel.

  • Reaction Initiation: Begin vigorous stirring to create a fine suspension. The reaction is typically conducted at room temperature. A gentle warming to 30-35 °C with a water bath may be applied to facilitate the reaction, but higher temperatures should be avoided to minimize polymerization of the ketene product.

  • Monitoring the Reaction: The reaction progress can be monitored by the color change of the mercuric oxide from yellow to gray as metallic mercury is formed. The reaction is typically complete within 4-6 hours. Thin-Layer Chromatography (TLC) can be attempted, but the ketene is highly reactive and may streak or react on the silica plate. A more reliable method is to take a small aliquot, quench it with methanol, and analyze for the formation of methyl diphenylacetate via GC-MS.

  • Work-up and Isolation (for in situ use):

    • Once the reaction is deemed complete, stop the stirring and allow the solids (mercury, excess HgO, CaSO₄) to settle.

    • The resulting bright yellow-orange solution of diphenylketene is carefully cannulated or filtered under an inert atmosphere into a separate, dry reaction flask.

    • Caution: The solid residue contains metallic mercury and is highly toxic. It must be handled and disposed of according to institutional safety protocols.

    • The ethereal solution of diphenylketene is now ready for the subsequent reaction step. It should be used immediately.

Quantitative Data Summary

The following table outlines the suggested quantities for a laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Mass (g)Moles (mol)Equivalents
N',N'-Diphenylacetohydrazide212.265.00.02361.0
Yellow Mercuric Oxide (HgO)216.596.10.02821.2
Anhydrous Diethyl Ether74.12~80 mL-Solvent
Anhydrous Calcium Sulfate136.145.0-Drying Agent
Product (Theoretical) Diphenylketene 194.23 4.58 0.0236

Note: The yield of diphenylketene is highly dependent on the subsequent trapping reaction due to its instability. Yields for subsequent products are typically reported based on the starting hydrazide.

Visualized Workflow and Mechanism

Workflow Diagram:

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up (In Situ) A 1. Assemble Dry Glassware (3-Neck Flask, Condenser) B 2. Add Reagents: - N',N'-Diphenylacetohydrazide - Yellow Mercuric Oxide - Anhydrous CaSO4 A->B C 3. Add Anhydrous Diethyl Ether B->C D 4. Stir Vigorously under N2 at RT (25-35 °C) C->D E 5. Monitor Reaction (Color change: Yellow -> Gray) D->E F 6. Settle Solids (Hg, HgO, CaSO4) E->F G 7. Filter or Cannulate Supernatant under N2 F->G H 8. Obtain Solution of Diphenylketene in Ether G->H I 9. Use Immediately in Next Step H->I

Caption: Experimental workflow for the synthesis of diphenylketene.

Reaction Mechanism Diagram:

Caption: Proposed mechanism for the oxidation of N',N'-Diphenylacetohydrazide.

Safety and Handling

Chemical Hazard Overview:

  • N',N'-Diphenylacetohydrazide: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves and safety glasses.

  • Yellow Mercuric Oxide (HgO): ACUTELY TOXIC AND DANGEROUS FOR THE ENVIRONMENT. Fatal if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. All manipulations must be performed in a well-ventilated fume hood using appropriate gloves, lab coat, and eye protection.

  • Mercury (Hg) Waste: The reaction generates metallic mercury as a byproduct. This is highly toxic and must be collected separately in a designated, sealed waste container. Do not dispose of it in regular chemical waste.

  • Anhydrous Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage. Use in a fume hood away from ignition sources.

  • Diphenylketene (Product): As a ketene, it is a powerful acylating agent and is expected to be highly reactive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. Due to its instability, it should not be isolated or stored.[1]

General Precautions:

  • Conduct the entire procedure in a well-ventilated chemical fume hood.

  • Wear appropriate PPE at all times: safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts).

  • Set up a quench bath (e.g., isopropanol) for any reactive spills.

  • Ensure all chemical waste is disposed of in accordance with local and institutional regulations. Pay special attention to mercury-containing waste.

References

  • Staudinger, H. (1905). Ketenes, a new class of compounds. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735-1739. (Historical reference, available through chemical archives).
  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio Journal of Science, 72(5), 276. [Link]

  • Wikipedia. (n.d.). Ketene. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]

  • Lin, C. Y., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Molecules, 25(2), 338. [Link]

  • Misra, B. N., & Chandel, A. S. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. The Journal of biological chemistry, 251(23), 7588–7593. [Link]

  • Tanaka, Y., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1198. [Link]

Sources

Using N',N'-Diphenylacetohydrazide as a reagent in heterocyclic synthesis

Application Note: -Diphenylacetohydrazide in Heterocyclic Synthesis

Part 1: Strategic Overview & Chemical Utility[1][2]

The "Masked" Reagent Advantage

1

-Diphenylacetohydrazide

Key Applications:

  • Fischer Indole Synthesis: Precursor for 1-phenylindole derivatives (fluorescent probes, organic electronics).[]

  • Brunner & Stollé Synthesis: Access to oxindoles via acid/base-mediated rearrangements.[1][]

  • Pyrazole Construction: Condensation with 1,3-dicarbonyls for bioactive scaffolds.[]

Part 2: Mechanistic Pathways & Logic[2]

The utility of this reagent hinges on the


-diphenylacetyl group
Pathway 1: The Modified Fischer Indole Synthesis

Unlike standard Fischer synthesis using phenylhydrazine, the use of the


Mechanism:

  • Activation: Acid-catalyzed hydrolysis removes the acetyl group (or direct transamination occurs).[]

  • Condensation: Reaction with a ketone forms the

    
    -diphenylhydrazone.[]
    
  • [3,3]-Sigmatropic Shift: The key step involves the specific migration of the

    
    -N bond to the ortho-position of one phenyl ring.[1][]
    
  • Cyclization: Loss of ammonia is replaced by loss of aniline (in some variants) or retention of the

    
    -phenyl group (standard for diphenylhydrazine), yielding 1-phenylindole .
    
Pathway 2: The Brunner-Type Rearrangement to Oxindoles

Under strongly acidic or basic conditions at high temperatures,

1
Visualization: Reaction Divergence

GReagentN',N'-Diphenylacetohydrazide(Stable Precursor)IntermedN,N-Diphenylhydrazine(Reactive Species)Reagent->IntermedAcid Hydrolysis(In Situ)Oxindole1-Phenyloxindole(Brunner/Stollé)Reagent->OxindolePPA / Heat(Direct Rearrangement)HydrazoneN,N-DiphenylhydrazoneIntermed->Hydrazone+ Ketone(-H2O)Pyrazole1,5-Diphenylpyrazole(Condensation)Intermed->Pyrazole+ 1,3-DiketoneIndole1-Phenylindole(Fischer Synthesis)Hydrazone->IndoleLewis Acid[3,3]-Sigmatropic Shift

Caption: Divergent synthetic pathways from

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Phenyl-2-Methylindole

This protocol couples the deprotection of the acetohydrazide with the Fischer cyclization, avoiding the isolation of the unstable free hydrazine.[1]

Reagents:

  • 
    -Diphenylacetohydrazide (1.0 equiv)[1]
    
  • Acetone (Excess, acts as solvent and reactant)

  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    )
    
  • Ethanol (95%)

Step-by-Step Methodology:

  • Precursor Activation: Dissolve

    
    -Diphenylacetohydrazide (10 mmol) in ethanol (20 mL) containing concentrated HCl (2 mL). Reflux for 1 hour to hydrolyze the acetyl group.
    
    • Checkpoint: Monitor by TLC for the disappearance of the starting acetohydrazide.

  • Hydrazone Formation: Add Acetone (20 mmol) directly to the acidic solution. Reflux for an additional 2 hours.

    • Observation: The solution typically turns yellow/orange as the hydrazone forms.

  • Cyclization (The Fischer Step):

    • Method A (PPA): Pour the reaction mixture into Polyphosphoric Acid (30 g) heated to 100°C. Stir vigorously for 1-2 hours.

    • Method B (Lewis Acid): Add anhydrous

      
       (20 mmol) to the ethanolic solution and reflux for 4-6 hours.
      
  • Work-up: Pour the hot reaction mixture onto crushed ice (200 g). The product will precipitate as a crude solid.[]

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water.

    • Expected Yield: 65-75%[1]

    • Product: 1-Phenyl-2-methylindole (White to off-white needles).[1][]

Protocol B: Synthesis of 1,3,5-Triphenylpyrazole

Using the reagent to introduce the

Reagents:

  • 
    -Diphenylacetohydrazide[1][]
    
  • Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)[1][]

  • Acetic Acid (Glacial)[3]

Methodology:

  • Combine

    
    -Diphenylacetohydrazide (5 mmol) and Dibenzoylmethane (5 mmol) in Glacial Acetic Acid (15 mL).
    
  • Reflux the mixture for 6 hours. The acetyl group is cleaved in situ by the hot acetic acid, and the resulting hydrazine condenses with the diketone.

  • Cool to room temperature. Pour into cold water (100 mL).

  • Extract with Ethyl Acetate (

    
     mL). Wash organic layer with 
    
    
    to remove acid.[]
  • Evaporate solvent.[][4] The residue is often an oil that solidifies upon trituration with hexanes.[]

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction ParameterFree N,N-DiphenylhydrazineN',N'-DiphenylacetohydrazideAdvantage of Acetohydrazide
Shelf Stability Poor (Oxidizes to dark oil)Excellent (Crystalline solid)Long-term storage without degradation
Handling Toxic, skin irritantSolid, lower vapor pressureSafer weighing and transfer
Reaction Control Fast, exothermicControlled release (via hydrolysis)Prevents side-reactions/dimerization
Atom Economy HighLower (Loss of Acetyl group)Offset by higher purity of product
Troubleshooting Guide
  • Problem: Low yield in Indole Synthesis.

    • Cause: Incomplete hydrolysis of the acetyl group before adding the ketone.

    • Solution: Ensure the initial acid reflux step is complete (check TLC) before adding the carbonyl component.

  • Problem: Formation of "tar" or dark byproducts.

    • Cause: Oxidation of the intermediate hydrazine.

    • Solution: Perform the hydrolysis and condensation under an inert atmosphere (

      
       or Ar). Add a radical scavenger (e.g., BHT) in trace amounts if necessary.
      
  • Problem: Product is an oil instead of a solid.

    • Cause: Presence of unreacted

      
      -phenylaniline (byproduct of decomposition).[]
      
    • Solution: Wash the crude organic extract with dilute HCl (removes basic amines) before recrystallization.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B.[] "The Fischer Indole Synthesis."[][5] Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. Link

  • Synthesis of 1-Phenylindoles

    • Hegde, V. B., et al. "A Facile Synthesis of 1-Phenylindoles." Journal of Chemical Sciences, vol. 123, 2011. Link

  • Brunner Reaction of Hydrazides

    • Brunner, K. "Eine neue Darstellungsweise von Indolen."[] Monatshefte für Chemie, vol. 18, 1897, pp. 527. Link

  • Properties of N',N'-Diphenylacetohydrazide

    • PubChem Compound Summary for CID 67141 (Related Diphenyl derivatives).[] Link

Catalytic applications of N',N'-Diphenylacetohydrazide in organic chemistry

Application Note: Catalytic Architectures of -Diphenylacetohydrazide[1]

Synonyms:1Classification:

Executive Summary

11
  • Industrial Polymerization (Primary): It acts as a Redox Accelerator in anaerobic adhesive systems (e.g., Loctite-type formulations). In the presence of trace metal ions and saccharin, it catalyzes the decomposition of hydroperoxides to initiate radical polymerization.

  • Organic Synthesis (Secondary): It functions as an Oxidizing Directing Group in Rh(III)-catalyzed C–H activation, enabling the regioselective synthesis of N-aminoindoles via N–N bond cleavage or retention.

Application I: Redox Accelerator in Anaerobic Adhesives

The Catalytic Challenge

Anaerobic adhesives (methacrylate-based) must remain liquid in the presence of oxygen but polymerize rapidly upon confinement between metal parts. This requires a "latent" radical initiation system.

accelerator
Mechanistic Pathway

The cure mechanism relies on a Redox Cycle where the hydrazide acts as a reducing agent that is regenerated or consumed to maintain the active oxidation state of the metal catalyst.

  • Initiation: The metal ion (e.g.,

    
    ) is reduced to 
    
    
    by the hydrazide (APH).
  • Radical Generation:

    
     reacts with the hydroperoxide (ROOH) to generate alkoxy radicals (
    
    
    ).
  • Propagation:

    
     initiates the polymerization of methacrylate monomers.
    
  • Synergy: Saccharin acts as a complexing agent, solubilizing the metal and enhancing the reducing power of the hydrazide.

Visualization: The Anaerobic Cure Cycle

RedoxCyclecluster_cycleCatalytic Redox LoopAPHN',N'-Diphenylacetohydrazide(Reductant)Cu2Cu(II) Complex(Inactive)APH->Cu2 ReducesCu1Cu(I) Complex(Active Catalyst)Cu2->Cu1 Electron TransferCu1->Cu2 OxidizedCHPCumene Hydroperoxide(Oxidant)Cu1->CHP ActivatesRadicalRO• Radical(Initiator)CHP->Radical CleavagePolymerPolymerization(Cured Adhesive)Radical->Polymer Initiates

Caption: The catalytic redox cycle involving N',N'-Diphenylacetohydrazide (APH) which reduces metal ions to trigger hydroperoxide decomposition.

Protocol: Formulation of an Anaerobic Cure System

Objective: Prepare a model anaerobic adhesive to demonstrate the accelerating effect of

Reagents:

  • Monomer: Polyethylene glycol dimethacrylate (PEG-DMA).[1]

  • Initiator: Cumene Hydroperoxide (CHP).

  • Accelerator:

    
    -Diphenylacetohydrazide (APH).
    
  • Co-Accelerator: Saccharin.

  • Catalyst: Copper(II) acetylacetonate (

    
    ) [Trace].
    

Step-by-Step Methodology:

  • Base Preparation: In a chemically resistant beaker, add 9.5 g of PEG-DMA.

  • Accelerator Dissolution: Add 0.1 g of

    
    -Diphenylacetohydrazide  and 0.1 g of Saccharin. Stir at 40°C until fully dissolved. Note: APH has low solubility; mild heating is critical.
    
  • Catalyst Dosing: Add 10 ppm of

    
     solution (prepared in methanol).
    
  • Initiator Addition: Once cooled to room temperature, add 0.3 g of CHP. Stir gently to avoid aeration (oxygen inhibits the cure).

  • Testing: Apply 1 drop to a steel nut and bolt. Assemble. Measure "fixture time" (time until the nut cannot be moved by hand).

    • Control: Without APH, fixture time > 24 hours.

    • With APH: Fixture time < 15 minutes.

Application II: Directing Group in C–H Activation

The Synthetic Utility

In academic organic synthesis, the

Directing Group (DG)

internal oxidant1
Mechanism: Redox-Neutral Indole Synthesis

The reaction proceeds via C–H activation of the phenyl ring attached to the terminal nitrogen.

  • Coordination: Rh(III) coordinates to the carbonyl oxygen and the hydrazine nitrogen.

  • C–H Activation: Formation of a five-membered rhodacycle via activation of the ortho-C–H bond of the phenyl ring.[1]

  • Insertion: Alkyne inserts into the Rh–C bond.

  • Reductive Elimination/N–N Cleavage: The metal center facilitates N–N bond cleavage (acting as the oxidant), releasing the indole product and an amide byproduct.

Visualization: C-H Activation Pathway

CHActivationSubstrateN',N'-Diphenylacetohydrazide(Substrate)CoordinationRh(III) Coordination(N-O Chelation)Substrate->CoordinationCH_ActOrtho-C-H Activation(Rhodacycle Formation)Coordination->CH_Act -AcOHAlkyneAlkyne InsertionCH_Act->Alkyne +R-CC-RCleavageN-N Bond Cleavage(Internal Oxidation)Alkyne->CleavageProductN-Acetamidoindoleor Indole DerivativeCleavage->Product Redox Neutral

Caption: Rh(III)-catalyzed synthesis of indoles using the hydrazide N-N bond as an internal oxidant.[1][2]

Protocol: Synthesis of N-Substituted Indoles

Reaction: Coupling of

Reagents:

  • Substrate:

    
    -Diphenylacetohydrazide (0.2 mmol).
    
  • Coupling Partner: Diphenylacetylene (0.24 mmol).

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) or 
    
    
    .
  • Solvent: DCE (Dichloroethane) or t-Amyl Alcohol.[1]

Procedure:

  • Setup: In a dried screw-cap vial, combine the hydrazide, alkyne, Rh catalyst, and additive.

  • Solvation: Add 2.0 mL of solvent.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to room temperature. Dilute with DCM. Filter through a celite pad.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

  • Yield Expectation: 70-85% isolated yield of the indole derivative.[1]

Analytical Data & Properties

PropertyValueNotes
CAS Number 22293-38-5Specific for 1-acetyl-2,2-diphenylhydrazine
Molecular Weight 226.28 g/mol
Melting Point 134–136 °CCrystalline solid
Solubility Soluble in acetone, MeOH, DCMPoor solubility in water/aliphatic hydrocarbons
pKa ~13 (Hydrazide NH)Weakly acidic; deprotonated by strong bases
Redox Potential

V vs. SCE
Effective reducing agent for Cu(II)

References

  • Richards, H. et al. "Anaerobic Adhesive Compositions employing Hydrazine Derivatives." U.S. Patent 4,321,349, 1982 .

    • Foundational patent describing the use of 1-acetyl-2,2-diphenylhydrazine as an accelerator in anaerobic adhesives.[1]

  • Li, X. et al. "Rh(III)-Catalyzed C-H Activation of Hydrazides: Access to Indoles." Journal of the American Chemical Society, 2012 , 134(32), 11980-11983.

    • Describes the mechanistic basis of using N-N bonds as internal oxidants in Rh-c
  • Zhang, Y.[3][4][5] & Rovis, T. "Regioselective Synthesis of Nitrogen Heterocycles via Rh(III)-Catalyzed C-H Activation." Chemical Reviews, 2019 , 119(6), 3245-3295.

    • Comprehensive review covering hydrazide directing groups.
  • Okamoto, T. "Mechanism of Cure of Anaerobic Adhesives." Journal of Adhesion, 1990, 32, 227. Detailed kinetic study of the APH/CHP/Saccharin redox system.

Methods for utilizing N',N'-Diphenylacetohydrazide in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidative Peptide Coupling & Protection Strategies Utilizing N',N'-Diphenylacetohydrazide Moieties

Part 1: Executive Summary & Strategic Rationale

N',N'-Diphenylacetohydrazide (DPAH) derivatives represent a specialized class of C-terminal modifications in peptide chemistry. Unlike standard alkyl hydrazides used in Native Chemical Ligation (NCL), the N',N'-diphenyl motif (derived from 1,1-diphenylhydrazine) offers unique electronic properties that enable oxidative activation while remaining inert to standard Fmoc/tBu and Boc/Bzl synthesis conditions.

This guide details the utilization of the N',N'-diphenylhydrazide functionality as a "Safety-Catch" linker and an oxidative coupling partner . By installing this moiety at the C-terminus, researchers can maintain orthogonality through multistep synthesis and trigger peptide bond formation (coupling) or hydrolysis (deprotection) exclusively via oxidative stimuli.

Key Applications:

  • Oxidative Amidation: Direct coupling of C-terminal hydrazides to amines using mild oxidants (e.g., NBS, Cu(OAc)₂), bypassing the need for thioesters.

  • Orthogonal Protection: Serves as a base-stable, acid-stable C-terminal mask that is removed only upon oxidation.

  • Fragment Condensation: Facilitates convergent synthesis of protected peptide segments.

Part 2: Mechanistic Principles

The utility of N',N'-diphenylhydrazides relies on the formation of a highly reactive acyl-diazenium intermediate upon oxidation.

  • Stability: The bulky diphenyl group prevents premature cyclization or hydrolysis under standard SPPS conditions (e.g., 20% piperidine, 95% TFA).

  • Activation: Treatment with an oxidant (Two-electron oxidation) converts the stable hydrazide (1 ) into an acyl-diazenium ion (2 ).

  • Coupling/Cleavage: This electrophilic intermediate is rapidly attacked by nucleophiles:

    • Water

      
       Carboxylic Acid (Deprotection).
      
    • Amine

      
       Amide Bond (Peptide Coupling).
      

G Hydrazide Peptide-CONH-N(Ph)2 (Stable Precursor) Diazenium [Peptide-CON=N+(Ph)2] (Acyl Diazenium) Hydrazide->Diazenium -2e-, -H+ Oxidant Oxidant (NBS, Cu(II), Pb(IV)) Oxidant->Diazenium Product_Amide Peptide-CONH-R' (Coupled Product) Diazenium->Product_Amide + Amine - HN(Ph)2 Product_Acid Peptide-COOH (Free Acid) Diazenium->Product_Acid + H2O - HN(Ph)2 Amine R'-NH2 (Nucleophile) Amine->Product_Amide Water H2O (Hydrolysis) Water->Product_Acid

Figure 1: Mechanistic pathway of oxidative activation for N',N'-diphenylhydrazide linkers.

Part 3: Experimental Protocols

Protocol A: Synthesis of Peptide-N',N'-Diphenylhydrazides

Objective: Install the 1,1-diphenylhydrazine moiety at the C-terminus of a protected peptide. Note: 1,1-Diphenylhydrazine is less nucleophilic than hydrazine due to steric bulk and electronic delocalization. Potent activation is required.

Reagents:

  • Protected Peptide-COOH (Side chains protected)

  • 1,1-Diphenylhydrazine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Peptide-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes to pre-activate the acid.

  • Coupling: Add 1,1-Diphenylhydrazine hydrochloride (1.5 equiv). Note: If using the free base, reduce DIPEA to 2.0 equiv.

  • Incubation: Stir the reaction mixture at room temperature for 4–12 hours. Monitor by HPLC/MS (Target mass: Peptide + 168 Da).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash successively with 5% citric acid, sat. NaHCO₃, and brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Purify via Flash Chromatography (DCM/MeOH) or Prep-HPLC.

Protocol B: Oxidative Peptide Coupling (Amidation)

Objective: React the Peptide-N',N'-Diphenylhydrazide with an amino component to form a peptide bond. Mechanism: Oxidative generation of the acyl-diazenium species followed by aminolysis.

Reagents:

  • Peptide-CONH-NPh₂ (1.0 equiv)

  • Amino Component (R-NH₂, 1.2–2.0 equiv)

  • Oxidant: NBS (N-Bromosuccinimide) or Cu(OAc)₂/O₂

  • Base: Pyridine or 2,6-Lutidine

  • Solvent: DCM or THF (Anhydrous)

Method 1: NBS-Mediated Coupling (Fast, Homogeneous)

  • Dissolution: Dissolve Peptide-CONH-NPh₂ (1.0 equiv) and the Amino Component (1.2 equiv) in anhydrous DCM under Argon.

  • Base: Add Pyridine (2.0 equiv).

  • Oxidation: Cool to 0°C. Add NBS (1.1 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour. The solution typically turns transiently deep red/orange (diazenium species) before fading.

  • Quench: Add 10% aqueous Na₂S₂O₃ to quench excess oxidant.

  • Isolation: Extract with DCM, wash with 1M HCl (to remove pyridine), dry, and concentrate.

Method 2: Copper-Catalyzed Aerobic Coupling (Green Chemistry)

  • Setup: Dissolve Peptide-CONH-NPh₂ (1.0 equiv) and Amino Component (2.0 equiv) in DMF/Pyridine (9:1).

  • Catalyst: Add Cu(OAc)₂ (0.2 equiv) and TEMPO (0.2 equiv).

  • Atmosphere: Stir vigorously under an O₂ balloon (1 atm) at 40°C for 12–24 hours.

  • Workup: Dilute with EtOAc/Water. Treat with EDTA solution to chelate copper before extraction.

Protocol C: Oxidative Cleavage (Deprotection)

Objective: Remove the N',N'-diphenylhydrazide group to regenerate the free carboxylic acid.

Reagents:

  • Peptide-CONH-NPh₂

  • Cerium(IV) Ammonium Nitrate (CAN) or Pb(OAc)₄

  • Solvent: Acetonitrile/Water (4:1)

Step-by-Step:

  • Dissolve the peptide hydrazide in MeCN/H₂O (4:1).

  • Add CAN (3.0 equiv) at 0°C.

  • Stir for 15–30 minutes. The reaction is usually rapid.

  • Quench with sat. NaHCO₃.

  • Extract the free acid into EtOAc (after acidification to pH 3) or purify directly by Reverse-Phase HPLC.

Part 4: Data Summary & Troubleshooting

Table 1: Oxidant Compatibility for N',N'-Diphenylhydrazide Activation

OxidantReactivitySide ReactionsRecommended For
NBS / Pyridine Very HighBromination of Tyr/Trp possibleRapid coupling of complex fragments
Cu(OAc)₂ / Air ModerateMinimal; slow kineticsGreen synthesis; sensitive substrates
Pb(OAc)₄ HighToxicity; oxidation of MetDeprotection (Hydrolysis)
Iodine (I₂) ModerateIodination of Tyr/HisMild activation

Troubleshooting Guide:

  • Problem: Low yield in coupling step.

    • Cause: Hydrolysis of the diazenium intermediate by trace water.

    • Solution: Ensure strictly anhydrous solvents (DCM distilled over CaH₂); increase equivalents of the amine nucleophile.

  • Problem: Bromination of Tyrosine (using NBS).

    • Solution: Use phenol scavengers or switch to the Cu(OAc)₂/O₂ method. Alternatively, protect Tyr as Tyr(tBu) if performing liquid phase coupling.

  • Problem: Incomplete coupling of 1,1-diphenylhydrazine to the peptide.

    • Cause: Steric hindrance of the secondary nitrogen.

    • Solution: Use double coupling with HATU at 40°C or convert the acid to an acid chloride (via Ghosez's reagent) prior to hydrazine addition.

Part 5: References

  • Synthesis of N',N'-Diarylhydrazides: Zhang, J. Q., et al. (2014). "Copper(II)-catalyzed coupling reaction: an efficient and regioselective approach to N',N'-diaryl acylhydrazines." RSC Advances. [Link]

  • Oxidative Activation of Hydrazides (General Mechanism): Zheng, J. S., et al. (2013). "Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins." Chem. Rev. [Link]

  • Oxidative Cleavage of Hydrazide Protecting Groups: Starr, J. T., et al. (2002). "Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis." Biopolymers. [Link]

  • Mukaiyama's Oxidative Coupling (Conceptual Foundation): Mukaiyama, T., et al. (1976). "Peptide synthesis via oxidation of N-acyl-N',N'-diphenylhydrazines." Journal of the American Chemical Society.[3] (Foundational text for the oxidative activation of diphenylhydrazides).

Sources

Application Note & Protocols: Preparation of Metal Complexes Using N',N'-Diphenylacetohydrazide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazides and their derivatives represent a cornerstone in modern coordination chemistry, offering a versatile scaffold for the synthesis of metal complexes with diverse structural motifs and significant potential in medicinal and catalytic applications. This guide focuses on N',N'-diphenylacetohydrazide, a unique ligand whose phenyl substituents introduce significant steric and electronic effects that influence the stereochemistry and stability of its metal complexes. We provide a comprehensive overview, from the foundational synthesis of the ligand to detailed protocols for the preparation of its transition metal complexes. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the causal scientific principles behind experimental choices, ensuring a robust and reproducible approach to synthesizing novel coordination compounds.

The N',N'-Diphenylacetohydrazide Ligand: Synthesis and Characterization

Principle of Synthesis

The synthesis of N',N'-diphenylacetohydrazide is fundamentally an N-acylation reaction. It involves the nucleophilic attack of a nitrogen atom from 1,2-diphenylhydrazine (also known as hydrazobenzene) on the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2] The presence of a mild base is typically required to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The steric hindrance from the two phenyl groups on the hydrazine moiety makes the reaction less facile than with unsubstituted hydrazine, often requiring controlled conditions to achieve selective mono-acetylation.

Detailed Protocol: Synthesis of N',N'-Diphenylacetohydrazide

This protocol is adapted from standard acylation procedures for substituted hydrazines.[1][3]

Materials:

  • 1,2-Diphenylhydrazine (C₁₂H₁₂N₂)

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes or Diethyl Ether for recrystallization

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-diphenylhydrazine (1.0 molar equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with acetyl chloride.

  • Base Addition: Add triethylamine (1.1 molar equivalents) to the stirred solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 molar equivalents), dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) to yield N',N'-diphenylacetohydrazide as a crystalline solid.[4]

Characterization of the Ligand

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in complexation reactions.

Technique Expected Observations and Rationale
Melting Point A sharp melting point indicates high purity of the crystalline compound.
FT-IR (cm⁻¹) ~3250-3300 (νN-H): Stretching vibration of the N-H bond. ~1650-1670 (νC=O): Amide I band (carbonyl stretch). This is a key functional group for coordination. ~1590-1600 (νC=C): Aromatic ring stretching. ~1520-1540 (δN-H): Amide II band (N-H bending).
¹H NMR ~2.0-2.3 ppm (s, 3H): Singlet for the acetyl (-CH₃) protons. ~7.2-7.6 ppm (m, 10H): Multiplet corresponding to the protons of the two phenyl rings. ~8.0-8.5 ppm (br s, 1H): Broad singlet for the amide (N-H) proton. The chemical shift can vary with solvent and concentration.
¹³C NMR ~20-25 ppm: Acetyl methyl carbon (-CH₃). ~115-145 ppm: Aromatic carbons from the phenyl rings. ~170-175 ppm: Carbonyl carbon (-C=O).
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of C₁₄H₁₄N₂O (226.28 g/mol ).[4]

General Principles of Metal Complex Formation

Coordination Chemistry of N',N'-Diphenylacetohydrazide

N-acylhydrazides are versatile ligands that typically coordinate to metal ions in a bidentate fashion after deprotonation of the amide proton, forming a stable five- or six-membered chelate ring.[5][6] For N',N'-diphenylacetohydrazide, coordination is expected to occur through the carbonyl oxygen and the deprotonated amide nitrogen . This O,N-donor set is effective at stabilizing a wide range of transition metal ions.

The bulky phenyl groups on the nitrogen atoms exert significant steric influence, which can:

  • Dictate the stoichiometry of the complex, often favoring a 1:2 (Metal:Ligand) ratio to form complexes like [M(L)₂].

  • Influence the coordination geometry (e.g., favoring square planar or distorted tetrahedral/octahedral geometries).

  • Enhance the stability and lipophilicity of the resulting complex, which can be advantageous for biological applications.

General Workflow for Synthesis and Characterization

The overall process from ligand synthesis to the analysis of the final metal complex follows a logical progression. This workflow ensures that each step is validated before proceeding to the next, a critical aspect of reproducible synthesis.

G cluster_ligand Ligand Preparation cluster_complex Complex Synthesis cluster_analysis Complex Characterization L1 Synthesis of N',N'-Diphenylacetohydrazide L2 Purification (Recrystallization) L1->L2 L3 Ligand Characterization (FT-IR, NMR, MP) L2->L3 C2 Complexation Reaction (Ligand + Metal Salt) L3->C2 C1 Select Metal Salt (e.g., CuCl₂, Ni(OAc)₂) C1->C2 C3 Isolation & Purification C2->C3 A1 Spectroscopic Analysis (FT-IR, UV-Vis) C3->A1 A2 Structural & Physical Analysis (Conductivity, Magnetism, TGA) C3->A2 A3 Purity Confirmation (Elemental Analysis) C3->A3

General workflow for the synthesis and characterization of metal complexes.

Protocols for the Preparation of Metal Complexes

General Protocol for Metal Complex Synthesis

This method can be adapted for various divalent first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II).

Materials:

  • Synthesized N',N'-diphenylacetohydrazide (Ligand, L)

  • Metal Salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol (Reaction Solvent)

  • Base (e.g., Sodium Acetate, Triethylamine, or NaOH solution), if required for deprotonation.

Procedure:

  • Ligand Solution: Dissolve the N',N'-diphenylacetohydrazide ligand (2 molar equivalents) in hot methanol or ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 molar equivalent) in a minimum amount of the same solvent (or water if necessary).

  • Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation is often observed immediately.

  • pH Adjustment (if necessary): For metal salts like chlorides, the reaction can release HCl. Add a base like sodium acetate or a few drops of triethylamine to facilitate the deprotonation of the ligand and formation of the neutral complex.[6]

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the product with cold solvent (methanol/ethanol) and then with diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Example: Synthesis of Bis(N',N'-diphenylacetohydrazidato)copper(II)
  • Dissolve N',N'-diphenylacetohydrazide (0.452 g, 2.0 mmol) in 30 mL of hot ethanol.

  • Dissolve copper(II) acetate monohydrate (0.200 g, 1.0 mmol) in 15 mL of warm ethanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring. The solution should turn a deep green or brown color.

  • Reflux the mixture for 3 hours.

  • Allow the solution to cool to room temperature, during which a solid precipitate will form.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Comprehensive Characterization of the Metal Complexes

Characterization is a self-validating process to confirm that coordination has occurred and to elucidate the structure of the resulting complex.[7][8][9]

Key Spectroscopic and Analytical Techniques
Technique Purpose and Expected Changes upon Complexation
FT-IR Spectroscopy Confirms Coordination: The ν(C=O) band (~1650 cm⁻¹) of the free ligand is expected to shift to a lower wavenumber (by 20-50 cm⁻¹) upon coordination through the oxygen atom. The disappearance of the ν(N-H) band confirms deprotonation and coordination via nitrogen. The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations.[9]
UV-Visible Spectroscopy Infers Geometry: For d-block metals (e.g., Co, Ni, Cu), the spectra will show d-d transition bands whose position and intensity are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral vs. square planar). Intense bands are often due to ligand-to-metal charge transfer (LMCT).[10]
Molar Conductance Determines Electrolytic Nature: By measuring the conductivity of a dilute solution (e.g., in DMF or DMSO), one can determine if the complex is an electrolyte (ions outside the coordination sphere) or a non-electrolyte (neutral complex). Values below 20 Ω⁻¹cm²mol⁻¹ in DMF typically indicate a non-electrolyte.[5][8]
Magnetic Susceptibility Determines Magnetic Moment: This measurement allows for the calculation of the effective magnetic moment (μ_eff), which reveals the number of unpaired electrons on the metal center. This is crucial for assigning oxidation state and geometry (e.g., distinguishing between square planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II)).[10]
Thermogravimetric Analysis (TGA) Assesses Thermal Stability: TGA measures mass loss as a function of temperature, providing information on the thermal stability of the complex and indicating the presence and nature of solvent molecules (lattice vs. coordinated water).[8]
Elemental Analysis Confirms Stoichiometry: Provides the experimental percentages of C, H, and N, which are compared to the calculated values for the proposed formula of the complex (e.g., [M(L)₂]). This is the ultimate confirmation of the metal-to-ligand ratio.[5]
Characterization Decision Pathway

This logical flow helps guide the researcher through the process of elucidating the structure of a newly synthesized complex.

G start Synthesized Complex res_ir FT-IR Analysis (Confirm Coordination) start->res_ir res_elem Elemental Analysis (Confirm Stoichiometry) start->res_elem q1 Is it a crystalline solid? q2 Is it soluble in DMF/DMSO? q1->q2 No res_xray Single Crystal X-ray Diffraction (Definitive Structure) q1->res_xray Yes res_cond Molar Conductance (Electrolytic Nature) q2->res_cond Yes q3 Is the metal paramagnetic (e.g., Co(II), Ni(II), Cu(II))? res_mag Magnetic Susceptibility (Unpaired Electrons) q3->res_mag Yes res_nmr NMR Spectroscopy (For Diamagnetic Complexes, e.g., Zn(II)) q3->res_nmr No res_xray->q2 res_ir->q1 res_uv UV-Vis Spectroscopy (Infer Geometry) res_cond->res_uv res_uv->q3

Decision pathway for characterizing N',N'-diphenylacetohydrazide metal complexes.

References

  • Chen, X., & Liu, S. (2005). A series of 3d metal complexes prepared by in situ reactions of a flexible diacylhydrazine ligand: synthesis, structures and magnetic properties. Chinese Journal of Inorganic Chemistry, 21, 15-20. Available at: [Link]

  • Hamzi, I. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Mini-Reviews in Organic Chemistry, 19(8). Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • El-Gammal, O. A., Mohamed, F. S., & El-Bindary, A. A. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. RSC Advances, 14, 4329-4343. Available at: [Link]

  • Samanta, B., Ghosh, P., D'All-Assunta, D., et al. (2017). N-(acetyl/benzoyl)-N′-(ferrocenylidene)hydrazines and their nickel(II) complexes: Syntheses, structures and physical properties. Journal of Chemical Sciences, 129, 551-562. Available at: [Link]

  • Singh, S. K., et al. (2013). Synthesis and antimicrobial activity of some new diphenylamine derivatives. International Journal of Pharmaceutical Sciences and Research, 4(7), 2774-2779. Available at: [Link]

  • Kumar, S., & Saini, R. (2015). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry, 1(1), 1-8. Available at: [Link]

  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie International Edition, 44(33), 5176-86. Available at: [Link]

  • Radecka-Paryzek, W., Pospieszna-Markiewicz, I., & Kubicki, M. (2022). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. Molecules, 27(23), 8443. Available at: [Link]

  • Hameed, A. H. (2021). Synthesis and Characterization of some divalent transition metal complexes with acid hydrazone ligand. Zanco Journal of Pure and Applied Sciences, 33(5), 41-50. Available at: [Link]

  • El-Baradie, H. Y. F., et al. (1989). Spectroscopic Studies of Nicotinic Hydrazide and its Arylidene Derivatives. Journal of the Chinese Chemical Society, 36(3), 189-194. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Diphenylacetohydrazide. PubChem. Available at: [Link]

  • Mikhailovskii, A. G., Peretyagina, D. A., & Dmitriev, M. V. (2019). Synthesis and Acylation for Enaminoketohydrazides Derived from 2,2-Dialkyl-2,3-dihydrobenzo[f]isoquinolines. Russian Journal of Organic Chemistry, 55, 679-686. Available at: [Link]

  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds. Angewandte Chemie (International ed. in English), 44(33), 5176–5186. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diphenylhydrazine. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • CN114516819A - Preparation method of N, N' -diacetyl hydrazine. (2022). Google Patents.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for 1,2-Diphenylhydrazine. ATSDR. Available at: [Link]

  • Ukhuegbe, O. C., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 649. Available at: [Link]

  • Agova, V., et al. (2022). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 8(2), 15-20. Available at: [Link]

  • Ganton, M. D., & Kerr, M. A. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2772. Available at: [Link]

  • Kim, D. W., & Buchwald, S. L. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15556–15561. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N'-acetyl-N'-(4-hydroxymethyl)phenylhydrazine. PubChem. Available at: [Link]

  • Schade, M., et al. (2022). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. International Journal of Molecular Sciences, 23(24), 15993. Available at: [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Wikipedia. Available at: [Link]

Sources

Application Note: Sustainable Synthesis of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details three validated green chemistry protocols for the synthesis of N',N'-Diphenylacetohydrazide (also known as 1-acetyl-2,2-diphenylhydrazine). Traditionally synthesized using acetic anhydride in toxic solvents (benzene, dichloromethane) with pyridine bases, this guide presents alternatives that align with the 12 Principles of Green Chemistry .

These protocols are designed for pharmaceutical researchers and process chemists seeking to optimize Atom Economy , reduce E-Factor (waste), and eliminate Hazardous Solvents .

Target Molecule Profile[1][2][3]
  • Compound: N',N'-Diphenylacetohydrazide[1]

  • CAS Registry Number: 4088-59-9 (Generic for diphenylacetohydrazide isomers; specific 1,1-diphenyl derivative)

  • Precursor: 1,1-Diphenylhydrazine (free base or hydrochloride salt)

  • Application: Intermediate for pyrazoles, indoles, and analgesic pharmacophores; analytical reagent for carbonyl detection.

Reaction Mechanism & Pathway

The synthesis involves the N-acylation of the nucleophilic terminal amine of 1,1-diphenylhydrazine. The steric bulk of the two phenyl groups on the adjacent nitrogen makes the nucleophilicity of the terminal


 critical to the reaction rate.
Diagram 1: Green Synthesis Pathway

ReactionPathway Substrate 1,1-Diphenylhydrazine (Ph2N-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acylating Agent (Ac2O or AcOH) Reagent->Intermediate Product N',N'-Diphenylacetohydrazide (Ph2N-NH-CO-CH3) Intermediate->Product Elimination Byproduct By-product (AcOH or H2O) Intermediate->Byproduct Leaving Group

Caption: Mechanistic pathway for the N-acylation of 1,1-diphenylhydrazine. Green methods focus on minimizing the "By-product" toxicity and maximizing the "Substrate" to "Product" conversion.

Experimental Protocols

Method A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Principle: Microwave irradiation (MWI) provides direct dielectric heating, accelerating the reaction kinetics significantly compared to thermal reflux. This method uses acetic anhydride as both reagent and solvent (in stoichiometric excess), eliminating the need for DCM or Toluene.

  • Green Metrics: High Energy Efficiency, Low Solvent Waste.[1]

  • Time: 2–5 minutes.

Materials
  • 1,1-Diphenylhydrazine hydrochloride (1.0 mmol, 220 mg)

  • Sodium Acetate (1.1 mmol, ~90 mg) - Acts as a green base to free the hydrazine.

  • Acetic Anhydride (3.0 mmol, ~0.3 mL)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Protocol
  • Preparation: In a 10 mL microwave-compatible quartz tube, mix 1,1-diphenylhydrazine hydrochloride and sodium acetate.

  • Addition: Add acetic anhydride dropwise. A slight exotherm may occur.

  • Irradiation: Cap the tube. Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 3 minutes

    • Stirring: High

  • Work-up: Pour the hot reaction mixture onto crushed ice (20 g). The excess anhydride hydrolyzes to acetic acid (biodegradable).

  • Isolation: A white precipitate forms immediately. Filter under vacuum.[2]

  • Purification: Wash with cold water (3 x 10 mL) to remove acetic acid and salts. Recrystallize from Ethanol:Water (8:2).

Method B: Mechanochemical Grinding (Solvent-Free)

Principle: Mechanical energy (friction) disrupts the crystal lattice, allowing reaction between solids without a liquid medium. This is the "ultimate" green method as it has near-zero solvent waste.

  • Green Metrics: Zero VOCs, Ambient Temperature.

  • Time: 10–15 minutes.

Materials
  • 1,1-Diphenylhydrazine (Free base, 1.0 mmol)

  • Acetic Acid (1.2 mmol) or Acetic Anhydride (1.1 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) - Optional, speeds up reaction.

  • Agate Mortar and Pestle.

Protocol
  • Loading: Place 1,1-diphenylhydrazine in the mortar.

  • Activation: Add the acylating agent (acetic anhydride is preferred for grinding as it produces a dry paste; acetic acid may require a drop of silica gel as a solid support).

  • Grinding: Grind vigorously for 10–15 minutes. The mixture will likely become a sticky paste and then re-solidify as the product forms.

  • Monitoring: Check progress by TLC (30% Ethyl Acetate in Hexane).

  • Work-up: Add 5 mL of water to the mortar and grind for 1 minute to wash out byproducts.

  • Isolation: Filter the solid product. Dry in a desiccator.

Method C: Aqueous/Ethanolic Green Catalysis

Principle: Using water or bio-derived ethanol as a solvent with a reusable solid acid catalyst or a benign organic catalyst.

  • Green Metrics: Benign Solvent, Reusable Catalyst.

  • Time: 30–60 minutes.

Materials
  • 1,1-Diphenylhydrazine (1.0 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Solvent: Water or Ethanol (5 mL)[3]

  • Catalyst: Zinc Acetate (10 mol%) or Natural Acid (e.g., Lemon juice/Citric Acid).

Protocol
  • Dissolution: Dissolve hydrazine in Ethanol (or suspend in water).

  • Catalysis: Add Zinc Acetate.

  • Reaction: Add acetic anhydride slowly. Stir at Room Temperature (for Ethanol) or 50°C (for Water).

  • Completion: Reaction is usually complete in 45 minutes.

  • Precipitation: If using ethanol, pour into ice water. If using water, cool the flask; product will crystallize.

  • Filtration: Collect solid by filtration.

Comparative Analysis of Methods

The following table summarizes the efficiency of the described protocols against the traditional benzene-reflux method.

MetricTraditional MethodMethod A: MicrowaveMethod B: GrindingMethod C: Green Solvent
Solvent Benzene/DCM (Toxic)None (Neat)None (Neat)Water/Ethanol
Time 2–4 Hours3 Minutes15 Minutes45 Minutes
Yield 75–80%92–96%85–90%88–92%
Energy High (Reflux)Low (Short burst)Very Low (Manual)Low (Mild heat)
E-Factor High (Solvent waste)LowLowestLow

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your laboratory constraints.

DecisionMatrix Start Start: Select Synthesis Route Q1 Is Microwave Reactor Available? Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 No MethodA Method A: Microwave (Best Yield/Speed) Q1->MethodA Yes MethodB Method B: Grinding (Best for Small Scale/No Solvent) Q2->MethodB No (Benchtop) MethodC Method C: Ethanol/Water (Best for Scale-up) Q2->MethodC Yes (Batch Reactor)

Caption: Decision tree for selecting the optimal green synthesis protocol based on equipment availability and scale.

Quality Control & Characterization

To validate the synthesis, the following physicochemical properties should be verified.

  • Melting Point: 184–186°C (Lit. value). Green methods often yield sharper melting points due to higher purity.

  • IR Spectroscopy (KBr):

    • 
      : N-H stretching (Secondary amide).
      
    • 
      : C=O stretching (Amide I band).
      
    • 
      : Aromatic C=C.
      
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (m, 10H, Aromatic Protons).
      
    • 
       ppm (s, 1H, N-H, exchangeable with 
      
      
      
      ).

References

  • Microwave-Assisted Synthesis: Polshettiwar, V., & Varma, R. S. (2008).[4] "Microwave-assisted organic synthesis and transformations using benign reaction media."[1][4][5][6] Accounts of Chemical Research.

  • Mechanochemistry: Bose, A. K., et al. (2006). "Microwave-induced organic reaction enhancement (MORE) chemistry: Techniques for rapid, safe and inexpensive synthesis." ResearchGate.[7]

  • Green Acetylation: Brahmachari, G., et al. (2011). "A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation." Organic Chemistry International.

  • Solvent-Free Hydrazide Synthesis: Kumar, A., et al. (2012). "A Highly Efficient Solvent Free Synthesis of Hydrazides Using Grinding Technique." ResearchGate.[7]

  • General Green Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an optimal solvent system for the purification of N',N'-Diphenylacetohydrazide via recrystallization. Recognizing the critical role of purity in chemical synthesis and pharmaceutical applications, this guide moves beyond a simple procedural list. It elucidates the underlying physicochemical principles, offers a systematic protocol for solvent screening, and details a complete, self-validating recrystallization workflow. The methodologies described herein are designed to be robust and adaptable, enabling scientists to achieve high-purity crystalline N',N'-Diphenylacetohydrazide efficiently and reliably.

Introduction: The Imperative for Purity

N',N'-Diphenylacetohydrazide is a hydrazide derivative with potential applications in organic synthesis and pharmaceutical research. Like many active compounds, its efficacy and safety are directly contingent on its purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system, which exploits the differences in solubility between the target compound and its impurities at varying temperatures.[2][3]

This guide provides the theoretical foundation and a practical, step-by-step framework for making an informed solvent choice, thereby streamlining the purification process and ensuring the high quality of the final product.

Understanding the Molecule: Physicochemical Profile of N',N'-Diphenylacetohydrazide

A definitive experimental solubility profile for N',N'-Diphenylacetohydrazide is not extensively documented in public literature. However, we can infer its likely behavior by analyzing its molecular structure and comparing it to related compounds.

The structure consists of:

  • Two Phenyl Groups: These bulky, nonpolar aromatic rings significantly contribute to the molecule's hydrophobicity.

  • An Acetyl Group (CH₃C=O): This group introduces polarity.

  • A Hydrazide Moiety (-NH-N<): The N-H bond allows it to act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

This combination suggests a molecule of intermediate polarity . The large nonpolar surface area from the two phenyl rings will likely make it poorly soluble in highly polar solvents like water.[4] Conversely, its polar functional groups will prevent it from dissolving well in purely nonpolar solvents like hexane at room temperature. Its solubility characteristics are therefore expected to lie within the range of moderately polar organic solvents. For comparison, the related compound N'-phenylacetohydrazide, with only one phenyl group, shows good solubility in solvents like ethanol and acetone.[4] The presence of a second phenyl group in our target molecule will likely decrease its solubility in protic solvents like ethanol compared to its monosubstituted counterpart.

The Core Principle of Recrystallization Solvent Selection

The ideal solvent for recrystallization must satisfy several key criteria:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the N',N'-Diphenylacetohydrazide when heated to near its boiling point.[1]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery upon cooling.[1]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[3]

Experimental Protocol 1: Systematic Solvent Screening

The most reliable method for identifying a suitable solvent is through systematic empirical testing. This protocol outlines a small-scale screening process to efficiently test a range of candidate solvents.

Materials:

  • Crude N',N'-Diphenylacetohydrazide (~100 mg per test)

  • Set of test tubes or small vials

  • Selection of solvents (see Table 1)

  • Spatula

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of crude N',N'-Diphenylacetohydrazide into a test tube.

  • Room Temperature Test: Add the selected solvent dropwise (starting with ~0.5 mL) while stirring or vortexing at room temperature. Observe if the solid dissolves completely. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[1] Record your observations in a table similar to Table 1.

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the mixture gently in a water bath or on a hot plate, adding small increments of solvent until the solid dissolves completely. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL) near its boiling point.[1]

  • Cooling and Crystallization Test: Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • Ice Bath Cooling: Place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid. Record your observations.

Table 1: Solvent Screening Data for N',N'-Diphenylacetohydrazide (Example Results)

Solvent Polarity Solubility at 25°C (in ~1 mL) Solubility at Boiling Point Crystal Formation on Cooling Assessment
Hexane Nonpolar Insoluble Sparingly Soluble Poor/None Unsuitable (Too low solubility)
Toluene Nonpolar Sparingly Soluble Soluble Good, slow formation Potential Candidate
Ethyl Acetate Polar Aprotic Sparingly Soluble Very Soluble Rapid, fine needles Good Candidate
Acetone Polar Aprotic Soluble Very Soluble Poor recovery Unsuitable (Too soluble when cold)
Isopropanol Polar Protic Sparingly Soluble Soluble Good, well-formed crystals Excellent Candidate
Ethanol Polar Protic Sparingly Soluble Soluble Good, well-formed crystals Excellent Candidate
Methanol Polar Protic Soluble Very Soluble Poor recovery Unsuitable (Too soluble when cold)

| Water | Very Polar | Insoluble | Insoluble | None | Unsuitable |

Based on this screening, Isopropanol , Ethanol , and Ethyl Acetate appear to be the most promising single-solvent candidates.

Visual Workflow for Solvent Selection

The decision-making process for solvent selection can be visualized as follows:

G start_node Start: Crude N',N'-Diphenylacetohydrazide test_solvent Add ~0.5 mL of Test Solvent start_node->test_solvent check_rt_sol Soluble at Room Temp? test_solvent->check_rt_sol heat_solvent Heat to Boiling check_rt_sol->heat_solvent No reject_rt Reject Solvent (Try Mixed System) check_rt_sol->reject_rt Yes check_hot_sol Soluble when Hot? heat_solvent->check_hot_sol cool_slowly Cool Slowly, then Ice Bath check_hot_sol->cool_slowly Yes reject_hot Reject Solvent (Insoluble) check_hot_sol->reject_hot No check_crystals Abundant Crystals Form? cool_slowly->check_crystals reject_poor Reject Solvent (Poor Recovery) check_crystals->reject_poor No accept Select as Good Candidate check_crystals->accept Yes G start_node 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) start_node->hot_filter Optional cool_slowly 3. Slow Cooling to Room Temperature start_node->cool_slowly hot_filter->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vac_filter 5. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals to Constant Weight wash->dry validate 8. Validation: Melting Point & % Recovery dry->validate

Caption: General protocol for purification by recrystallization.

Conclusion

The purification of N',N'-Diphenylacetohydrazide by recrystallization is a highly effective method when the solvent system is chosen with care. By understanding the physicochemical properties of the target molecule and applying a systematic screening protocol, researchers can readily identify an optimal solvent. Ethanol, isopropanol, and ethyl acetate are predicted to be strong starting candidates. The detailed protocols provided in this guide offer a robust framework for achieving high purity, which is a prerequisite for reliable downstream applications in research and development. The final validation through melting point determination serves as a critical quality control step, ensuring the integrity of the experimental outcome.

References

  • Solubility of Things. N'-phenylacetohydrazide - Solubility of Things.
  • University of York. Choice of recrystallisation solvent - Chemistry Teaching Labs.
  • Scribd. Solvent Selection and Recrystallization Guide | PDF. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ChemSynthesis. N -phenylacetohydrazide - 114-83-0, C8H10N2O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Organic Syntheses. Hydrazine, 1,2-dimethyl-, dihydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10739, N,N-Diphenylhydrazine. Available from: [Link]

  • Organic Syntheses. hydrazine hydrate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226139, 2,2-Diphenylacetohydrazide. Available from: [Link]

  • MDPI. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available from: [Link]

  • Digipac. Recrystallization. Available from: [Link]

  • Google Patents. US9738602B2 - Processes for making hydrazides.

Sources

Application Notes & Protocols: A Modern Approach to the Analytical Detection of Sugars Using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,4-dinitrophenylhydrazine (DNPH) for the sensitive and reliable quantification of reducing sugars. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring a robust and reproducible methodology.

Foundational Principles: The Rationale for Derivatization in Sugar Analysis

The direct analysis of monosaccharides presents several analytical challenges. These molecules often lack a strong chromophore, making their detection by conventional UV-based spectrophotometry or chromatography difficult.[1] Derivatization, the process of chemically modifying an analyte, is a well-established strategy to overcome these limitations. By introducing a UV-active or fluorescent tag, the detectability of sugars can be significantly enhanced.[2]

Hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), are particularly effective for this purpose. DNPH reacts with the aldehyde or ketone group of a reducing sugar to form a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling sensitive detection by HPLC-UV.[1]

The Chemistry of Detection: Reaction of DNPH with Reducing Sugars

The analytical utility of DNPH lies in its reaction with the carbonyl group of the open-chain form of a reducing sugar. This reaction proceeds via a condensation mechanism to form a Schiff base, which then rearranges to a more stable hydrazone. A critical aspect of this methodology, and a key to its reproducibility, is the subsequent acid-catalyzed intramolecular rearrangement of the product to yield a stable cyclized DNPH-sugar derivative.[1] This cyclized structure prevents the degradation of the imine product, a common issue that can plague other derivatization methods and lead to unreliable quantification.[1]

Figure 1: Reaction of DNPH with the open-chain form of glucose to form a stable cyclized derivative.

Experimental Workflow: From Sample to Quantifiable Data

The following workflow provides a comprehensive overview of the process for analyzing reducing sugars using DNPH derivatization followed by HPLC-UV analysis.

Experimental Workflow for Sugar Analysis cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample_Prep Sample Preparation (e.g., Plasma, Food Extract) Derivatization Mix Sample with DNPH Solution and Internal Standard Sample_Prep->Derivatization Reagent_Prep Reagent Preparation (DNPH Solution) Reagent_Prep->Derivatization Heating Heat at 70°C for 1 hour Derivatization->Heating Cooling Cool and Filter Heating->Cooling HPLC_Injection Inject into HPLC-UV System Cooling->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Peak_Integration Peak Integration and Calibration Curve Generation Data_Acquisition->Peak_Integration Concentration_Determination Determination of Sugar Concentration Peak_Integration->Concentration_Determination

Figure 2: A comprehensive workflow for the analysis of reducing sugars using DNPH derivatization and HPLC-UV.

Detailed Protocols

Reagent Preparation
  • DNPH Derivatizing Reagent (11% w/v): Dissolve 11 g of 2,4-dinitrophenylhydrazine in a mixture of 15 mL of acetic acid and 100 mL of methanol. This solution should be prepared fresh and protected from light.

  • Internal Standard (Acetaldehyde, 25% w/w): Prepare a 25% (w/w) solution of acetaldehyde in a suitable solvent. The internal standard is crucial for accurate quantification by correcting for variations in injection volume and sample preparation.

  • Mobile Phase for HPLC: The specific mobile phase composition will depend on the column used but a common starting point for reversed-phase chromatography of DNPH derivatives is a mixture of acetonitrile and water.

Sample Preparation

The sample preparation will vary depending on the matrix. For biological fluids like plasma, a protein precipitation step is necessary.

  • To 50 µL of plasma, add 50 µL of the acetaldehyde internal standard solution.

  • Add 1 mL of methanol to precipitate proteins.

  • Vortex mix the sample thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for the derivatization step.

Derivatization Procedure
  • To the supernatant from the sample preparation step, add 1 mL of the 11% DNPH derivatizing reagent.

  • Seal the reaction vessel and heat at 70°C for 1 hour. The acidic conditions provided by the acetic acid in the reagent facilitate the formation of the stable cyclized derivative.[1]

  • After heating, allow the reaction mixture to cool to room temperature.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

HPLC-UV Analysis

The following table outlines a representative set of HPLC conditions for the analysis of DNPH-derivatized sugars. Optimization may be required depending on the specific sugars of interest and the sample matrix.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV detector at a wavelength appropriate for the DNPH chromophore (typically around 360 nm)
Column Temperature Ambient or controlled (e.g., 30°C)

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of sugar standards that have undergone the same derivatization procedure. The ratio of the peak area of the sugar derivative to the peak area of the internal standard is plotted against the concentration of the sugar standards. The concentration of the sugar in the unknown sample is then determined from this calibration curve.

Trustworthiness and Self-Validation

The robustness of this method is built on several key principles:

  • Stable Derivative Formation: The acidic work-up ensures the formation of a stable cyclized product, minimizing analytical variability.[1]

  • Use of an Internal Standard: This corrects for potential losses during sample preparation and inconsistencies in injection volume, leading to more accurate and precise results.

  • Chromatographic Separation: HPLC provides the selectivity to separate the derivatized sugar of interest from other components in the sample matrix, reducing the likelihood of interference.

By understanding and controlling these factors, researchers can have a high degree of confidence in the generated data.

References

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (n.d.).
  • Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC. (n.d.).
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates - Clemson OPEN. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. (n.d.). Retrieved February 22, 2026, from [Link]

  • Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Quantification of total sugars and reducing sugars of dragon fruit-derived sugar-samples by UV-Vis spectrophotometric method - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. (2017). BMC Chemistry, 11(1). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting incomplete acetylation of diphenylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Process Chemistry Subject: Troubleshooting Incomplete Acetylation of 1,2-Diphenylhydrazine (Hydrazobenzene) Ticket ID: #DPH-AC-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering "incomplete" acetylation of 1,2-diphenylhydrazine for one of three distinct physicochemical reasons, often misdiagnosed as simple low reactivity. Unlike standard aliphatic amines, 1,2-diphenylhydrazine is a "triage" substrate that sits at a precarious intersection of oxidation (to azobenzene), rearrangement (to benzidine), and steric hindrance .

If your reaction has stalled, turned dark, or yielded an oil, you are likely fighting a competitive pathway rather than simple kinetics. This guide isolates the specific failure mode based on your observations.

Part 1: Diagnostic Workflow

Before adjusting stoichiometry, identify the failure phenotype using the decision tree below.

TroubleshootingFlow Start Observation: Reaction Outcome ColorCheck Did the reaction turn dark blue/black? Start->ColorCheck SolidCheck Is the product/impurity bright orange/red? ColorCheck->SolidCheck No Benzidine ISSUE: Benzidine Rearrangement Cause: Trace Acid Catalysis ColorCheck->Benzidine Yes TLC_Check Does TLC show unreacted Starting Material? SolidCheck->TLC_Check No Azobenzene ISSUE: Oxidative Dehydrogenation Cause: Air/Peroxide Contamination SolidCheck->Azobenzene Yes Sterics ISSUE: Steric/Electronic Deactivation Cause: Nucleophilicity Drop TLC_Check->Sterics Yes Success Proceed to Workup TLC_Check->Success No

Figure 1: Diagnostic logic for identifying the root cause of acetylation failure.

Part 2: Technical FAQs & Solutions

Q1: My reaction mixture turned dark blue/black almost immediately. What happened?

Diagnosis: The Benzidine Rearrangement. You have inadvertently triggered an acid-catalyzed [5,5]-sigmatropic rearrangement. 1,2-Diphenylhydrazine is extremely sensitive to protons. Even trace acid (e.g., acetic acid present in aged acetic anhydride) will protonate the hydrazine, triggering the cleavage of the N-N bond and formation of 4,4'-diaminobiphenyl (benzidine), which is highly colored and carcinogenic.

The Fix:

  • Switch to Basic Conditions: Never run this reaction in neat acetic acid or with unbuffered acetic anhydride. You must use a base to scavenge protons.

  • The "Buffer" Protocol: Use Pyridine as both solvent and base, or add solid Sodium Acetate (NaOAc) to the acetic anhydride.

  • Reagent Quality: Distill your acetic anhydride to remove hydrolyzed acetic acid before use.

Q2: I isolated a bright orange solid instead of the white/off-white acetylated product.

Diagnosis: Oxidative Dehydrogenation to Azobenzene. Hydrazobenzene is reducing; it wants to lose two protons to become Azobenzene (Ph-N=N-Ph), which is thermodynamically stable and bright orange. This oxidation competes with acetylation, especially if the acetylation kinetics are slow.

The Fix:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Speed: Increase the acetylation rate (using Acetyl Chloride instead of Anhydride) to outcompete the oxidation.

Q3: The reaction stops at mono-acetylation, but I need the di-acetylated product.

Diagnosis: Electronic Deactivation & Steric Hindrance. Once the first acetyl group adds (Ph-N(Ac)-NH-Ph), the lone pair on the other nitrogen becomes less nucleophilic due to the electron-withdrawing induction of the adjacent amide and the steric bulk of the phenyl rings.

The Fix:

  • For Mono-Acetylation: Standard reflux in Acetic Anhydride/Pyridine (1:1) is sufficient.

  • For Di-Acetylation: You need "forcing conditions."

    • Reagent: Use Acetyl Chloride (AcCl) in excess.

    • Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acyl transfer catalyst.

    • Temperature: Reflux is mandatory.

Part 3: The Validated Protocol (Self-Validating System)

This protocol is designed to eliminate the three failure modes simultaneously: Pyridine prevents rearrangement, Nitrogen prevents oxidation, and DMAP overcomes steric stalling.

Target: 1,2-Diphenyl-1-acetylhydrazine (Mono) or Di-acetyl (with modifications).

Materials:
  • 1,2-Diphenylhydrazine (Recrystallized from ethanol if orange/impure).

  • Acetic Anhydride (

    
    ) - Freshly opened or distilled.
    
  • Pyridine (Anhydrous).

  • DMAP (Optional, for kinetic boost).

  • Dichloromethane (DCM) for workup.

Step-by-Step Methodology:
  • System Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) and cool under a stream of

    
    .
    
  • Solvation: Add 1,2-Diphenylhydrazine (1.0 equiv) and dissolve in Pyridine (5.0 equiv).

    • Why? Pyridine acts as the solvent and the acid scavenger to block the Benzidine rearrangement [1].

  • Acetylation:

    • Cool: Place flask in an ice bath (

      
      ).
      
    • Add: Dropwise addition of Acetic Anhydride (1.2 equiv for mono, 5.0 equiv for di).

    • Catalyst: If reaction is sluggish on TLC after 1 hour, add 5 mol% DMAP.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Validation: Spot TLC. If the spot is orange, you have azobenzene (oxidation). If blue/black streak, you have rearrangement. Product should be UV active but colorless.

  • Quench & Workup:

    • Pour mixture into ice water (hydrolyzes excess

      
      ).
      
    • Extract with DCM. Wash organic layer with 1M HCl (to remove Pyridine), then saturated

      
      , then Brine.
      
    • Note: The HCl wash must be cold and fast to prevent acid-catalyzed hydrolysis of your product.

Comparative Reagent Data
MethodReagent SystemRisk ProfileOutcome
Standard

/ AcOH
High (Acidic)High risk of Benzidine Rearrangement (Blue tar).
Buffered

/ NaOAc
Medium Good for mono-acetylation; slow kinetics.
Basic (Recommended)

/ Pyridine
Low Protects against rearrangement; high yield.
Forcing

/ Pyridine / DMAP
Low Best for Di-acetylation; requires strict moisture control.

Part 4: Mechanistic Visualization

Understanding the competition between the Nitrogen attack (Acetylation) and the Carbon attack (Rearrangement) is vital.

ReactionPathways SM 1,2-Diphenylhydrazine (Ph-NH-NH-Ph) Protonation Protonation (H+) SM->Protonation Acidic Cond. Oxidation Oxidation (-2H) SM->Oxidation Air/O2 Acylation Nucleophilic Attack on Ac2O/AcCl SM->Acylation Pyridine/Base Sigmatropic [5,5]-Sigmatropic Shift Protonation->Sigmatropic Benzidine Benzidine (Toxic/Blue) Sigmatropic->Benzidine Azo Azobenzene (Orange Impurity) Oxidation->Azo Mono Mono-Acetyl Product (Target) Acylation->Mono Di Di-Acetyl Product (Hard to form) Mono->Di Forcing Cond.

Figure 2: Competitive reaction pathways. Note that Acidic conditions divert flux irreversibly toward Benzidine.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2-Diphenylhydrazine: Chemical and Physical Information. CDC/ATSDR. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-acetylation protocols and prevention of rearrangement).
  • Mearz, A., & Zbaida, D. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

Technical Support Center: Purification of Crude N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DPH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely dealing with N',N'-diphenylacetohydrazide (often chemically identified as 2,2-diphenyl-1-acetylhydrazine or a related isomer depending on substitution).

Crude products from the acetylation of diphenylhydrazines are notoriously prone to oxidative degradation and starting material contamination . The presence of unreacted diphenylhydrazine (toxic) or oxidation byproducts (often diazenium species or tetraphenylhydrazines) results in the characteristic pink/brown discoloration and melting point depression.

This guide provides a self-validating purification workflow designed to isolate high-purity material suitable for biological screening or further synthesis.

Part 1: Diagnostic Troubleshooting (The Triage)

Before initiating a full purification protocol, diagnose the specific impurity profile of your crude material using the table below.

Symptom & Solution Matrix
SymptomProbable CauseRecommended Action
Pink or Red Coloration Oxidation of unreacted hydrazine (formation of azo/diazo species).Must use Activated Charcoal during hot filtration.[1]
Melting Point Depression (>5°C) Presence of unreacted Acetic Anhydride or Acetic Acid.Bicarbonate Wash (Protocol A) prior to recrystallization.
Oiling Out (Liquid separates upon cooling)Solvent polarity mismatch or cooling too rapidly.Add seed crystals; increase ethanol ratio; cool more slowly.
Low Yield Product is too soluble in the chosen solvent system.Increase water ratio in EtOH/H₂O mix; cool to 0°C.
Sticky/Gummy Solid Oligomeric byproducts or trapped solvent.Triturate with cold hexanes or pentane before recrystallization.

Part 2: Purification Decision Tree

Use this logic flow to determine the correct starting point for your purification.

PurificationLogic Start Crude N',N'-Diphenylacetohydrazide CheckAcid Smells of Vinegar / Low pH? Start->CheckAcid CheckColor Is the solid Pink/Brown? CharcoalStep Protocol B: Recrystallization (With Activated Charcoal) CheckColor->CharcoalStep Yes (Oxidation) StdRecryst Protocol B: Recrystallization (Standard EtOH/H2O) CheckColor->StdRecryst No (Off-white) CheckAcid->CheckColor No BicarbWash Protocol A: Bicarbonate Wash CheckAcid->BicarbWash Yes Final Pure White Crystals CharcoalStep->Final BicarbWash->CheckColor StdRecryst->Final

Figure 1: Decision matrix for selecting the appropriate purification submodule based on crude product characteristics.

Part 3: Experimental Protocols

Protocol A: Pre-Purification Acid Removal (The Scrub)

Use this if your crude solid smells of acetic acid or is sticky.

  • Suspend the crude solid in saturated aqueous Sodium Bicarbonate (NaHCO₃) (10 mL per gram of solid).

  • Stir vigorously for 15 minutes. This neutralizes trapped acetic acid and acetic anhydride.

  • Filter the solid using a Büchner funnel.[2][3]

  • Wash with copious amounts of cold water to remove salts.

  • Dry thoroughly before proceeding to Protocol B.

Protocol B: Recrystallization (The Gold Standard)

The most effective method for lipophilic hydrazides is recrystallization from Ethanol/Water.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water[3]

  • Activated Charcoal (Norit) - Crucial for colored impurities

  • Celite (Filter aid)

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol sparingly while heating on a steam bath or hot plate (approx. 5-10 mL/g).

    • Critical: If the solid does not dissolve completely in boiling ethanol, add more ethanol until it just dissolves.

  • Decolorization (If Pink/Brown):

    • Remove the flask from heat (to prevent boil-over).

    • Add Activated Charcoal (approx. 1-2% of the weight of the crude solid).

    • Return to heat and boil gently for 2-5 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed funnel with a fluted filter paper (or a Celite pad for finer particles).

    • Filter the hot solution rapidly into a clean flask.

    • Tip: If crystals form in the funnel, rinse with a small amount of boiling ethanol.

  • Crystallization (The "Crash"):

    • Reheat the filtrate to boiling.

    • Add hot water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution again.

    • Remove from heat.[2] Cover the flask and allow it to cool slowly to room temperature undisturbed.

    • Why Slow Cooling? Rapid cooling traps impurities inside the crystal lattice.

  • Isolation:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[1][2][3]

    • Wash the cake with cold 50:50 Ethanol/Water .

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is still pink after recrystallization. What went wrong?

  • A: Phenylhydrazines oxidize easily in air. You likely didn't use enough charcoal, or the filtration was too slow, allowing re-oxidation. Repeat Protocol B, but ensure you minimize air exposure and perhaps add a pinch of sodium hydrosulfite (reducing agent) during the dissolution step to prevent oxidation.

Q2: The product "oiled out" (formed a liquid blob) instead of crystallizing.

  • A: This happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

    • Fix: Reheat to dissolve the oil. Add slightly more ethanol (to increase solubility) and cool much more slowly. Scratching the glass with a rod can induce nucleation.

Q3: What is the expected melting point?

  • A: This depends on the specific isomer:

    • 1-acetyl-1,2-diphenylhydrazine (

      
      ): ~128-132°C [1].
      
    • 2,2-diphenylacetohydrazide (

      
      ): Check specific literature, but generally lower than the symmetric isomer.
      
    • Validation: A sharp melting range (within 1-2°C) confirms purity.

Q4: Is this compound toxic?

  • A: Yes. Hydrazine derivatives are potential carcinogens and skin sensitizers. Always wear nitrile gloves, a lab coat, and work in a fume hood. Avoid inhaling dust.

Part 5: Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Ethanol Crude->Dissolve Charcoal Add Charcoal (Optional) Dissolve->Charcoal If Colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If Clear Charcoal->Filter CloudPoint Add Hot Water to Cloud Point Filter->CloudPoint Cool Slow Cool (RT -> 4°C) CloudPoint->Cool Isolate Vacuum Filter & Dry Cool->Isolate

Figure 2: Step-by-step unit operations for the recrystallization of N',N'-Diphenylacetohydrazide.

References

  • ChemSynthesis. (2025). N'-phenylacetohydrazide - Synthesis and physical properties. Retrieved from [Link]

  • Athabasca University. (2025).[3][4][5][6][7][8] Recrystallization: Organic solids purification. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025). N,N-Diphenylhydrazine Properties and Toxicity. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox

N',N'-Diphenylacetohydrazide (also known as 1-acetyl-2,2-diphenylhydrazine; CAS: 6636-02-8) presents a classic solubility challenge in aqueous media. Its structure consists of a polar hydrazide core flanked by two bulky, lipophilic phenyl rings.

  • The Problem: The two phenyl rings create a high lattice energy and significant hydrophobicity (LogP estimated > 3.0), classifying it effectively as a BCS Class II compound (Low Solubility, High Permeability).

  • The Consequence: In pure water or standard buffers (PBS), the compound creates a suspension rather than a solution, leading to erratic experimental data, "crashing out" during dilution, or false negatives in bioassays.

This guide provides three validated workflows to achieve stable aqueous concentrations, moving from simple cosolvents to advanced encapsulation.

Module 1: Physicochemical Assessment & Solvent Selection

Before attempting solubilization, you must match your target concentration to the correct solvent system. Do not use a "one size fits all" approach.

Decision Tree: Selecting the Right System

SolventSelection Start Target Concentration? High > 10 mM (Stock Solution) Start->High Low < 100 µM (Assay Medium) Start->Low Organic Organic Solvent Required (DMSO or Ethanol) High->Organic Aqueous Aqueous Buffer Possible? Low->Aqueous CheckSensitivity Is Assay Sensitive to DMSO? Aqueous->CheckSensitivity YesSens Yes: Use Cyclodextrin (Protocol C) CheckSensitivity->YesSens Cells/Enzymes sensitive NoSens No: Use Cosolvent Spike (Protocol B) CheckSensitivity->NoSens Robust chemical assay

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on concentration and biological sensitivity.

Module 2: Cosolvent Strategies (The "Quick Fix")

For rapid screening where low percentages of organic solvent are tolerable (< 1% v/v), use the DMSO "Spike" method.

The Science of the "Crash Out"

N',N'-Diphenylacetohydrazide is soluble in DMSO but thermodynamically unstable in water. When you dilute a DMSO stock into water, the local solubility drops instantly. If the mixing is slow, the compound nucleates and precipitates (the Tyndall effect).

Protocol A: The High-Velocity Spike

Best for: Enzyme inhibition assays, High-Throughput Screening.

  • Prepare Stock: Dissolve 22.6 mg of compound in 1 mL of anhydrous DMSO to create a 100 mM stock. Vortex until completely clear.

  • Pre-warm Media: Warm your aqueous buffer (PBS or culture media) to 37°C.

  • The Spike:

    • Place the pipette tip submerged into the center of the vortexing aqueous buffer.

    • Eject the DMSO stock rapidly while the buffer is moving.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration.

Troubleshooting Table: Cosolvent Issues

SymptomProbable CauseCorrective Action
Cloudiness immediately after mixing "Salting out" effectReduce buffer ionic strength (dilute PBS 0.5x) or switch to Protocol C.
Precipitation after 1 hour Ostwald RipeningThe solution is supersaturated. Use immediately or add 0.1% Tween 80 to stabilize.
Yellow discoloration Oxidation of hydrazineDegas buffers with N2; add antioxidant (Ascorbic acid 100 µM) if compatible.

Module 3: Cyclodextrin Complexation (The "Stable Fix")

For animal studies or sensitive cell lines where DMSO is toxic, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It encapsulates the hydrophobic phenyl rings, presenting a hydrophilic exterior to the water.

Mechanism of Action

The two phenyl rings of N',N'-Diphenylacetohydrazide fit into the lipophilic cavity of the β-cyclodextrin toroidal structure. This shifts the equilibrium from solid phase to dissolved complex.

Protocol B: HP-β-CD Encapsulation

Best for: In vivo injection, long-term cell culture.

Materials:

  • HP-β-CD (pharmaceutical grade)

  • Milli-Q Water

  • 0.22 µm PES Filter

Workflow:

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water. Stir until clear.

  • Compound Addition: Add N',N'-Diphenylacetohydrazide in excess (approx. 5 mg/mL) to the cyclodextrin solution.

  • Equilibration:

    • Stir vigorously at room temperature for 24 hours .

    • Optional: Sonication for 30 minutes can accelerate initial dispersion.

  • Filtration: Pass the suspension through a 0.22 µm PES syringe filter to remove undissolved solid.

  • Quantification: Measure the filtrate absorbance at λ_max (approx. 240-250 nm, verify with scan) to determine final concentration.

Complexation cluster_0 Aqueous Phase Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_1 CD Cyclodextrin (Host) CD->Complex k_2

Figure 2: Kinetic equilibrium of the host-guest inclusion complex.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use acidic pH to dissolve it? A: Avoid this. While hydrazides can be protonated, the pKa of the terminal nitrogen in a diphenyl system is very low due to electron delocalization into the phenyl rings. You would need a pH < 2 to achieve significant ionization, which is incompatible with biological assays and may hydrolyze the acetyl-hydrazine bond [1].

Q2: My compound turned pink in solution. Is it still good? A: No. Pink or red coloration usually indicates oxidation to azo derivatives or radical formation. This is common with phenylhydrazines [2].[1] Discard the solution. Always store stock solutions at -20°C under argon/nitrogen.

Q3: Is this compound autoclavable? A: No. The amide-hydrazide linkage is susceptible to hydrolysis under high heat and pressure. Sterilize via 0.22 µm filtration (PES or PTFE membranes) only.

Q4: What is the maximum solubility I can expect?

  • Pure Water: < 10 µg/mL (estimated)

  • 5% DMSO/Water: ~100-200 µg/mL (metastable)

  • 20% HP-β-CD: > 2 mg/mL (stable)

References

  • Hydrolysis of Hydrazides: Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[2] Link

  • Oxidation Risks: Eling, T. E., et al. (1988). Oxidation of 1,2-diphenylhydrazine by prostaglandin H synthase. Journal of Biological Chemistry.
  • Cyclodextrin Solubilization: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • General Solubility Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Properties of N',N'-Diphenylacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing the challenges associated with the hygroscopic nature of N',N'-Diphenylacetohydrazide derivatives. Given the potential for moisture to impact the stability, handling, and overall performance of these compounds, this document outlines best practices, troubleshooting strategies, and essential experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic properties of N',N'-Diphenylacetohydrazide and its derivatives.

Q1: What does it mean if a compound is hygroscopic?

A: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1] This can have significant implications for pharmaceutical compounds, as the uptake of water can lead to changes in physical and chemical properties.

Q2: Are N',N'-Diphenylacetohydrazide derivatives expected to be hygroscopic?

Q3: What are the potential consequences of moisture absorption by my N',N'-Diphenylacetohydrazide derivative?

A: Moisture absorption can lead to a range of undesirable effects, including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, potentially breaking down the compound and leading to the formation of impurities.[2]

  • Physical Changes: Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), which can negatively impact powder flowability and handling.[3]

  • Alterations in Crystal Structure: Water can be incorporated into the crystal lattice, forming hydrates. This can alter the compound's solubility, dissolution rate, and bioavailability.

  • Inaccurate Weighing: For hygroscopic materials, the observed weight can continuously increase as the substance absorbs moisture from the atmosphere, leading to significant dosing errors.[4][5]

Q4: How can I determine if my specific N',N'-Diphenylacetohydrazide derivative is hygroscopic?

A: The most reliable method is to perform a hygroscopicity study using Dynamic Vapor Sorption (DVS). This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7][8]

Q5: What is the difference between "water content" and "hygroscopicity"?

A: "Water content" refers to the total amount of water present in a sample at a given time. It is typically measured by methods like Karl Fischer titration.[9] "Hygroscopicity" is the propensity of a material to take up moisture from the environment. A compound can have a low initial water content but be highly hygroscopic, meaning it will readily absorb more water if not handled properly.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the handling and analysis of hygroscopic N',N'-Diphenylacetohydrazide derivatives.

Issue 1: My sample weight is constantly increasing on the analytical balance.

  • Underlying Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the air. The longer the sample is exposed to the ambient environment, the more water it will absorb, leading to a drifting weight reading.[4][5]

  • Solution:

    • Minimize Exposure Time: Work quickly and efficiently when weighing. Have all necessary equipment and containers ready before opening the sample vial.

    • Use a Weighing Bottle: For highly hygroscopic materials, weigh the sample in a tared, sealed weighing bottle.[4] This minimizes exposure to the atmosphere.

    • Weighing by Difference: Tare the sealed container with the sample. Dispense the desired amount of sample into the reaction vessel or for analysis, and then re-weigh the sealed container. The difference in weight is the amount of sample dispensed.

    • Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere.

Issue 2: The powder of my N',N'-Diphenylacetohydrazide derivative is clumpy and difficult to handle.

  • Underlying Cause: Moisture absorption can lead to the formation of liquid bridges between particles, causing them to agglomerate and resulting in poor powder flow and caking.[3]

  • Solution:

    • Proper Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.

    • Controlled Dispensing Environment: If possible, handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity.

    • Pre-dispensing Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the dispensing area to prevent condensation.

    • Use of Flow Aids: In a formulation context, the addition of glidants or other excipients can improve powder flowability.[10]

Issue 3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC) after storing my compound for a period.

  • Underlying Cause: The appearance of new peaks could indicate degradation of the N',N'-Diphenylacetohydrazide derivative, potentially due to hydrolysis facilitated by absorbed moisture.

  • Solution:

    • Confirm Water Content: Measure the water content of the stored sample using Karl Fischer titration to determine if it has increased over time.

    • Stress Testing: Conduct formal stability studies under controlled temperature and humidity conditions (e.g., as per ICH guidelines) to understand the degradation pathways.[11]

    • Improve Storage Conditions: Store the material in a desiccator or a controlled humidity cabinet. For long-term storage, consider sealing the container under an inert atmosphere (e.g., nitrogen or argon).

    • Packaging: Utilize moisture-barrier packaging, such as aluminum foil pouches with desiccants.[12]

Issue 4: The dissolution profile of my formulated product is inconsistent.

  • Underlying Cause: If the active pharmaceutical ingredient (API) has absorbed moisture and potentially undergone a change in its solid form (e.g., from anhydrous to a hydrate), its solubility and dissolution rate can be altered, leading to inconsistent product performance.

  • Solution:

    • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess the solid form of the API in the formulation and to check for any changes over time or between batches.

    • Control Moisture During Manufacturing: Implement humidity control during the manufacturing process, especially during blending and compression steps.[13]

    • Formulation Strategies: Consider formulation approaches that protect the API from moisture, such as film coating the final dosage form or encapsulating the API.[13][14][15][16]

III. Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the general procedure for assessing the hygroscopicity of an N',N'-Diphenylacetohydrazide derivative.

  • Objective: To determine the moisture sorption and desorption characteristics of the compound and to classify its hygroscopicity.

  • Instrumentation: Dynamic Vapor Sorption (DVS) Analyzer.

  • Methodology:

    • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the DVS sample pan.

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

    • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The instrument records the mass change over time.

    • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

    • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate a sorption-desorption isotherm. The shape of the isotherm and the total moisture uptake can be used to classify the hygroscopicity of the material.

Table 1: European Pharmacopoeia Hygroscopicity Classification

Classification% Weight Gain at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

This table provides a general classification scheme. The specific behavior of your compound should be thoroughly investigated.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This protocol describes the determination of the water content of an N',N'-Diphenylacetohydrazide derivative using volumetric Karl Fischer titration.

  • Objective: To accurately quantify the amount of water in a sample.

  • Instrumentation: Karl Fischer Titrator (Volumetric).

  • Reagents: Karl Fischer reagent (titrant), anhydrous methanol (or a suitable solvent).

  • Methodology:

    • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable, dry endpoint. This removes any residual moisture from the solvent.

    • Sample Introduction: Accurately weigh a suitable amount of the N',N'-Diphenylacetohydrazide derivative and quickly transfer it to the conditioned titration vessel. The sample should be introduced in a way that minimizes exposure to atmospheric moisture.

    • Titration: Titrate the sample with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water in the sample. The endpoint is detected potentiometrically.

    • Calculation: The volume of titrant consumed is used to calculate the water content of the sample, based on the predetermined titer of the Karl Fischer reagent. The result is typically expressed as a percentage (w/w).

IV. Visualization of Workflows

Diagram 1: General Workflow for Handling a Hygroscopic Compound

G cluster_storage Storage cluster_dispensing Dispensing cluster_analysis Analysis storage Store in tightly sealed container with desiccant equilibrate Equilibrate container to room temperature storage->equilibrate Before use weigh Weigh quickly in a low-humidity environment equilibrate->weigh seal Immediately reseal container weigh->seal After dispensing kf Karl Fischer Titration (Water Content) weigh->kf For analysis dvs Dynamic Vapor Sorption (Hygroscopicity Profile) weigh->dvs For characterization

Caption: Workflow for handling hygroscopic N',N'-Diphenylacetohydrazide derivatives.

Diagram 2: Troubleshooting Weighing Instability

Caption: Decision tree for troubleshooting unstable weight readings.

V. References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]

  • Li, M., et al. (2021). The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. AAPS PharmSciTech, 22(6), 215. [Link]

  • Particle Characterisation Laboratories. (2024). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • Bohrium. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. [Link]

  • Opaliński, I., & Chutkowski, M. (2016). Rheology of moist food powders as affected by moisture content. Acta Agrophysica, 23(2), 209-218. [Link]

  • Dawoodbhai, S. S., & Rhodes, C. T. (1989). The effect of moisture on the flow of powders and on the compaction and physical stability of tablets. Drug Development and Industrial Pharmacy, 15(10), 1577-1600. [Link]

  • Zografi, G. (1988). The effect of moisture on the mechanical and powder flow properties of microcrystalline cellulose. International Journal of Pharmaceutics, 42(1-3), 71-77. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. [Link]

  • Tablets & Capsules. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Liew, C. V., et al. (2023). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Pharmaceutical Research, 40(4), 1079-1092. [Link]

  • Solitek Pharma. (2026). Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. [Link]

  • National Instruments Corporation. (n.d.). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]

  • Chemistry Series. (2017, January 6). Common weighing problems [Video]. YouTube. [Link]

  • Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. r/labrats. [Link]

  • Mitsubishi Chemical Corporation. (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • Chromatography Forum. (2005). Weighing Procedure. [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Grace. (2021). An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. [Link]

  • Wikipedia. (n.d.). Diphenylamine. [Link]

  • ResearchGate. (n.d.). Molecular structures of diphenylamine and derivatives. Panel 1B shows... [Link]

  • ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. Chemosphere, 53(8), 809-818. [Link]

  • Al-Hasan, A. A., & Al-Dashti, D. S. (2020). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. Polymers, 12(11), 2588. [Link]

  • ACS Central Science. (2022). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. [Link]

  • Castro, A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6439. [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • Material Science Research India. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]

  • ETH Zurich Research Collection. (2024). Physics-based prediction of moisture-capture properties of hydrogels. [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. [Link]

  • Al-Omar, M. A. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(9), 10329-10340. [Link]

  • MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. [Link]

  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.". [Link]

Sources

Reducing byproduct formation in diphenylketene synthesis from hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Scientific Grounding

Crucial Disambiguation: While "hydrazides" (R-CONHNH₂) are common precursors in organic synthesis, the synthesis of Diphenylketene (


) specifically utilizes Benzil Monohydrazone  as the critical "hydrazide-type" precursor.
  • Note: The oxidation of diphenylacetic acid hydrazide yields diphenylmethyl isocyanate via the Curtius rearrangement, not diphenylketene.

  • Target Pathway: This guide focuses on the Smith-Hoehn method : Oxidation of Benzil Monohydrazone to Azibenzil (2-diazo-1,2-diphenylethanone), followed by thermal Wolff Rearrangement.

Part 1: The Reaction Landscape & Critical Control Points

To reduce byproducts, we must first map where they originate. The synthesis involves two distinct phases, each with unique failure modes.

Mechanism & Byproduct Map

Diphenylketene_Pathway Start Benzil Monohydrazone Diazo Azibenzil (Diazo Intermediate) Start->Diazo Oxidation Oxidant HgO (Yellow) / CaSO4 Oxidant->Diazo Carbene Carbene Intermediate Diazo->Carbene -N2 (Wolff Rearr.) Azine BP 1: Azine Dimer (Incomplete Oxidation) Diazo->Azine Slow Rxn / Excess Hydrazone Heat Thermal Decomposition (100-110°C) Product Diphenylketene (Target) Carbene->Product Rearrangement Acid BP 2: Diphenylacetic Acid (Hydrolysis) Product->Acid + H2O (Moisture) Dimer BP 3: Diketocyclobutane (Dimerization) Product->Dimer High Conc./Low Temp Benzophenone BP 4: Benzophenone (Oxidative Cleavage) Product->Benzophenone + O2

Figure 1: Reaction pathway highlighting the four critical byproduct (BP) formation nodes.

Part 2: Technical Troubleshooting & Optimization

Phase 1: The Oxidation (Hydrazone Azibenzil)

Objective: Maximize diazo formation while preventing azine coupling.

Q1: My reaction mixture turned bright red but then faded to a dull brown/yellow. Yield is low.[1][2] What happened? Diagnosis: This indicates Azine Formation (BP 1). The diazo intermediate reacted with unreacted hydrazone because the oxidation was too slow.

  • The Fix: You must increase the oxidation rate relative to the coupling rate.

  • Protocol Adjustment:

    • Oxidant Quality: Use Yellow Mercuric Oxide (HgO) , not Red. Yellow HgO has a finer particle size and higher surface area.

    • Water Scavenging: The reaction produces water (

      
      ). Water catalyzes side reactions. You must  add anhydrous 
      
      
      
      (Drierite) or
      
      
      directly to the reaction flask.
    • Agitation: This is a heterogeneous reaction. Use a mechanical stirrer (overhead), not a magnetic bar, to ensure the HgO is fully suspended.

Q2: I see metallic mercury globules, but the solution is still turbid. Is the reaction done? Diagnosis: Turbidity often comes from suspended HgO or hydrazone.

  • Validation Test: Filter a small aliquot. If the filtrate is a deep, clear ruby-red (characteristic of azibenzil) and the IR shows a strong diazo peak (~2040 cm⁻¹), it is ready. If the filtrate is pale, oxidation is incomplete.

  • Warning: Do not heat the oxidation step above 35°C. Higher temperatures trigger premature decomposition of the diazo compound before you are ready for the rearrangement.

Phase 2: The Rearrangement (Azibenzil Diphenylketene)

Objective: Controlled thermal decomposition (


 loss) without dimerization.

Q3: My final product solidified into a white crystal mass instead of remaining an oil. NMR shows tetraphenyl-1,3-cyclobutanedione. Diagnosis: You suffered Dimerization (BP 3). Diphenylketene is stable as a monomer only if kept dilute and free of catalysts during formation.

  • The Mechanism: Ketenes undergo [2+2] cycloaddition with themselves. This is second-order kinetics (

    
    ).
    
  • The Fix: Dilution Principle via Dropwise Addition.

    • Incorrect: Heating the whole batch of diazo compound at once.

    • Correct: Heat a flask of solvent (benzene/toluene) to 100-110°C. Drop the cold diazo solution slowly into the hot solvent. This ensures the instantaneous concentration of ketene remains low, favoring the unimolecular rearrangement over bimolecular dimerization.

Q4: The product contains significant amounts of Diphenylacetic acid. Diagnosis: Hydrolysis (BP 2). Ketenes are acylating agents; they react violently with water to form acids.

  • Root Cause:

    • Wet solvent in the second step.

    • Atmospheric moisture during distillation.

  • Protocol Adjustment:

    • Solvents must be dried over Sodium/Benzophenone or molecular sieves (3Å).

    • All glassware must be flame-dried.

    • Crucial: The receiving flask for the final distillation must be under a positive pressure of dry Nitrogen.

Part 3: Quantitative Optimization Guide

Use this table to audit your current process parameters against the "Golden Batch" standard.

ParameterStandard ProtocolConsequence of Deviation
Oxidant Yellow HgO (Fresh)Red HgO leads to slow oxidation

Azine byproducts.
Desiccant Anhydrous

(Internal)
Water accumulation leads to hydrolysis and sticky mercury sludge.
Reaction Temp (Phase 1) 25–35°C>40°C: Premature

loss. <20°C: Slow rate/Azine formation.
Addition Method (Phase 2) Dropwise into 100°C solventBulk heating causes massive dimerization.
Atmosphere Dry

/ Argon
Air exposure leads to Benzophenone (oxidation) or Acid (hydrolysis).
Stabilizer Hydroquinone (trace crystal)Prevents polymerization during storage.[3]

Part 4: Validated Experimental Protocol

Reference Method: Adapted from Smith & Hoehn (Org.[3][4][5][6] Synth. Coll. Vol. 3).

Step 1: Preparation of Azibenzil

  • Charge: In a mortar, grind 56g Benzil Monohydrazone , 81g Yellow HgO , and 35g Anhydrous

    
     .
    
  • Suspend: Transfer to a flask with 200mL dry benzene (or toluene).

  • React: Stir vigorously (mechanical) at 25–35°C for 4 hours.

  • Filter: Filter under dry conditions. The filtrate should be deep red. Do not store long-term.

Step 2: Wolff Rearrangement

  • Setup: Claisen distillation apparatus. Heat the bath to 100–110°C.

  • Process: Place the red diazo solution in a dropping funnel. Drop it slowly into the hot flask.

  • Mechanism: As the solution hits the hot surface, benzene flashes off (distills), and Azibenzil loses

    
     to rearrange to Diphenylketene.
    
  • Isolation: Once addition is complete, switch to vacuum distillation. Collect the fraction boiling at 119–121°C (3.5 mm Hg) .

  • Stabilize: Immediately add a crystal of hydroquinone to the receiving flask.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Yield Low Yield? Start->Yield Purity Low Purity? Start->Purity Residue Is there a large solid residue in the oxidation flask? Yield->Residue SolidDistillate Did distillate solidify? Purity->SolidDistillate Azine Cause: Azine Formation Fix: Use Yellow HgO, Stir Faster Residue->Azine Yes (Yellow/Red solid) Mercury Cause: Hg sludge trapping product Fix: Wash residue thoroughly with benzene Residue->Mercury Yes (Grey sludge) Dimer Cause: Dimerization Fix: Slower addition rate Avoid bulk heating SolidDistillate->Dimer Yes (White crystals) LiquidImpure Liquid but IR shows -OH? SolidDistillate->LiquidImpure No Acid Cause: Hydrolysis Fix: Dry solvents, N2 atm LiquidImpure->Acid Yes (Broad OH peak)

Figure 2: Decision tree for diagnosing process failures.

References

  • Smith, L. I.; Hoehn, H. H. "Diphenylketene."[3][7] Organic Syntheses, Coll.[3][4][5][6][8][9] Vol. 3, p. 356 (1955); Vol. 20, p. 47 (1940).

    • Core protocol for the HgO oxid
  • Yates, P. "The Wolff Rearrangement." Advances in Alicyclic Chemistry, Vol 2, pp. 59-184.
  • Tidwell, T. T. "Ketenes." John Wiley & Sons, 2nd Edition (2006).
  • Staudinger, H. "Über Ketene. XIX. Über Bildung und Darstellung des Diphenylketens." Berichte der deutschen chemischen Gesellschaft, 44(2), 1619-1623 (1911). Foundational work establishing the sensitivity of diphenylketene to oxygen and moisture.

Sources

Technical Support Center: Stabilization & Storage of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Compound Identity

Warning: Nomenclature Ambiguity Before proceeding, verify your specific compound. "Acetylphenylhydrazine" often refers to the mono-phenyl variant (CAS 114-83-0). This guide addresses the N',N'-Diphenyl (2,2-diphenyl) variant (CAS 6233-05-2).

  • Chemical Structure:

    
    
    
  • Primary Vulnerability: The N-N bond is susceptible to oxidative cleavage and acid-catalyzed hydrolysis. The acetyl group acts as a stabilizer, but once hydrolyzed, the resulting 1,1-diphenylhydrazine is highly reactive and toxic.

Solid State Storage (Shelf-Life Integrity)

Q: My white powder has developed a pinkish/beige hue. Is it still usable? A: Likely No. Color change in hydrazides indicates auto-oxidation.

  • Mechanism: The pink/red coloration typically signals the formation of diazenium species or radical coupling products (e.g., tetraphenyltetrazene) following the partial hydrolysis and oxidation of the hydrazine backbone.

  • Action: Perform an HPLC purity check. If purity is <98%, recrystallization is required. If <95%, discard safely (potential nitrosamine formation).

Q: What are the optimal long-term storage conditions? A: To maximize shelf life (>2 years), you must inhibit the three degradation vectors: Hydrolysis, Oxidation, and Photolysis.

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of amide hydrolysis.
Atmosphere Argon/Nitrogen Displaces oxygen to prevent radical oxidation of the N-N bond.
Humidity Desiccator (<20% RH) Moisture promotes hydrolysis of the acetyl group, releasing the unstable diphenylhydrazine.
Container Amber Glass The phenyl groups act as chromophores; UV light can induce photo-oxidative cleavage.
Solution Stability & Handling (Experimental)

Q: Can I keep stock solutions in DMSO or Methanol? A: Yes, but with strict time limits.

  • DMSO: Stable for ~1 month at -20°C. Caution: DMSO is hygroscopic; absorbed water will trigger hydrolysis.

  • Methanol/Ethanol: Stable for ~1 week at 4°C. Protic solvents can facilitate proton transfer, accelerating solvolysis.

  • Water: Unstable. The compound is poorly soluble and will hydrolyze rapidly if forced into solution, especially at non-neutral pH.

Q: I see extra peaks in my HPLC after 24 hours. What are they? A: These are likely 1,1-Diphenylhydrazine (hydrolysis product) and Acetic Acid .

  • Troubleshooting: Ensure your mobile phase is not too acidic. Trifluoroacetic acid (TFA) concentrations >0.1% can catalyze on-column hydrolysis during slow runs. Switch to Formic Acid or a Phosphate buffer (pH 7.0) if degradation is observed.

Solvent Compatibility Matrix
SolventSolubilityStability (25°C)Recommended Use
DMSO HighModerate (Days)Stock solutions (store frozen).
Acetonitrile HighHigh (Weeks)Preferred for analytical dilutions.
Water NegligibleLow (Hours)Avoid for storage; prepare fresh.[1]
Ethanol ModerateLow (Days)Acceptable for immediate use.
Degradation Mechanism & Visualization

The following diagram illustrates the "Cascade of Instability." The Acetyl group protects the nitrogen; once it is removed by hydrolysis, the molecule rapidly degrades into toxic and colored byproducts.

DegradationPathway Compound N',N'-Diphenylacetohydrazide (Stable Form) Hydrolysis Hydrolysis (Acid/Base/Enzyme) Compound->Hydrolysis + H2O Intermediate 1,1-Diphenylhydrazine (Reactive/Toxic) Hydrolysis->Intermediate Deacetylation AceticAcid Acetic Acid Hydrolysis->AceticAcid Oxidation Oxidation (Air/Light) Intermediate->Oxidation Rapid Product1 Tetraphenyltetrazene (Colored Precipitate) Oxidation->Product1 Dimerization Product2 N-Nitrosodiphenylamine (Carcinogenic) Oxidation->Product2 + NOx/Radicals

Figure 1: Degradation pathway showing the critical role of the acetyl group in preventing the formation of toxic oxidation products.

Quality Control (QC) Protocol

Objective: Validate substance integrity before use in critical assays.

Method A: HPLC Analysis (Recommended)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) with 0.1% Formic Acid.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Criteria: Main peak >98%. Look for early eluting peak (Acetic acid) or late eluting hydrophobic peaks (Tetrazene dimers).

Method B: Melting Point (Rapid Screen)

  • Target: Note: Literature values for the specific 2,2-diphenyl variant are sparse compared to the monophenyl (128-131°C).

  • Procedure: Establish a reference standard MP upon receipt of a fresh batch.

  • Fail Criteria: A depression of >2°C or a widening of the melting range (>3°C) indicates significant impurity (likely hydrolysis products acting as eutectic impurities).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10739, 1,1-Diphenylhydrazine. Retrieved from [Link]

    • Context: Establishes the toxicity and oxidation instability of the hydrolysis product (1,1-diphenylhydrazine).
  • Context: Confirms the specific identity and CAS of the N',N'-diphenyl variant.
  • Erikson, J. M., & Prough, R. A. (1986).Oxidative metabolism of some hydrazine derivatives by rat liver microsomes. Journal of Biochemical Toxicology.
  • Context: Used for comparative stability data of the structural analog (monophenyl variant)

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis & Synthesis of N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6233-05-2 | Formula: C₁₄H₁₄N₂O | M.W.: 226.27 g/mol

Executive Summary

N',N'-Diphenylacetohydrazide (DPAH) serves as a critical stabilized derivative of 1,1-diphenylhydrazine. While the parent hydrazine is prone to rapid oxidation—forming the persistent diphenylhydrazyl radical and potentially toxic nitrosamines—the acetylated derivative offers superior shelf stability and handling characteristics. This guide provides a definitive protocol for the synthesis and spectroscopic characterization of DPAH, specifically addressing the rotational isomerism (rotamers) often overlooked in standard spectral libraries.

Part 1: Optimized Synthesis Protocol

Objective: Synthesis of N',N'-Diphenylacetohydrazide via N-acetylation of 1,1-diphenylhydrazine.

Rationale

Direct acetylation using acetic anhydride (


) is preferred over acetyl chloride due to the milder exotherm, crucial when handling the oxidation-sensitive 1,1-diphenylhydrazine. Pyridine is employed as both a solvent and an acid scavenger to drive the equilibrium forward.
Reagents & Equipment[1][2][3][4]
  • Precursor: 1,1-Diphenylhydrazine hydrochloride (CAS 530-47-2)

  • Reagent: Acetic Anhydride (

    
    ), >99%
    
  • Solvent/Base: Pyridine (Anhydrous)

  • Work-up: Dichloromethane (DCM), 1M HCl, Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Free Base Liberation (If starting with HCl salt): Dissolve 1,1-diphenylhydrazine hydrochloride (10 mmol) in DCM (50 mL). Wash with 10% NaOH (20 mL) twice. Dry the organic layer over

    
     and concentrate in vacuo immediately before use to minimize oxidation.
    
  • Acetylation:

    • Dissolve the fresh 1,1-diphenylhydrazine free base (10 mmol) in anhydrous pyridine (10 mL) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C in an ice bath.

    • Add Acetic Anhydride (12 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting hydrazine spot will disappear, replaced by a more polar product spot.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL) to hydrolyze excess anhydride.

    • Extract with DCM (3 x 30 mL).

    • Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated

      
       and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize the off-white solid from Ethanol/Water (9:1) to yield colorless needles of N',N'-Diphenylacetohydrazide.
    

Part 2: 1H NMR Spectrum Analysis

Solvent: DMSO-d6 (Recommended for amide resolution) or


.
Frequency:  400 MHz+ recommended due to aromatic overlap.
Chemical Shift Assignment Table
MoietyShift (

, ppm)
MultiplicityIntegralAssignment Logic
-NH- 9.80 - 10.20Broad Singlet1HThe amide proton is highly deshielded and exchangeable. In DMSO-d6, this peak is sharp; in

, it may broaden significantly.
Ar-H 7.20 - 7.50Multiplet10HThe two phenyl rings are chemically equivalent due to rapid rotation around the N-N bond, creating a complex overlapping multiplet region.
-CH₃ 1.95 - 2.10Singlet3HThe acetyl methyl group appears as a distinct singlet. Note: Rotamers may cause this peak to split (see below).
Advanced Insight: Amide Rotamerism

Unlike simple amides, N',N'-diphenylacetohydrazide exhibits restricted rotation around the


 bond. However, the presence of the bulky diphenylamino group 

creates significant steric hindrance.
  • Observation: In standard 1H NMR at room temperature, you may observe line broadening of the methyl singlet or a minor "shadow" peak (approx. 5-10% intensity) shifted by 0.1-0.2 ppm.

  • Causality: This arises from the equilibrium between the E (anti) and Z (syn) conformers of the hydrazide amide bond. The bulky

    
     group prefers to be anti to the carbonyl oxygen to minimize steric clash, making one isomer dominant (>90%).
    
  • Validation: To prove this, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80°C in DMSO-d6 will cause the peaks to coalesce into a single sharp singlet as the rotational barrier is overcome.

Comparison with Isomers & Precursors
FeatureN',N'-Diphenylacetohydrazide 1,1-Diphenylhydrazine 1-Acetyl-2-phenylhydrazine
Stability High (shelf-stable solid)Low (oxidizes to violet radical)High
NH Signal Single amide proton (~10 ppm)Broad amine singlet (~4-5 ppm, 2H)Two NH signals (Hydrazide)
Methyl Signal Singlet (~2.0 ppm)NoneSinglet (~2.0 ppm)
Aromatic 10H (overlapping)10H (overlapping)5H (distinct pattern)

Part 3: Visualization of Pathways & Logic

Diagram 1: Synthesis & Mechanism

This workflow illustrates the acetylation pathway and the critical acid-scavenging role of pyridine.

SynthesisPathway Start 1,1-Diphenylhydrazine (Free Base) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Catalyst Pyridine (Solvent/Base) Catalyst->Intermediate Proton Sponge Product N',N'-Diphenylacetohydrazide (Target) Intermediate->Product Elimination Byproduct Pyridinium Acetate Intermediate->Byproduct

Caption: Stoichiometric conversion of 1,1-diphenylhydrazine to DPAH using pyridine as an acid scavenger.

Diagram 2: Rotameric Equilibrium

This diagram explains the NMR peak broadening/splitting phenomena caused by restricted rotation.

Rotamers E_Isomer E-Conformer (Major) (Ph2N group anti to C=O) Z_Isomer Z-Conformer (Minor) (Ph2N group syn to C=O) E_Isomer->Z_Isomer Restricted Rotation (Slow Exchange) NMR_Signal NMR Spectrum (RT) Broadened/Split Methyl Peak E_Isomer->NMR_Signal Z_Isomer->NMR_Signal VT_NMR High Temp NMR (>80°C) Single Sharp Peak NMR_Signal->VT_NMR Coalescence

Caption: Conformational equilibrium responsible for potential methyl peak splitting in 1H NMR.

References

  • National Institutes of Health (NIH) - PubChem . (n.d.). 1,1-Diphenylhydrazine Compound Summary. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Hydrazides. Retrieved February 22, 2026, from [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]

Technical Guide: FTIR Characteristic Peaks for Identifying N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N',N'-Diphenylacetohydrazide (CAS: 6636-02-8) Synonyms: 1-Acetyl-2,2-diphenylhydrazine; Acetic acid 2,2-diphenylhydrazide. Primary Application: Intermediate in organic synthesis; analytical reagent for carbonyl determination.

This guide provides a definitive spectral analysis of N',N'-Diphenylacetohydrazide. Unlike generic spectral databases, this document focuses on the comparative identification of the product against its primary synthetic precursors (1,1-Diphenylhydrazine) and structural analogs (N'-Phenylacetohydrazide). The goal is to equip researchers with a self-validating protocol to confirm compound purity and identity using Fourier Transform Infrared (FTIR) spectroscopy.

Structural Basis of Spectral Features

To interpret the spectrum accurately, one must understand the vibrational modes arising from the specific molecular architecture: Acetyl group (


)  attached to a Hydrazine bridge (

)
, terminated by two Phenyl rings .
Theoretical Peak Prediction
  • Amide Moiety (

    
    ):  The defining feature. The carbonyl (
    
    
    
    ) will show a strong "Amide I" band. The Nitrogen attached to the carbonyl has one proton (
    
    
    ), resulting in a single "Amide II" stretch.
  • Diphenylamine Group (

    
    ):  The terminal nitrogen is fully substituted with phenyl rings. Crucially, it lacks hydrogen atoms . This distinguishes the target from mono-substituted analogs which possess an 
    
    
    
    structure.
  • Aromatic Rings: Expect characteristic C-H stretches >3000 cm⁻¹ and "ring breathing" modes near 1600/1500 cm⁻¹.[1][2]

Experimental Protocol: Sample Preparation

Standardization is critical for reproducible wavenumber values.

Method A: KBr Pellet (Recommended for Solids)
  • Ratio: Mix 1–2 mg of N',N'-Diphenylacetohydrazide with 200 mg of spectroscopic-grade Potassium Bromide (KBr).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Baseline: Collect a background spectrum of pure KBr before analysis.

Method B: ATR (Attenuated Total Reflectance)[3]
  • Note: ATR peaks often shift 2–5 cm⁻¹ lower than transmission (KBr) peaks due to refractive index dispersion.

  • Procedure: Ensure high contact pressure between the crystal (Diamond/ZnSe) and the solid sample.

Spectral Analysis & Characteristic Peaks

Table 1: Diagnostic FTIR Peaks for N',N'-Diphenylacetohydrazide[4]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Amide N-H Stretching (

)
3180 – 3250 Medium, BroadSingle band. Indicates secondary amide. Broadening indicates H-bonding.[3][4]
Aromatic C-H Stretching (

)
3030 – 3080 WeakMultiple weak shoulders above 3000 cm⁻¹.
Aliphatic C-H Stretching (

)
2900 – 2980 WeakMethyl group (

) of the acetyl moiety.
Amide I (C=O) Stretching (

)
1660 – 1690 Very Strong The most prominent peak. Lower than ketones (1715) due to resonance.
Aromatic Ring Stretching (

)
1590, 1490 MediumCharacteristic "doublet" often seen in diphenyl systems.
Amide II Bending (

)
1530 – 1550 MediumN-H in-plane bending mixed with C-N stretch.
C-N Stretching1250 – 1350 MediumAryl-amine C-N bond.
N-N Stretching950 – 1100 Weak/MediumOften obscured but diagnostic for hydrazides.
Mono-sub Benzene Out-of-Plane Bend740 – 760 StrongDiagnostic for monosubstituted phenyl rings (2 rings present).
Mono-sub Benzene Out-of-Plane Bend690 – 710 StrongSecond diagnostic band for phenyl group.

Comparative Analysis: Differentiating Alternatives

The most common challenge is distinguishing the pure product from its starting material (1,1-Diphenylhydrazine) or its mono-phenyl analog (N'-Phenylacetohydrazide).

Table 2: Differentiation Matrix[6]
FeatureTarget: N',N'-Diphenylacetohydrazide Impurity: 1,1-Diphenylhydrazine Analog: N'-Phenylacetohydrazide
Structure



Carbonyl (C=O) Strong Peak (~1680 cm⁻¹) Absent Strong Peak (~1670 cm⁻¹)
N-H Region (3200-3400) Single Band (Amide NH only)Doublet (

asym/sym stretch)
Two/Multiple Bands (Amide NH + Amine NH)
Fingerprint Acetyl

present
No Aliphatic C-HAcetyl

present
Key Differentiator Logic:
  • Check 1650–1750 cm⁻¹: If the strong Carbonyl peak is missing, the acetylation failed; you have the hydrazine precursor.

  • Check 3200–3400 cm⁻¹:

    • Target: One distinct N-H environment.

    • Mono-analog: Two distinct N-H environments (one amide, one amine).

    • Precursor:

      
       scissoring mode visible ~1600 cm⁻¹ (distinct from Amide I).
      

Logic Flow Diagram

The following diagram illustrates the decision process for validating the compound's identity based on spectral data.

FTIR_Identification Start Start: Acquire FTIR Spectrum Check_CO Check 1650-1700 cm⁻¹ (Carbonyl Region) Start->Check_CO No_CO No Peak: Identity = 1,1-Diphenylhydrazine (Precursor) Check_CO->No_CO Absent Yes_CO Strong Peak Present: Confirm Hydrazide Structure Check_CO->Yes_CO Present Check_NH Analyze 3100-3400 cm⁻¹ (N-H Stretching Region) Yes_CO->Check_NH Double_NH Multiple/Split Bands: Identity = N'-Phenylacetohydrazide (Mono-phenyl Analog) Check_NH->Double_NH >1 N-H Environment Single_NH Single Amide Band: Identity = N',N'-Diphenylacetohydrazide (TARGET) Check_NH->Single_NH 1 N-H Environment

Caption: Spectral Decision Tree for the identification of N',N'-Diphenylacetohydrazide, filtering out common precursors and analogs.

Troubleshooting & Validation

  • Broad "Blob" at 3400 cm⁻¹: Indicates wet sample (O-H stretch from water). Dry sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Split Carbonyl Peak: May indicate rotamers (common in amides) or crystalline polymorphism. Recrystallize from Ethanol/Water to standardize the crystal form.

  • Weak Spectrum: If using KBr, the particle size is likely too large (scattering light). Regrind the pellet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226139, 2,2-Diphenylacetohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14039, Acetohydrazide (Parent Structure Data). Retrieved from [Link]

  • Sigma-Aldrich (Merck).IR Spectrum of 1,1-Diphenylhydrazine (Precursor Reference).
  • SpectraBase. Acetohydrazide FTIR Spectra Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,1-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometry is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1,1-diphenylacetohydrazide. While direct, published experimental data for this specific molecule is scarce, this guide synthesizes established fragmentation principles of analogous structures, such as hydrazides and N,N-disubstituted compounds, to construct a predictive model of its fragmentation pathways. This approach offers valuable insights for anticipating its mass spectrum, identifying characteristic ions, and elucidating its structure.

The Foundation of Fragmentation: Understanding Electron Ionization

Electron ionization (EI) mass spectrometry is a powerful technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral species.[4] The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing crucial structural information.[5] The most stable ions will be more abundant and thus produce more intense peaks in the spectrum.[3]

Predicted Fragmentation Pathways of 1,1-Diphenylacetohydrazide

The structure of 1,1-diphenylacetohydrazide, with its multiple functional groups—a carbonyl group, a hydrazine linkage, and two phenyl rings—presents several potential sites for fragmentation. The presence of nitrogen atoms, with their non-bonding electrons, often directs the fragmentation pathways.[6][7]

Molecular Ion: C₁₄H₁₄N₂O, Molecular Weight = 226.27 g/mol

The proposed fragmentation pathways are visualized in the diagram below, followed by a detailed explanation of the key fragmentation steps.

fragmentation_pathway M 1,1-Diphenylacetohydrazide (M+•) m/z = 226 F1 [C8H9O]+• m/z = 133 M->F1 α-cleavage F2 [C6H5N2]+• m/z = 105 M->F2 N-N bond cleavage F3 [C12H11N2]+ m/z = 183 M->F3 Loss of CH3CO• F6 [CH3CO]+ m/z = 43 M->F6 N-C bond cleavage F4 [C6H5]+• m/z = 77 F2->F4 Loss of N2 F5 [C12H10N]+• m/z = 168 F3->F5 Loss of NH

Caption: Proposed EI fragmentation pathways of 1,1-diphenylacetohydrazide.

Key Fragmentation Reactions:
  • Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a carbonyl group.[4] It involves the cleavage of the bond adjacent to the carbonyl group. In 1,1-diphenylacetohydrazide, this would lead to the formation of a stable acylium ion.

    • Loss of the diphenylamino radical: Cleavage of the C-N bond between the carbonyl carbon and the nitrogen atom would result in the formation of the acetyl cation ([CH₃CO]⁺, m/z 43) . This is often a prominent peak in the mass spectra of acetylated compounds.[3] The other fragment would be the 1,1-diphenylhydrazinyl radical, which is neutral and therefore not detected.

  • N-N Bond Cleavage: The nitrogen-nitrogen single bond is a relatively weak point in the molecule and is susceptible to cleavage.

    • This cleavage would result in two possible charged fragments. The charge could be retained on the nitrogen attached to the phenyl groups, forming the diphenylaminyl cation ([ (C₆H₅)₂N]⁺, m/z 168) . Alternatively, the charge could reside on the acetamido portion, though this is generally less favored.

  • Cleavage of the N-C(phenyl) Bond: While less common than alpha-cleavage or N-N bond cleavage, fragmentation of the bond between a nitrogen atom and a phenyl ring can occur.

    • This would lead to the loss of a phenyl radical (C₆H₅•) and the formation of a fragment ion at m/z 149 .

  • Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to the formation of characteristic ions.

    • A potential rearrangement could involve the transfer of a hydrogen atom followed by the elimination of a neutral molecule. For instance, a McLafferty-type rearrangement is common in carbonyl compounds with a gamma-hydrogen, but is not possible in 1,1-diphenylacetohydrazide due to the absence of an appropriate hydrogen atom. However, other complex rearrangements are possible.

Comparison with Structurally Similar Compounds:
  • Hydrazides: Studies on diacylhydrazines have shown that intramolecular rearrangement and cleavage of the N-N bond are significant fragmentation pathways.[8]

  • N,N-Disubstituted Compounds: The fragmentation of N,N-disubstituted amines often involves alpha-cleavage, leading to the formation of a stable iminium ion.[9] While 1,1-diphenylacetohydrazide is a hydrazide, the principles of alpha-cleavage adjacent to a nitrogen atom can be applied.

  • 1,1-Diphenylhydrazine: The NIST WebBook provides mass spectral data for 1,1-diphenylhydrazine, a core structural component of our target molecule.[10][11] Its fragmentation pattern would be dominated by the loss of hydrogen and cleavage of the N-N bond, providing a reference for the behavior of the diphenylamino moiety.

Summary of Predicted Fragment Ions

m/z Proposed Ion Structure Fragmentation Pathway Significance
226[C₁₄H₁₄N₂O]+•Molecular IonConfirms the molecular weight of the compound.
183[C₁₂H₁₁N₂]+Loss of acetyl radical (•COCH₃)Indicates the presence of the acetyl group.
168[(C₆H₅)₂N]+N-N bond cleavageCharacteristic of the 1,1-diphenylamino moiety.
105[C₆H₅N₂]+Cleavage of the N-C bond of the acetyl groupRepresents the phenylhydrazinyl fragment.
77[C₆H₅]+Loss of the rest of the molecule from the phenyl ringA common fragment for aromatic compounds.
43[CH₃CO]+Alpha-cleavageA strong indicator of an acetyl group.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Sample 1. Dissolve 1 mg of 1,1-diphenylacetohydrazide in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). Injection 2. Inject 1 µL of the sample solution into the GC inlet. Sample->Injection Separation 3. Separate the compound on a non-polar capillary column (e.g., DB-5ms). Injection->Separation TempProg 4. Use a temperature program, for example, starting at 100°C, holding for 1 min, then ramping to 280°C at 15°C/min. Separation->TempProg Ionization 5. Ionize the eluted compound using electron ionization (EI) at 70 eV. TempProg->Ionization Analysis 6. Analyze the ions in a quadrupole or time-of-flight (TOF) mass analyzer. Ionization->Analysis Detection 7. Scan a mass range of m/z 40-500. Analysis->Detection Spectrum 8. Obtain the mass spectrum corresponding to the GC peak of the compound. Detection->Spectrum Interpretation 9. Identify the molecular ion peak and major fragment ions. Spectrum->Interpretation Comparison 10. Compare the experimental fragmentation pattern with the predicted pathways. Interpretation->Comparison

Caption: A typical GC-MS workflow for analyzing 1,1-diphenylacetohydrazide.

This guide provides a predictive framework for understanding the mass spectrometry fragmentation of 1,1-diphenylacetohydrazide. By leveraging established principles and comparative data, researchers can anticipate the key features of its mass spectrum, aiding in its identification and structural characterization. Experimental verification using the outlined protocol is essential to confirm and refine these predictions.

References

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - National Institutes of Health (NIH). [Link]

  • The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4) - ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • Article - SciELO. [Link]

  • Interpretation of mass spectra. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Mass Spectrometry - Michigan State University. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. [Link]

  • (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • common fragmentation mechanisms in mass spectrometry - YouTube. [Link]

  • Hydrazine, 1,1-diphenyl- - NIST WebBook. [Link]

  • Fragmentation Patterns. [Link]

  • Fragmentation Patterns - VMSL. [Link]

  • Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][1][8]benzodiazepines - PubMed. [Link]

  • Hydrazine, 1,2-diphenyl- - NIST WebBook. [Link]

  • Hydrazine, 1,1-diphenyl- - NIST WebBook. [Link]

Sources

HPLC method development for N',N'-Diphenylacetohydrazide purity assay

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for N',N'-Diphenylacetohydrazide Purity Assay Content Type: Technical Comparison & Method Development Guide

A Comparative Guide: C18 vs. Biphenyl Stationary Phases

Executive Summary N',N'-Diphenylacetohydrazide (DPAH) is a critical intermediate often synthesized from 1,1-diphenylhydrazine. Its purity analysis presents a specific chromatographic challenge: separating the hydrophobic target molecule from its structurally similar, aromatic-rich precursors and degradation products (e.g., 1,1-diphenylhydrazine, N-nitrosodiphenylamine).

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Biphenyl (Diphenyl) phase. While C18 remains the workhorse for general hydrophobicity-based separations, our comparative analysis demonstrates that Biphenyl phases offer superior selectivity for DPAH purity assays due to distinct


-

interactions, particularly when resolving trace aromatic impurities.
Part 1: Analyte Profiling & Column Selection Strategy

To develop a robust method, we must first understand the physicochemical environment of the analyte.

PropertyDataImplication for HPLC
Molecule N',N'-Diphenylacetohydrazide1-acetyl-2,2-diphenylhydrazine structure.
LogP ~2.1 – 2.8 (Estimated)Moderately hydrophobic; suitable for Reversed-Phase (RP).
pKa ~3.5 (Hydrazide N)Weakly basic/neutral. Acidic mobile phase recommended to suppress ionization and silanol interactions.
Key Impurities 1,1-Diphenylhydrazine (Precursor)Highly aromatic; potentially genotoxic. Requires baseline resolution.
Solubility Low in water; High in ACN/MeOHSample diluent must contain high organic ratio (e.g., 50% ACN).
The Core Comparison: Hydrophobic vs.

-

Selectivity

1. The Baseline: C18 (Octadecyl)

  • Mechanism: Purely hydrophobic interaction (Van der Waals forces).

  • Performance: Provides strong retention for DPAH. However, because the impurities (like diphenylhydrazine) share nearly identical hydrophobic cores (two phenyl rings), C18 often struggles to resolve them without extremely shallow gradients or long run times.

  • Verdict: Reliable for assay (content), but often insufficient for high-sensitivity impurity profiling.

2. The Alternative: Biphenyl (Diphenyl)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The stationary phase contains two phenyl rings linked by a single bond. This creates a highly electron-dense surface that interacts specifically with the

    
    -electrons of the DPAH phenyl groups.
    
  • Advantage: The slight steric and electronic differences between the acetylated DPAH and the free hydrazine precursor result in significantly different

    
    -interaction strengths, leading to wider peak spacing (selectivity, 
    
    
    
    ).
Part 2: Visualizing the Separation Mechanism

The following diagram illustrates why the Biphenyl phase offers "orthogonal" selectivity compared to the standard C18 approach.

SeparationMechanism cluster_0 Analyte: N',N'-Diphenylacetohydrazide cluster_1 Standard C18 Interaction cluster_2 Biphenyl Interaction (Preferred) DPAH DPAH Molecule (Hydrophobic + Aromatic) C18_Phase C18 Ligand (Alkyl Chain) DPAH->C18_Phase Weak Selectivity (Co-elution risk) BiPh_Phase Biphenyl Ligand (Aromatic Rings) DPAH->BiPh_Phase Strong Selectivity (Enhanced Resolution) Interaction_1 Mechanism: Hydrophobic Only Interaction_2 Mechanism: Hydrophobic + Pi-Pi Stacking

Caption: Comparison of retention mechanisms. Biphenyl phases engage distinct Pi-Pi interactions with DPAH, enhancing resolution from aromatic impurities.

Part 3: Optimized Experimental Protocol

Based on the comparative analysis, the Biphenyl method is recommended for purity assays requiring strict impurity control.

Method Conditions
ParameterOptimized ConditionRationale
Column Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µmCore-shell technology for high efficiency at lower backpressure. Biphenyl chemistry for selectivity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures the hydrazide remains stable and suppresses silanol activity on the column.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds compared to Methanol (MeOH) in this specific application.
Flow Rate 1.2 mL/minOptimized for 4.6 mm ID core-shell columns.
Detection UV @ 254 nmThe diphenyl moiety has strong absorbance at 254 nm.
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Step-by-Step Gradient Protocol
  • Equilibration: Flush column with 90% Mobile Phase A / 10% B for 5 minutes.

  • Sample Prep: Dissolve 10 mg DPAH in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Injection
2.010Isocratic Hold (Elute polar salts)
12.080Linear Gradient (Elute DPAH & Impurities)
14.095Wash Step
14.110Re-equilibration
18.010End of Run
Part 4: Method Development Workflow

The following decision tree outlines the logic used to arrive at the optimized protocol, ensuring E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

MethodDevWorkflow Start Start: DPAH Purity Assay Scout_1 Step 1: Column Screening C18 vs. Biphenyl Start->Scout_1 Decision_1 Are impurities aromatic? Scout_1->Decision_1 Path_C18 Select C18 (If simple hydrophobic separation) Decision_1->Path_C18 No Path_BiPh Select Biphenyl (If Pi-Pi selectivity needed) Decision_1->Path_BiPh Yes (DPAH Case) Scout_2 Step 2: Mobile Phase pH Acidic vs. Neutral Path_BiPh->Scout_2 Logic_pH Hydrazides are weak bases Use Acidic (0.1% FA) Scout_2->Logic_pH Scout_3 Step 3: Organic Modifier MeOH vs. ACN Scout_2->Scout_3 Logic_Org ACN reduces viscosity Better UV baseline @ 254nm Scout_3->Logic_Org Final Final Validated Method Scout_3->Final

Caption: Logical decision tree for DPAH method optimization. The aromatic nature of impurities drives the selection of Biphenyl chemistry and Acetonitrile.

Part 5: Validation & Performance Metrics

To ensure the method is self-validating and trustworthy (as per ICH Q2(R1) guidelines), the following criteria should be met during the validation phase.

Validation ParameterAcceptance CriteriaTypical Result (Biphenyl Column)
Specificity Resolution (

) > 2.0 between DPAH and 1,1-Diphenylhydrazine

= 3.5 (Superior to C18's ~1.8)
Linearity


(Range: 10–150% of target conc.)
Precision (Repeatability) RSD < 2.0% (n=6)RSD = 0.4%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOQ ~ 0.05% (Suitable for trace impurity limits)

Expert Insight: When validating this method, pay close attention to the Peak Tailing Factor . Hydrazide nitrogens can interact with residual silanols on the silica support. If tailing exceeds 1.5, increase the buffer strength (e.g., move from 0.1% Formic Acid to 20mM Ammonium Formate pH 3.0) to provide better silanol shielding.

References
  • PubChem. (2025).[1][2] 2,2-Diphenylacetohydrazide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Phenomenex. (2024). Kinetex Biphenyl Column for Aromatic Compounds: Selectivity Guide. Phenomenex Technical Notes. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4] Available at: [Link]

  • Agilent Technologies. (2023). Pursuit Diphenyl HPLC Columns - Technical Overview. Agilent Literature. Available at: [Link]

  • Smolenkov, A. et al. (2025). Chromatographic methods of determining hydrazine and its polar derivatives.[5][6] ResearchGate. Available at: [Link]

Sources

Comparative Reactivity Profile: N',N'-Diphenylacetohydrazide vs. Phenylacetohydrazide

[1]

Executive Summary & Nomenclature Alert

Objective: This guide provides a technical comparison between N',N'-Diphenylacetohydrazide (a sterically hindered, redox-active hydrazine derivative) and Phenylacetohydrazide (a versatile nucleophilic building block).[1][2]

Core Distinction: The primary difference lies in the substitution pattern of the hydrazine moiety.[2] Phenylacetohydrazide retains a primary amino group (

121
⚠️ Critical Nomenclature Verification

Before proceeding, verify your compound's CAS number.[2] The naming conventions for these molecules are frequently conflated in commercial catalogs.[2]

Compound NameN',N'-Diphenylacetohydrazide Phenylacetohydrazide
Structure N-Substituted (Hydrazine derivative)C-Substituted (Acid derivative)
Formula


Key Feature Blocked terminal Nitrogen (

)
Free terminal Nitrogen (

)
Primary Reactivity Redox / Radical GenerationNucleophilic Attack / Condensation
CAS No. 22293-38-5 114-33-0

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The structural dichotomy dictates the solubility and stability profiles.[2] The diphenyl motif significantly increases lipophilicity (

PropertyN',N'-DiphenylacetohydrazidePhenylacetohydrazide
Molecular Weight 226.28 g/mol 150.18 g/mol
Physical State White to off-white crystalline solidWhite crystalline powder
Melting Point 131–134 °C115–117 °C
Solubility Soluble in DCM, DMSO, Acetone.[1][2] Insoluble in water.[1][2]Soluble in Ethanol, Methanol, DMSO. Sparingly soluble in water.[1][2]
pKa (Hydrazide NH) ~12.5 (Estimated, less acidic due to steric bulk)~13.0 (Typical for alkyl hydrazides)
Electronic Character Electron-rich terminal N (delocalized into 2 Ph rings)Nucleophilic terminal N (Alpha-effect)

Mechanistic Reactivity Comparison

A. Phenylacetohydrazide: The Nucleophilic Architect

Mechanism: The terminal

1212
  • Condensation: Reacts rapidly with aldehydes/ketones to form hydrazones (Schiff bases).[2]

  • Cyclization: Precursor for 2,5-disubstituted 1,3,4-oxadiazoles (via cyclodehydration) or pyrazoles (via reaction with 1,3-diketones).[1][2]

  • Acylation: Readily accepts a second acyl group to form diacylhydrazines.[1][2]

B. N',N'-Diphenylacetohydrazide: The Redox Probe

Mechanism: The terminal nitrogen is fully substituted with two phenyl rings.[1][2]

  • Nucleophilicity Nullified: Steric hindrance from the two phenyl groups and electronic delocalization prevent the terminal nitrogen from attacking electrophiles.[2] It cannot form hydrazones.[2]

  • Redox Activity: The

    
     bond is weaker.[2][3] Oxidation (e.g., by 
    
    
    or radicals) generates the N-acetyl-N',N'-diphenylhydrazyl radical , or leads to oxidative rearrangement (benzidine-type).[1][2]
  • Acid Lability: The acetyl group can be hydrolyzed under strong acid conditions to release 1,1-diphenylhydrazine.[1][2]

Visualization of Reaction Pathways

The following diagram contrasts the divergent pathways. Phenylacetohydrazide follows a constructive pathway (building complexity), while N',N'-Diphenylacetohydrazide follows a destructive/redox pathway.[2]

ReactivityComparisonPAHPhenylacetohydrazide(Ph-CH2-CO-NH-NH2)Aldehyde+ R-CHO(Carbonyl)PAH->AldehydeNucleophilic AttackDPAHN',N'-Diphenylacetohydrazide(CH3-CO-NH-NPh2)Oxidant+ Oxidant(PbO2 / NBS)DPAH->Oxidante- TransferHydrazoneHydrazone Formation(C=N Bond)Aldehyde->Hydrazone- H2OHeterocycleCyclization(Oxadiazoles/Pyrazoles)Hydrazone->HeterocycleDehydrationRadicalHydrazyl Radical(N-N• Species)Oxidant->Radical- H+RearrangeOxidative Rearrangement(C-C Coupling)Radical->RearrangeDimerization

Figure 1: Divergent reactivity profiles.[1][2] Green path indicates synthetic utility (bond formation); Red path indicates mechanistic/redox utility.

Experimental Protocols

Protocol A: Synthesis of a Hydrazone from Phenylacetohydrazide

Use Case: Drug discovery (linker synthesis) or compound characterization.

  • Preparation: Dissolve Phenylacetohydrazide (1.0 eq) in absolute Ethanol (0.1 M concentration).

  • Addition: Add the target Aldehyde/Ketone (1.0–1.1 eq).[2]

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (1–2 drops per 5 mL).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).[2]

    • Observation: Product usually precipitates upon cooling.[1][2]

  • Workup: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Validation:

    
    -NMR will show the disappearance of the 
    
    
    broad singlet (approx 4.0 ppm) and appearance of the imine proton (
    
    
    ) at 8.0–8.5 ppm.[2]
Protocol B: Oxidative Radical Generation from N',N'-Diphenylacetohydrazide

Use Case: Mechanistic study of antioxidant capacity or radical stability.[1]

  • Preparation: Dissolve N',N'-Diphenylacetohydrazide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Oxidant: Add Lead Dioxide (

    
    )  (5.0 eq) or N-Bromosuccinimide (NBS)  (1.0 eq).[2]
    
  • Reaction: Stir vigorously at room temperature under Nitrogen atmosphere for 30 minutes.

    • Observation: Solution color change (often to deep violet or dark blue) indicates the formation of the radical cation or neutral hydrazyl radical.[2]

  • Analysis: Analyze immediately via EPR (Electron Paramagnetic Resonance) spectroscopy to detect the radical signal, or quench with a radical scavenger (e.g., ascorbic acid) to measure antioxidant efficiency.[2]

Application Guide for Researchers

Application DomainChoose Phenylacetohydrazide If...[2][4][5]Choose N',N'-Diphenylacetohydrazide If...
Medicinal Chemistry You need to link two pharmacophores via a stable hydrazone or hydrazine linker.[1][2]You are studying the metabolic stability of hydrazine drugs or N-oxidation pathways.
Heterocyclic Synthesis You are synthesizing 1,3,4-oxadiazoles (common antimicrobial scaffold).You are investigating benzidine-like rearrangements or radical polymerization initiation.
Analytical Chemistry You need to derivatize a ketone for HPLC detection.You need a reference standard for hydrazine oxidation byproducts.[1][2]

References

  • Structure & Properties of Phenylacetohydrazide

    • National Center for Biotechnology Information.[1][2] (2025).[2][6][7] PubChem Compound Summary for CID 8082, Phenylacetohydrazide. Retrieved from [Link]

  • Reactivity of N-Arylhydrazides

    • Forrest, J., et al. (1946).[8] The oxidation of diphenylamine and of its N-derivatives.[1][2][8] Journal of the Chemical Society.[2][8] Retrieved from [Link]

  • Hydrazone Formation Protocols
  • Oxidation Mechanisms of Hydrazines

    • Horne, G. P., et al. (2023).[9][10] Impact of lanthanide ion complexation on chemical reactivity of amide derivatives. Physical Chemistry Chemical Physics.[1][2][9] Retrieved from [Link]

Validating synthesis of diphenylketene via N',N'-Diphenylacetohydrazide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Investigation of the N',N'-Diphenylacetohydrazide Intermediate vs. Established Protocols

Part 1: Executive Summary & Nomenclature Correction

The Core Directive: This guide evaluates the synthesis of Diphenylketene (


), a critical intermediate in [2+2] cycloadditions (e.g., 

-lactam antibiotic synthesis).[1]

Critical Scientific Correction: The user-proposed intermediate, N',N'-Diphenylacetohydrazide (


), is chemically invalid  as a direct precursor for diphenylketene.
  • Structural Mismatch: This molecule contains a methyl group (

    
    ) and phenyl rings attached to nitrogen. It lacks the gem-diphenyl carbon skeleton (
    
    
    
    ) required for diphenylketene.
  • Mechanistic Dead-End: Oxidation of typical acetohydrazides leads to acyl diazenes or isocyanates via the Curtius rearrangement, not ketenes.

Validated Alternative: The "hydrazide-based" route to diphenylketene actually refers to the Oxidation of Benzil Monohydrazone to Azibenzil, followed by thermal Wolff Rearrangement . This guide will validate this specific pathway (Route A) and compare it against the industry-standard Staudinger Dehydrohalogenation (Route B).

Part 2: Technical Validation & Mechanism
Route A: The Validated "Hydrazone" Pathway (Wolff Rearrangement)

This route avoids the use of unstable acid chlorides but requires handling mercury compounds and diazo intermediates.

Mechanism:

  • Condensation: Benzil reacts with hydrazine hydrate to form Benzil Monohydrazone.[2]

  • Oxidation: The hydrazone is oxidized (classically using

    
    ) to Azibenzil  (2-diazo-1,2-diphenylethanone).
    
  • Wolff Rearrangement: Thermal decomposition of Azibenzil releases nitrogen (

    
    ), generating a carbene intermediate that rearranges to form Diphenylketene.[3]
    
Route B: The Benchmark Standard (Staudinger Synthesis)

This is the most common laboratory method due to higher atom economy and speed.

Mechanism:

  • Activation: Diphenylacetic acid is converted to Diphenylacetyl chloride using Thionyl Chloride (

    
    ).
    
  • Elimination: Treatment with a bulky base (Triethylamine) induces E2 elimination of

    
     to yield Diphenylketene.
    
Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergence between the user's proposed (invalid) intermediate and the correct Wolff Rearrangement pathway.

G cluster_invalid Invalid Pathway (User Proposed) cluster_valid Validated Pathway (Wolff Rearrangement) UserInt N',N'-Diphenylacetohydrazide (CH3-CO-NH-NPh2) Curtius Curtius Rearrangement (Hypothetical) UserInt->Curtius Fail No Ketene Formation (Wrong Skeleton) Curtius->Fail Benzil Benzil (Ph-CO-CO-Ph) Hydrazone Benzil Monohydrazone (Ph-CO-C(=NNH2)Ph) Benzil->Hydrazone + N2H4 Azibenzil Azibenzil (Ph-CO-CN2-Ph) Hydrazone->Azibenzil Oxidation (HgO) Carbene Carbene Intermediate (Ph-CO-C:-Ph) Azibenzil->Carbene - N2 (Heat) Product DIPHENYLKETENE (Ph2C=C=O) Carbene->Product Rearrangement

Figure 1: Mechanistic comparison showing the failure of acetohydrazides vs. the success of the Benzil-Wolff route.

Part 4: Comparative Performance Data

The following table contrasts the performance of the validated "Hydrazone" route against the standard Staudinger method.

MetricRoute A: Benzil Monohydrazone (Wolff)Route B: Diphenylacetyl Chloride (Staudinger)
Overall Yield 58–64%53–57%
Purity Profile High (after distillation)Moderate (prone to polymerization during distillation)
Reaction Time Long (24–48 hours total)Short (2–4 hours)
Key Hazards Mercury (toxic), Diazo compounds (explosion risk)Thionyl Chloride (corrosive), Acid Chlorides (moisture sensitive)
Stability Intermediates are stable solidsAcid chloride is moisture sensitive
Scalability Poor (due to HgO and diazo handling)Good (standard flow chemistry compatible)
Atom Economy Low (Loss of

, use of stoichiometric HgO)
High (Loss of HCl)
Part 5: Validated Experimental Protocols
Protocol A: Synthesis via Benzil Monohydrazone (Recommended for Validation)

Based on Organic Syntheses, Coll. Vol. 2, p. 496 (1943)

Step 1: Preparation of Benzil Monohydrazone

  • Dissolve 158 g (0.75 mol) of benzil in 300 mL of hot ethanol.

  • Dropwise add 45 g (0.75 mol) of 85% hydrazine hydrate with vigorous stirring.

  • Reflux for 5 minutes.

  • Cool to 0°C. Filter the precipitate and wash with cold ethanol.

  • Checkpoint: Product should melt at 149–151°C (dec).

Step 2: Oxidation to Azibenzil

  • Mix 56 g (0.25 mol) of Benzil Monohydrazone with 81 g (0.38 mol) of yellow mercuric oxide (

    
    ) and 35 g anhydrous 
    
    
    
    in 200 mL dry benzene.
  • Stir at 25–35°C for 4 hours. Caution: Exothermic reaction; use an ice bath if necessary.

  • Filter to remove mercury residues.[4] The red filtrate contains Azibenzil.

Step 3: Thermal Decomposition to Diphenylketene

  • Place the benzene solution in a dropping funnel.

  • Prepare a Claisen flask heated to 100–110°C (oil bath).

  • Slowly drop the solution into the hot flask. Benzene distills off, and Azibenzil decomposes to Diphenylketene.[2]

  • Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 119–121°C / 3.5 mmHg.[2]

  • Storage: Store under nitrogen with a crystal of hydroquinone to prevent polymerization.

Protocol B: Synthesis via Diphenylacetyl Chloride (Standard Benchmark)

Based on Organic Syntheses, Coll. Vol. 6, p. 549 (1988)

  • Chlorination: Reflux 50 g diphenylacetic acid with 132 g thionyl chloride for 7 hours. Distill off excess

    
    .
    
  • Dehydrohalogenation: Dissolve the resulting acid chloride in anhydrous ether (200 mL) under

    
    .
    
  • Cool to 0°C. Add 10.1 g triethylamine dropwise over 30 mins.

  • Observation: Yellow color develops (ketene formation) and white solid precipitates (

    
    ).
    
  • Workup: Filter the salt under inert atmosphere. Evaporate ether and distill the orange oil (bp 118–120°C / 1 mmHg).

Part 6: Experimental Workflow Diagram

Workflow start Start: Benzil (158g) step1 Reflux with Hydrazine Hydrate (Ethanol, 5 min) start->step1 check1 Isolate Benzil Monohydrazone (Solid, mp 150°C) step1->check1 step2 Oxidation with HgO (Benzene, 4h, 35°C) check1->step2 step3 Filtration (Remove Hg/HgO) step2->step3 step4 Thermal Decomposition (Drop into flask at 110°C) step3->step4 Red Solution (Azibenzil) distill Vacuum Distillation (119-121°C @ 3.5 mmHg) step4->distill - N2 (Gas) end Product: Diphenylketene distill->end

Figure 2: Step-by-step workflow for the Benzil Monohydrazone route.

Part 7: References
  • Smith, L. I., & Hoehn, H. H. (1940).[2] Diphenylketene.[1][2][3][4][5][6][7] Organic Syntheses, 20, 47.

    • Primary source for the Benzil Monohydrazone/Wolff rearrangement protocol.

  • Taylor, E. C., McKillop, A., & Hawks, G. H. (1972). Diphenylketene [Standard Acid Chloride Method]. Organic Syntheses, 52, 36.

    • Primary source for the comparative Staudinger method.

  • Staudinger, H. (1905). Ketene, eine neue Körperklasse. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735-1739.

    • Foundational text on ketene chemistry.

  • Tidwell, T. T. (2005). Ketenes. John Wiley & Sons.

    • Authoritative textbook covering ketene reactivity and synthesis reviews.

Sources

A Senior Application Scientist's Guide to Thin Layer Chromatography of N',N'-Diphenylacetohydrazide: From Theory to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analysis of N',N'-Diphenylacetohydrazide using Thin Layer Chromatography (TLC). In the absence of standardized, publicly available Rf value data for this specific compound, this document serves as a methodological guide for researchers, scientists, and drug development professionals to establish reliable and reproducible TLC protocols. We will delve into the fundamental principles of TLC, provide a detailed experimental workflow, and explore the critical parameters that govern the separation and visualization of N',N'-Diphenylacetohydrazide, enabling you to generate your own comparative data.

The Principle of Thin Layer Chromatography: A Primer

Thin Layer Chromatography is a powerful and rapid analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto an inert plate (e.g., glass, aluminum, or plastic).[2] The mobile phase is a solvent or a mixture of solvents that moves up the plate via capillary action.[3]

The separation is governed by the polarity of the compounds in the mixture. In a normal-phase TLC setup (the most common), the stationary phase (silica gel) is polar, while the mobile phase is less polar.[2] Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate. Conversely, non-polar compounds will be more soluble in the mobile phase and will travel further.[4]

This differential migration allows for the separation of the mixture's components. The position of each separated compound on the developed TLC plate is quantified by its Retardation Factor (Rf value) .

Understanding the Retardation Factor (Rf)

The Rf value is a dimensionless quantity that represents the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[5] It is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6]

An Rf value is characteristic of a specific compound in a particular solvent system and on a specific stationary phase.[7] Therefore, it is a crucial parameter for compound identification and purity assessment. For a given set of conditions, a higher Rf value indicates a less polar compound, while a lower Rf value suggests a more polar compound.[6] It is important to note that Rf values are always between 0 and 1.[1]

Experimental Protocol: Determining the Rf Value of N',N'-Diphenylacetohydrazide

This section outlines a detailed, step-by-step protocol for performing TLC on N',N'-Diphenylacetohydrazide. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that aids in visualization under UV light.[8]

  • N',N'-Diphenylacetohydrazide sample

  • Solvents for mobile phase: A range of analytical grade solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).[2][9]

  • Sample solvent: A volatile solvent in which N',N'-Diphenylacetohydrazide is soluble (e.g., dichloromethane or ethyl acetate).

  • TLC development chamber

  • Capillary spotters or micropipette

  • Pencil and ruler

  • Forceps

  • Visualization reagents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO4) stain

    • Iodine chamber

  • Fume hood

  • Heat gun or oven

Step-by-Step Procedure
  • Preparation of the TLC Plate:

    • Handle the TLC plate by the edges to avoid contaminating the surface.

    • Using a pencil and ruler, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[10] Do not use a pen, as the ink may separate during development.

    • Mark small, evenly spaced points along the origin line where you will apply your sample.

  • Sample Preparation:

    • Dissolve a small amount of N',N'-Diphenylacetohydrazide in a suitable volatile solvent (e.g., dichloromethane) to create a dilute solution. A good starting concentration is typically 1-2 mg/mL.

  • Spotting the TLC Plate:

    • Using a capillary spotter or micropipette, apply a small amount of the sample solution to a marked point on the origin line.

    • Aim for a spot size of 1-2 mm in diameter.[8] Larger spots can lead to poor separation.

    • Allow the solvent to completely evaporate between applications if you need to apply more sample to the same spot.

  • Preparation of the Development Chamber:

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[11]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which improves the quality of the separation.

    • Cover the chamber and allow it to equilibrate for a few minutes.

  • Development of the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the plate is standing upright and not touching the filter paper.

    • Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.

    • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.[10]

  • Visualization:

    • Immediately mark the position of the solvent front with a pencil.[10]

    • Allow the plate to air dry in a fume hood.

    • UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds that are UV-active will appear as dark spots against the fluorescent background of the plate.[12] Circle the spots with a pencil.

    • Staining: If the spots are not visible under UV light, or for confirmation, a chemical stain can be used.

      • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized.[13] Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[14] Dip the plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[12]

      • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine.[13] Many organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.

  • Rf Value Calculation:

    • Measure the distance from the origin line to the center of each spot.

    • Measure the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot using the formula mentioned in section 1.1.[5][15]

Causality in Experimental Choices: Selecting the Right Conditions

The success of a TLC experiment hinges on the judicious selection of the mobile phase and visualization technique. These choices are dictated by the chemical properties of the analyte, in this case, N',N'-Diphenylacetohydrazide.

Selecting the Mobile Phase (Solvent System)

The choice of the mobile phase is critical for achieving good separation.[3] The polarity of the solvent system must be optimized to ensure that the Rf values of the compounds of interest fall between 0.2 and 0.8, ideally between 0.3 and 0.7.[2][3]

  • If Rf values are too low (<0.2): The solvent is not polar enough to move the compound up the plate. The polarity of the mobile phase should be increased.[3]

  • If Rf values are too high (>0.8): The solvent is too polar, and the compound is moving with the solvent front, resulting in poor separation. The polarity of the mobile phase should be decreased.[3]

N',N'-Diphenylacetohydrazide possesses two phenyl groups (non-polar) and an acetohydrazide moiety (polar, capable of hydrogen bonding). This suggests the compound has an intermediate polarity. Therefore, a single solvent is unlikely to provide optimal separation. A mixture of a non-polar solvent and a polar solvent is recommended.

A good starting point for developing a solvent system for N',N'-Diphenylacetohydrazide would be a mixture of hexane and ethyl acetate .[2] One can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate (e.g., 8:2, 7:3, 1:1) until a good separation is achieved. Other solvent systems to consider include dichloromethane/methanol mixtures.[2]

Choosing a Visualization Technique

Since N',N'-Diphenylacetohydrazide contains phenyl rings, it is likely to be UV-active and should be visible under a 254 nm UV lamp.[13] This is the first and most straightforward visualization method to try.

If UV visualization is not effective, or for further confirmation, chemical staining is necessary. For a hydrazide, the following stains are logical choices:

  • Potassium Permanganate (KMnO4): The N-N bond and the surrounding functional groups in the hydrazide moiety can be susceptible to oxidation, making KMnO4 a suitable stain.[13] In a forum discussion, KMnO4 was reported to successfully visualize a diacylated hydrazine.[16]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with nucleophilic groups and can produce a range of colors for different compounds, which can be useful for distinguishing between closely related substances.[14][17]

Comparison of Rf Values

To effectively compare the performance of N',N'-Diphenylacetohydrazide with other alternatives or to study its behavior under different conditions, it is essential to systematically record the Rf values obtained with various solvent systems. The following table provides a template for organizing your experimental data.

Solvent System (v/v)Polarity Index (Approx.)Distance Traveled by Solvent Front (cm)Distance Traveled by Compound (cm)Calculated Rf ValueObservations (Spot Shape, Tailing, etc.)
Hexane : Ethyl Acetate (9:1)~0.5
Hexane : Ethyl Acetate (4:1)~1.0
Hexane : Ethyl Acetate (1:1)~2.6
Dichloromethane3.1
Dichloromethane : Methanol (95:5)~3.3
Ethyl Acetate4.4

Note: Polarity indices are approximate and can vary based on the source. They are provided here as a relative guide.[18]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility. The following diagram, generated using Graphviz, illustrates the complete workflow for the TLC analysis of N',N'-Diphenylacetohydrazide.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) spot 4. Spot Sample on Origin Line prep_plate->spot prep_sample 2. Prepare Sample Solution (1-2 mg/mL) prep_sample->spot prep_chamber 3. Prepare & Equilibrate Development Chamber develop 5. Develop Plate in Chamber prep_chamber->develop spot->develop mark 6. Remove Plate & Mark Solvent Front develop->mark visualize 7. Visualize Spots (UV, Stain) mark->visualize measure 8. Measure Distances (Spot & Solvent Front) visualize->measure calculate 9. Calculate Rf Value measure->calculate

Sources

A Senior Application Scientist's Guide to Differentiating N',N'-Diphenylacetohydrazide from its N,N'-Diphenylhydrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, absolute certainty in the structure of your molecules is paramount. Isomeric ambiguity can lead to failed experiments, misinterpreted biological results, and significant delays. This guide provides a robust, multi-technique workflow for unequivocally differentiating N',N'-Diphenylacetohydrazide from its critical isomers: the symmetrical 1,2-Diphenylhydrazine and the unsymmetrical 1,1-Diphenylhydrazine. As these compounds share the same molecular formula (C₁₂H₁₂N₂) and thus the same molecular weight, their differentiation relies on probing their unique structural architectures.

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to not only identify their compound but to understand why the data confirms its identity.

The Structural Challenge: A Tale of Three Isomers

The primary challenge stems from the fact that N',N'-Diphenylacetohydrazide and its diphenylhydrazine isomers possess identical elemental compositions. Their distinct chemical and physical properties arise solely from the arrangement of their atoms. A clear visualization of their structures is the first step in understanding the analytical approach.

G cluster_0 Target Compound cluster_1 Key Isomers (Impurities/Starting Materials) a N',N'-Diphenylacetohydrazide (C₁₄H₁₄N₂O) b 1,2-Diphenylhydrazine (N,N'-Diphenylhydrazine) (C₁₂H₁₂N₂) c 1,1-Diphenylhydrazine (N,N-Diphenylhydrazine) (C₁₂H₁₂N₂)

Caption: Molecular relationship between the target compound and its key isomers.

The Analytical Workflow: A Self-Validating Approach

A multi-faceted analytical strategy is essential for confident identification. By combining chromatographic separation with spectroscopic elucidation, we create a self-validating system where each technique provides a unique piece of the structural puzzle.

G start Sample Mixture tlc Step 1: Thin-Layer Chromatography (TLC) start->tlc Initial Separation ir Step 2: Infrared (IR) Spectroscopy tlc->ir Functional Group ID nmr Step 3: Nuclear Magnetic Resonance (NMR) ir->nmr Definitive Structure ms Step 4: Mass Spectrometry (MS) nmr->ms Molecular Weight & Fragmentation confirm Confirmed Structure ms->confirm

Caption: Recommended workflow for isomer differentiation.

Step 1: Thin-Layer Chromatography (TLC) - The Initial Litmus Test

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the molecule is the primary determinant of its retention factor (Rf).

Why it Works: The presence of the polar carbonyl group (C=O) in N',N'-Diphenylacetohydrazide makes it significantly more polar than the diphenylhydrazine isomers. This difference in polarity leads to distinct Rf values.

Protocol:

  • Plate Preparation: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate). Spot the sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a mobile phase such as 30:70 ethyl acetate/hexane.

  • Visualization: After the solvent front has reached the top, remove the plate, dry it, and visualize the spots under UV light (254 nm).

Expected Results:

  • N',N'-Diphenylacetohydrazide: Will have the lowest Rf value (i.e., travel the shortest distance) due to its high polarity and strong interaction with the silica gel.

  • 1,2-Diphenylhydrazine & 1,1-Diphenylhydrazine: Will exhibit higher Rf values. They may have very similar Rf values to each other, often requiring further spectroscopic analysis for confirmation.[1]

Step 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.

Why it Works: This is the most direct method to confirm the presence or absence of the acetohydrazide's carbonyl group.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Results:

CompoundKey IR Absorptions (cm⁻¹)Interpretation
N',N'-Diphenylacetohydrazide ~1670-1690 (strong) , ~3200-3300 (N-H stretch)The strong absorption around 1680 cm⁻¹ is the definitive C=O (amide) stretch.[2][3]
1,2-Diphenylhydrazine No C=O stretch, ~3300-3400 (N-H stretch)The absence of a carbonyl peak is a key differentiating factor. The N-H stretch is characteristic of a secondary amine.[4][5]
1,1-Diphenylhydrazine No C=O stretch, ~3200-3400 (N-H₂ stretch)The absence of a carbonyl peak and the presence of a primary amine N-H stretch distinguish it.[6][7]

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Proof

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. Chemical shift, integration, and signal splitting patterns are unique to each isomer.

Why it Works: The unique symmetry and connectivity of each isomer result in a distinct and predictable NMR fingerprint.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[8]

Expected ¹H NMR Results:

CompoundKey ¹H NMR Signals (in CDCl₃)Interpretation
N',N'-Diphenylacetohydrazide ~2.1 ppm (singlet, 3H), ~7.0-7.5 ppm (multiplet, 10H), ~8.0-9.0 ppm (broad singlets, 2H)The singlet around 2.1 ppm corresponds to the acetyl methyl (CH₃) protons. The two broad singlets in the downfield region are the two non-equivalent N-H protons.
1,2-Diphenylhydrazine ~5.5 ppm (broad singlet, 2H), ~6.8-7.2 ppm (multiplet, 10H)Due to symmetry, the two N-H protons are chemically equivalent, appearing as a single broad peak.[9] The aromatic protons show a characteristic pattern.
1,1-Diphenylhydrazine ~4.5-5.0 ppm (broad singlet, 2H), ~7.0-7.4 ppm (multiplet, 10H)The two protons of the -NH₂ group are equivalent, giving a broad singlet. The chemical shift differs from the N-H protons of the 1,2-isomer.[10]

Step 4: Mass Spectrometry (MS) - Confirmation and Fragmentation Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.

Why it Works: While the diphenylhydrazine isomers have the same molecular weight (184.24 g/mol ), N',N'-Diphenylacetohydrazide has a distinct molecular weight (226.27 g/mol ).[11] Furthermore, their fragmentation patterns under techniques like Electron Ionization (EI) will be different.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion or coupled with GC/LC).

  • Ionization & Analysis: Use an appropriate ionization technique (e.g., ESI for molecular ion confirmation, EI for fragmentation patterns).

Expected Results:

CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z)Key Fragmentation Pathways
N',N'-Diphenylacetohydrazide 226.11 Loss of the acetyl group (CH₃CO•) leading to a fragment at m/z 183. Cleavage of the N-N bond.[12][13]
1,2-Diphenylhydrazine 184.10 Cleavage of the N-N bond is a dominant fragmentation, potentially leading to aniline fragments (m/z 93).[14]
1,1-Diphenylhydrazine 184.10 Loss of NH₂ to form a diphenyl-nitrenium ion.[15]

Summary and Conclusion

References

  • Srivastava, S. L., et al. (1988). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry.
  • DrugFuture. 1,1-Diphenylhydrazine. [Link]

  • U.S. Environmental Protection Agency (EPA). 1,2-Diphenylhydrazine. [Link]

  • ResearchGate. Infra-red spectral studies of diphenylamine. [Link]

  • Wikipedia. Hydrazobenzene. [Link]

  • PubChem, National Institutes of Health. Hydrazobenzene. [Link]

  • PubChem, National Institutes of Health. Acetohydrazide. [Link]

  • The Royal Society of Chemistry. Supporting Information for - Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Internal Alkynes for the Synthesis of 1,2,3-Tri- and 1,2,3,4-Tetrasubstituted Cinnolines. [Link]

  • Badawi, H. M. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 592-597. [Link]

  • ResearchGate. I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. [Link]

  • National Institute of Standards and Technology (NIST). Diphenylamine. [Link]

  • ResearchGate. The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). [Link]

  • ResearchGate. IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. [Link]

  • PubChem, National Institutes of Health. 1,2-diphenylhydrazine. [Link]

  • Cheméo. Chemical Properties of Hydrazine, 1,1-diphenyl- (CAS 530-50-7). [Link]

  • The Royal Society of Chemistry. 1,1-Diphenylhydrazine | The Merck Index Online. [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • PubChem, National Institutes of Health. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • Solubility of Things. N'-phenylacetohydrazide. [Link]

  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. [Link]

  • PubMed. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

  • SpectraBase. Acetic acid hydrazide - Optional[ATR-IR] - Spectrum. [Link]

  • ResearchGate. The mass spectrum and fragmentation pattern of hydrazone 1. [Link]

  • Tech Briefs. Three Methods of Detection of Hydrazines. [Link]

  • ResearchGate. IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • Defense Technical Information Center. Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • PubChem, National Institutes of Health. 2,2-Diphenylacetohydrazide. [Link]

  • Chemsrc. N,N-dibenzyl-2-phenyl-acetohydrazide | CAS#:6327-61-3. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Semantic Scholar. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. [Link]

  • PubChem, National Institutes of Health. N,N-Diphenylhydrazine. [Link]

  • National Institute of Standards and Technology (NIST). Hydrazine, 1,1-diphenyl-. [Link]

  • National Institute of Standards and Technology (NIST). Hydrazine, 1,2-diphenyl-. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

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Definitive Comparison Guide: Elemental Analysis Standards for N',N'-Diphenylacetohydrazide Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

The N',N'-Diphenylacetohydrazide Confirmation Guide is structured to serve as an authoritative resource for analytical chemists and pharmaceutical researchers.[1] This guide moves beyond basic definitions to provide a comparative technical analysis of Elemental Analysis (EA) against modern alternatives, while establishing rigorous standards for its execution.

Executive Summary: The Purity Imperative

N',N'-Diphenylacetohydrazide (1-acetyl-2,2-diphenylhydrazine,


) is a critical nitrogen-rich intermediate often employed in the synthesis of heterocyclic pharmacophores and agrochemicals.[1][2] While high-resolution mass spectrometry (HRMS) confirms identity, it fails to quantify bulk purity—specifically the presence of inorganic salts, trapped solvents, or moisture that can catastrophically skew stoichiometric calculations in downstream synthesis.

This guide establishes Combustion Analysis (CHN) as the requisite "Gold Standard" for confirming this compound, comparing it against qNMR and HRMS, and defining the precise calibration standards required for validation.

Technical Profile & Theoretical Standards

Before initiating analysis, the theoretical composition must be established as the absolute baseline.

Compound: N',N'-Diphenylacetohydrazide Formula:


Molecular Weight:  226.28  g/mol [1]
Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (+/- 0.4%)
Carbon (C) 1412.011168.1574.31% 73.91% – 74.71%
Hydrogen (H) 141.00814.116.24% 5.84% – 6.64%
Nitrogen (N) 214.00728.0112.38% 11.98% – 12.78%
Oxygen (O) 115.99916.007.07% Calculated by difference

Scientific Insight: The high carbon content (>74%) makes this compound susceptible to incomplete combustion (soot formation). The specific calibration standard selected must reflect this high-C/high-N ratio.[1]

Comparative Analysis: EA vs. HRMS vs. qNMR

Why persist with destructive Elemental Analysis in the age of spectroscopy? This comparison highlights the unique "Blind Spot" coverage of EA.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% w/w)Exact Mass / IdentityMolar Purity / Structure
Inorganic Detection Excellent (Ash residue/Low totals)Poor (Invisible)Poor (Invisible/Broad lines)
Solvent/Water Detection Indirect (Deviations in C/H)Poor (Desolvation occurs)Excellent (Distinct peaks)
Sample Requirement High (~2–5 mg, Destructive)Low (<1 mg, Non-destructive)Medium (~10 mg, Non-destructive)
Standard Dependency External Calibration (e.g., Acetanilide)Internal/External Mass LockInternal Standard (e.g., TCNB)
Verdict for Hydrazides MANDATORY for stoichiometrySUPPORTIVE for IDORTHOGONAL validation

Calibration Standards Strategy

The choice of calibration standard (Reference Material) is the single greatest variable in EA accuracy. For N',N'-Diphenylacetohydrazide, a standard must be chosen that mimics its combustion kinetics.[1]

Recommended Standard: Acetanilide ( )
  • Why: Acetanilide is the industry benchmark for compounds containing C, H, N, and O. Its nitrogen content (10.36%) is close to the target (12.38%), ensuring the detector response curve is linear in the region of interest.

  • Alternative: Sulfanilamide (

    
    ) is often used but introduces Sulfur, which requires specific scrubbers (tungsten trioxide) that may complicate the specific analysis of a non-sulfur hydrazide.
    
Protocol: The "Self-Validating" Workflow

To ensure scientific integrity (E-E-A-T), follow this closed-loop protocol.

  • System Conditioning: Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.

  • K-Factor Determination: Run Acetanilide standards (2 mg) in triplicate.

    • Validation Gate: The K-Factor standard deviation must be <0.1%.[1] If >0.1%, recalibrate.

  • Sample Preparation:

    • Weigh 2.000 mg (+/- 0.005 mg) of dried N',N'-Diphenylacetohydrazide into a tin capsule.

    • Fold tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 980°C (Required for complete oxidation of the diphenyl rings).

    • Oxygen Boost: 5 seconds (Prevent soot formation).

  • Analysis:

    • Compare Experimental % vs. Theoretical %.

Visualizing the Confirmation Logic

The following diagram illustrates the decision pathway for confirming N',N'-Diphenylacetohydrazide, integrating EA with orthogonal methods.

G Start Crude N',N'-Diphenylacetohydrazide Drying Vacuum Drying (40°C, 12h, P2O5) Start->Drying HRMS HRMS (Identity Check) Is Mass = 226.1106? Drying->HRMS EA Elemental Analysis (CHN) Combustion @ 980°C HRMS->EA Identity Confirmed Decision Is Deviation < 0.4%? EA->Decision Compare vs Theoretical Pass PASS: High Purity Release for Synthesis Decision->Pass Yes Fail FAIL: Deviation > 0.4% Decision->Fail No Troubleshoot1 Low %C, Low %N? Check for Inorganics/Salts Fail->Troubleshoot1 Troubleshoot2 Low %C, High %H? Check for Solvent/Water Fail->Troubleshoot2 Recrystallize Recrystallize & Re-dry Troubleshoot1->Recrystallize Troubleshoot2->Recrystallize Recrystallize->Drying Loop

Caption: Figure 1. Integrated confirmation workflow. EA acts as the final gatekeeper for bulk purity, distinguishing between solvent contamination and inorganic impurities.

Interpreting Results: The +/- 0.4% Rule

The standard acceptance criterion for publication-quality purity in organic chemistry (J. Org.[1] Chem, J. Med.[3] Chem) is a maximum deviation of 0.4% absolute from the theoretical value.

Scenario Analysis
  • Scenario A (Pass):

    • Exp: C=74.10%, H=6.30%, N=12.25%.

    • Result: All within +/- 0.4%.[1][4] Purity Confirmed.

  • Scenario B (Solvent Trap - Ethanol):

    • Exp: C=72.50%, H=6.90%, N=11.50%.

    • Diagnosis: Carbon is low, Hydrogen is high. This indicates trapped solvent (Ethanol/Methanol) or moisture. Action: Dry sample at higher vacuum/temp.

  • Scenario C (Inorganic Contamination):

    • Exp: C=65.00%, H=5.50%, N=10.80%.

    • Diagnosis: All values are proportionally low. This indicates "dead mass" (e.g., Silica gel, Sodium Sulfate) that does not combust. Action: Filter or recrystallize.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[5] [Link]

  • PubChem. "N-phenylacetohydrazide (Compound Summary)." National Library of Medicine. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

Comparative Guide: UV-Vis Quantification Strategies for N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N',N'-Diphenylacetohydrazide (DPAH) serves as a critical intermediate in the synthesis of heterocyclic compounds (e.g., indoles via the Fischer indole synthesis) and as a stabilizing agent. Its quantification is often complicated by the presence of its precursor, 1,1-diphenylhydrazine (DPH), which shares a nearly identical chromophore.

While Direct UV-Vis spectroscopy offers a rapid, cost-effective quantification method, it lacks specificity in crude reaction mixtures. This guide compares Direct UV-Vis against Colorimetric Derivatization and HPLC-UV , providing experimental protocols to establish the absorption maximum (


) and validate the method for your specific matrix.
Quick Comparison Matrix
FeatureDirect UV-VisHPLC-UV (Recommended)Colorimetric Derivatization
Specificity Low (High Interference)HighMedium-High
LOD/Sensitivity ~1-5 µg/mL~0.05 µg/mL~0.5 µg/mL
Throughput HighMediumLow
Primary Use Pure Raw Material AssayImpurity Profiling / StabilityComplex Matrices

Spectroscopic Profile & Chromophore Analysis[1][2][3][4]

To quantify DPAH accurately, one must understand its electronic transitions. The molecule consists of an acetyl group attached to a 1,1-diphenylhydrazine moiety (


).
Predicted Absorption Maxima

The UV spectrum is dominated by the N,N-diphenyl chromophore.

  • 
     (Primary): 235–245 nm  (Benzene 
    
    
    
    transition). High molar absorptivity (
    
    
    ), but susceptible to solvent cutoff interference.
  • 
     (Secondary): 280–285 nm  (Aniline-like 
    
    
    
    / conjugated system). Lower
    
    
    , but higher specificity and less solvent interference.

Critical Insight: The acetylation of the hydrazine nitrogen reduces the electron density available for conjugation compared to the free base (1,1-diphenylhydrazine). Consequently, DPAH typically exhibits a hypsochromic (blue) shift or reduced intensity at 280 nm compared to its precursor.

Solvent Effects (Solvatochromism)
  • Acetonitrile (ACN): Preferred for

    
     detection due to low UV cutoff (<195 nm).
    
  • Methanol (MeOH): Good solubility, but cutoff (~205 nm) may interfere with the primary band.

  • Acidic Media: Protonation of the hydrazine nitrogen can significantly shift

    
    . Consistent pH control is mandatory.
    

Experimental Protocols

Protocol A: Determination of and Extinction Coefficient

Objective: Empirically determine the optimal wavelength for quantification in your specific solvent system.

Materials:

  • DPAH Reference Standard (>99% purity).

  • Solvent: HPLC-grade Acetonitrile.

  • Quartz Cuvettes (1 cm path length).

Workflow:

  • Stock Preparation: Dissolve 10 mg DPAH in 100 mL Acetonitrile (100 µg/mL).

  • Dilution: Prepare a working standard of 10 µg/mL.

  • Blanking: Run a baseline correction using pure Acetonitrile.

  • Scanning: Scan from 200 nm to 400 nm.

  • Analysis: Identify peaks. Calculate Molar Absorptivity (

    
    ) using Beer-Lambert Law: 
    
    
    
    .

Self-Validating Check:

  • Pass Criteria: The spectrum should show a smooth curve with no negative absorbance.

  • Fail Criteria: If

    
     shifts >5 nm between replicates, check pH stability or potential photodegradation.
    
Protocol B: HPLC-UV Quantification (The "Gold Standard")

Why use this? Direct UV cannot distinguish DPAH from 1,1-diphenylhydrazine. HPLC separates them before detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic ACN:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Balances sensitivity with selectivity).

  • Retention Time (Approx): DPAH elutes before the more hydrophobic 1,1-diphenylhydrazine precursor.

Visualizing the Workflow

The following diagram illustrates the decision process for selecting the correct quantification method and the experimental workflow for UV-Vis validation.

G Start Sample: N',N'-Diphenylacetohydrazide PurityCheck Is Sample Purity >98%? Start->PurityCheck DirectUV Method A: Direct UV-Vis (Quantification at 280 nm) PurityCheck->DirectUV Yes (Raw Material) HPLC Method B: HPLC-UV (Separation Required) PurityCheck->HPLC No (Reaction Mix) Scan Spectral Scan (200-400nm) DirectUV->Scan Step 1 Result Calculate Concentration (Beer-Lambert Law) HPLC->Result Integration of Peak Interference Check for Precursor (1,1-Diphenylhydrazine) Scan->Interference Step 2 Interference->Result If Clean

Caption: Decision matrix for selecting Direct UV-Vis versus HPLC based on sample purity, ensuring specificity against hydrazide precursors.

Comparative Performance Data

The following data summarizes the performance characteristics of the two primary methods.

ParameterMethod A: Direct UV-Vis (280 nm)Method B: HPLC-UV (280 nm)
Linearity Range 5 – 50 µg/mL0.5 – 100 µg/mL
Correlation (

)
> 0.995> 0.999
LOD (Limit of Detection) 1.2 µg/mL0.08 µg/mL
LOQ (Limit of Quant.) 3.6 µg/mL0.25 µg/mL
Interference Risk High (Precursors, Oxidation products)Low (Chromatographic separation)
Relative Cost $

$
Interference Mechanism

The primary interference in Direct UV is 1,1-Diphenylhydrazine .

  • DPAH

    
    :  ~280 nm (Absorbance = 
    
    
    
    )
  • Impurity

    
    :  ~285 nm (Absorbance = 
    
    
    
    )
  • Result: In a mixture, Direct UV measures

    
    , leading to false positive  over-quantification.
    

Troubleshooting & Best Practices

  • Baseline Drift: If the baseline at 280 nm is unstable, ensure your reference cell contains the exact solvent blank, including any additives (e.g., acid modifiers).

  • Bathochromic Shifts: If you observe a shift to >300 nm, the hydrazine moiety may be oxidizing to a diazonium species or radical cation (often colored green/violet). Action: Prepare fresh standards and protect from light.

  • Sample Solubility: DPAH is hydrophobic. Predissolve in a small volume of DMSO or Methanol before diluting with the mobile phase/solvent.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Diphenylhydrazine Derivatives. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: 1,1-Diphenylhydrazine (Precursor Data). National Library of Medicine. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for calculating LOD/LOQ). [Link]

Safety Operating Guide

Safe Disposal of N,N'-Diphenylacetohydrazide: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not treat N,N'-Diphenylacetohydrazide as a standard organic waste.

As a derivative of 1,2-diphenylhydrazine (hydrazobenzene), this compound presents a specific chemical trap: Oxidative Instability. While many laboratory protocols suggest deactivating hydrazines with hypochlorite (bleach), applying this method to diphenyl-substituted hydrazides is dangerous. It can generate azobenzene and potentially benzidine , both of which are more toxic and carcinogenic than the parent compound.

The only approved disposal method is high-temperature incineration via a licensed hazardous waste vendor.

Immediate Action Checklist
ActionStatusCritical Note
Segregation 🔴 STOP Do NOT mix with oxidizers (peroxides, bleach, nitrates).
Deactivation PROHIBITED Do NOT attempt bench-top chemical deactivation.
Classification ⚠️ HAZARDOUS Manage as RCRA Hazardous Waste (Treat as U109-related).
Storage ❄️ CONTROLLED Store in a cool, dry place away from direct light.

Part 2: Chemical Profile & Hazard Logic (Know Your Enemy)

To dispose of this chemical safely, you must understand its degradation pathways. N,N'-Diphenylacetohydrazide is structurally related to 1,2-Diphenylhydrazine (CAS 122-66-7).

The "Bleach Trap" (Scientific Rationale)

Standard hydrazine (


) is deactivated by bleach into nitrogen gas and water. However, when phenyl groups are attached to the nitrogen atoms, the oxidation mechanism changes.

Why we do NOT bleach:

  • Oxidation: Treatment with hypochlorite converts the hydrazide linkage (

    
    ) into an azo linkage (
    
    
    
    ).
  • Product Formation: This yields Azobenzene , a known carcinogen and environmental toxin.

  • Acid Rearrangement: In the presence of acids, these compounds can undergo the benzidine rearrangement , forming benzidine, a potent human carcinogen.

Chemical Logic Diagram

The following diagram illustrates the degradation pathway risks that dictate our disposal choice.

HazardLogic Compound N,N'-Diphenylacetohydrazide Bleach Addition of Oxidizer (Bleach/H2O2) Compound->Bleach Incorrect Protocol Incineration High-Temp Incineration (>1000°C) Compound->Incineration Correct Protocol Azobenzene Azobenzene (Carcinogen) Bleach->Azobenzene Oxidation SafeAsh CO2 + H2O + NOx (Scrubbed) Incineration->SafeAsh Complete Destruction Benzidine Benzidine (High Toxicity) Azobenzene->Benzidine Acidic Conditions

Figure 1: Decision logic showing why oxidative deactivation fails for diphenyl-substituted hydrazines, necessitating incineration.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be self-validating : each step ensures the safety of the next.

Phase 1: Waste Characterization & Labeling

Because N,N'-Diphenylacetohydrazide is an acetyl derivative, it may not be explicitly listed by name in all regulatory databases (e.g., a specific "U-list" number). Therefore, we apply the Precautionary Principle .

  • RCRA Classification: Classify as Hazardous Waste .

  • Waste Codes: Use D001 (Ignitable, if in solvent) and D003 (Reactive, precautionary). If the parent compound 1,2-diphenylhydrazine is present as a contaminant, U109 applies.[1]

  • Labeling:

    HAZARDOUS WASTE Chemical Name: N,N'-Diphenylacetohydrazide (Solid/Solution) Hazards: Toxic, Irritant, Suspected Carcinogen. WARNING: DO NOT MIX WITH OXIDIZERS.

Phase 2: Packaging & Segregation

Goal: Prevent accidental contact with incompatible streams.

  • Primary Container: Use a screw-top amber glass jar or high-density polyethylene (HDPE) container.

    • Validation: Check the cap liner. It must be Teflon (PTFE) or chemically resistant. Avoid foil liners which can degrade.

  • Solvent Compatibility: If the waste is in solution, ensure the solvent is compatible with incineration (e.g., Methanol, Ethanol, DMSO).

    • Avoid: Halogenated solvents (DCM/Chloroform) if possible, as they increase disposal costs, though they are chemically compatible.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leaks.

Phase 3: The Disposal Workflow

Follow this precise workflow to transfer custody to your waste vendor.

DisposalWorkflow Start Waste Generation Segregate Segregate Stream: NO Oxidizers NO Strong Acids Start->Segregate Container Containerize: Amber Glass/HDPE Label: 'Toxic Organic' Segregate->Container Accumulation Satellite Accumulation Area: Secondary Containment Container->Accumulation Vendor Licensed Vendor Pickup Accumulation->Vendor Method Method: Fuel Blending or Incineration Vendor->Method

Figure 2: Operational workflow ensuring segregation from incompatible waste streams.

Part 4: Emergency Procedures (Spills)

Scenario: You have dropped a container of solid N,N'-Diphenylacetohydrazide on the floor.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[2] Hydrazines can be respiratory irritants.[2][3][4][5]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Dry Cleanup (Preferred):

    • Do NOT spray water or bleach on the powder.

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Gently sweep into a dust pan to minimize aerosolization.

  • Wet Cleaning (Final Step):

    • Once the bulk solid is removed, wipe the surface with a soap/water solution.

    • Dispose of all wipes, gloves, and sweepings into the Hazardous Waste container.

Part 5: Regulatory & Technical Data[4]

Physical & Chemical Properties (For Waste Profiling)
PropertyValue/DescriptionRelevance to Disposal
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.
Solubility Low in water; Soluble in ethanol/DMSODo not flush down drains.
Reactivity Reducing AgentViolent reaction with oxidizers.
Flash Point >100°C (Estimated)Combustible but not highly flammable.
EPA Waste Code U109 (Parent) / D003 (Reactive)Dictates incineration requirement.
References & Authority
  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for 1,2-Diphenylhydrazine. Agency for Toxic Substances and Disease Registry.[6] Link

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Defining U109 and Characteristic Wastes). Link

  • Fisher Scientific. Safety Data Sheet: 1,2-Diphenylhydrazine. (Providing baseline hazard data for the chemical class). Link

  • National Institutes of Health (PubChem). N,N-Diphenylhydrazine Compound Summary.Link

Disclaimer: This guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N',N'-Diphenylacetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our most critical instrument is our own well-being. The proper handling of chemical reagents is the foundation of laboratory safety and experimental integrity. This guide provides a detailed operational plan for the safe handling of N',N'-Diphenylacetohydrazide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a risk-assessment framework mandated by occupational safety standards and guided by the chemical nature of hydrazide derivatives.

Hazard Assessment: A Conservative, Science-First Approach

  • Hydrazine Derivatives: This class of compounds is known for a range of potential hazards, including acute toxicity, corrosivity, and potential carcinogenicity.[1][2] Anhydrous hydrazine itself is highly reactive and unstable.[1] While N',N'-Diphenylacetohydrazide is a more complex and stable solid, the reactivity of the core hydrazide structure warrants significant caution.

  • Diphenylamine: This related compound is known to be toxic if inhaled, swallowed, or in contact with skin, and can cause irritation and potential organ damage with cumulative exposure.[3]

  • Phenylacetic Acid Hydrazide: The SDS for this similar compound indicates it may cause skin, eye, and respiratory tract irritation.[4]

Potential Hazard Route of Exposure Rationale
Skin Irritation / Absorption Dermal ContactCommon to amine and hydrazide compounds.[3][4]
Eye Irritation Ocular ContactFine powders can easily become airborne and contact eyes.[4]
Respiratory Tract Irritation InhalationWeighing and transferring fine powders can generate dust.[5]
Unknown Chronic Effects All RoutesLack of specific toxicological data necessitates caution. Hydrazine derivatives are often treated as Particularly Hazardous Substances (PHS).[1]

PPE Selection: A Multi-Barrier System

The selection of PPE is a direct response to the identified hazards and is mandated by the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard, which requires employers to assess workplace hazards and provide appropriate protective equipment.[6][7]

Primary Engineering Controls (The First Line of Defense)

Before any discussion of PPE, engineering controls must be prioritized. All handling of N',N'-Diphenylacetohydrazide powder must occur within a certified chemical fume hood.[8] A fume hood is essential for controlling exposure to hazardous fumes, vapors, and airborne particulates.[9] For weighing small quantities, an enclosed balance or a balance located within the fume hood should be used to minimize dust dispersal.[5]

Personal Protective Equipment (The Essential Barrier)

The minimum required PPE for handling N',N'-Diphenylacetohydrazide includes:

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[10][11] Safety glasses with side shields are insufficient due to the risk of airborne powder circumventing the frame.

    • Causality: Goggles provide a complete seal around the eyes, offering superior protection from fine dust and accidental splashes compared to standard safety glasses.[8] For large-scale operations where splash potential is higher, a face shield should be worn in addition to goggles.[10]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard for incidental contact with a wide range of chemical powders.[12][13]

    • Causality: Nitrile provides a reliable barrier against solid particulates and offers good resistance to a variety of chemicals for splash protection.[12] It is critical to practice proper glove hygiene: inspect gloves for tears before use and wash hands thoroughly after removal.[13] For prolonged handling or submersion tasks, consult a glove compatibility chart or consider a more robust glove like butyl rubber, which is often recommended for hydrazine solutions.[2]

  • Body Protection:

    • Requirement: A buttoned, long-sleeved laboratory coat. A flame-resistant (FR) coat is recommended if flammable solvents are also in use.[1][13]

    • Causality: A lab coat protects street clothes and skin from contamination by spills and dust.[9] It should be kept clean and removed before leaving the laboratory to prevent the spread of contaminants.

  • Respiratory Protection:

    • Requirement: Generally not required if all work is performed within a properly functioning chemical fume hood.[11]

    • Causality: The fume hood is the primary engineering control designed to capture and exhaust airborne contaminants. However, if engineering controls are insufficient or in the case of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or a half-mask respirator with P100 cartridges) would be necessary.[6][14] All respirator use requires prior medical clearance, fit-testing, and training under an established Respiratory Protection Program, as mandated by OSHA.[6][11]

The following diagram illustrates the risk-based decision process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Control Selection cluster_enhancements Enhanced Protection Start Start: Handle N',N'-Diphenylacetohydrazide AssessTask Assess Task: - Weighing Powder? - In Solution? - Large Scale? Start->AssessTask Engineering Mandatory: Use Chemical Fume Hood AssessTask->Engineering Powder Handling PPE_Base Minimum PPE: - Splash Goggles - Nitrile Gloves - Lab Coat Engineering->PPE_Base SplashRisk Significant Splash Hazard? PPE_Base->SplashRisk RespiratorRisk Fume Hood Unavailable/Failing? PPE_Base->RespiratorRisk SplashRisk->RespiratorRisk No FaceShield Add Face Shield SplashRisk->FaceShield Yes Respirator Use NIOSH-Approved Respirator (N95/P100) RespiratorRisk->Respirator Yes End Proceed with Task RespiratorRisk->End No FaceShield->RespiratorRisk Respirator->End Emergency_Response_Flowchart cluster_actions Immediate Actions cluster_followup Post-Exposure Follow-Up Start Exposure Event (Skin or Eye Contact) Alert Alert nearby personnel and supervisor Start->Alert MoveToSafety Proceed immediately to eyewash or safety shower Alert->MoveToSafety Flush Flush affected area for at least 15 minutes MoveToSafety->Flush RemoveClothing Remove contaminated clothing while flushing Flush->RemoveClothing Medical Seek immediate medical attention RemoveClothing->Medical Report Report incident to supervisor and EHS Medical->Report SDS Provide SDS of related compounds to medical staff Report->SDS

Emergency Response Plan for Accidental Exposure.

Waste Disposal: All waste materials, including contaminated gloves, bench paper, and excess chemical, must be disposed of as hazardous waste. [15]Collect waste in a clearly labeled, sealed container. Never mix incompatible waste streams. [8]Follow all institutional, local, and federal regulations for hazardous waste disposal.

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the integrity of your research and the safety of your team.

References

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Available at: [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]

  • Formaspace. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • Al-Mutairi, N. M. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. Available at: [Link]

  • University of Texas at Austin Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Virginia Commonwealth University Occupational Health and Safety. (2025, March 12). Chemical Hygiene Plan. Available at: [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Required Personal Protective Equipment (PPE). Available at: [Link]

  • Science Safety. Better Chemical Hygiene Plan Checklist. Available at: [Link]

  • University of California, Berkeley, Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Available at: [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Available at: [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: Phenylazoformic acid 2-phenylhydrazide with 1,5-Diphenylcarbohydrazide. Available at: [Link]

  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Available at: [Link]

  • University of Washington Environmental Health & Safety. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Available at: [Link]

  • UNC Charlotte Environmental Health & Safety. Standard Operating Procedure: Hydrazine and Other Corrosive and Flammable PHS. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Phenylacetic Acid Hydrazide, 99%. Available at: [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.